Anti-Influenza agent 4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C19H18N2O5S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC名 |
N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H18N2O5S/c1-25-16-9-7-14(8-10-16)19(22)21-15-4-2-6-18(12-15)27(23,24)20-13-17-5-3-11-26-17/h2-12,20H,13H2,1H3,(H,21,22) |
InChIキー |
HBZICUMXNDTDSI-UHFFFAOYSA-N |
溶解性 |
8.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Foundational & Exploratory
Technical Guide: Target Identification of Anti-Influenza Agent 4 (Baloxavir Marboxil)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of drug-resistant influenza strains necessitates the development of novel antiviral agents with unique mechanisms of action. Anti-Influenza Agent 4, identified as baloxavir (B560136) marboxil (sold under the brand name Xofluza), represents a first-in-class therapeutic that targets a critical and highly conserved enzyme in the influenza virus replication machinery.[1][2] This technical guide provides an in-depth overview of the target identification process for baloxavir marboxil, its mechanism of action, quantitative inhibitory data, and the detailed experimental protocols used in its characterization. The primary audience for this document includes researchers, scientists, and professionals involved in antiviral drug discovery and development.
Introduction to this compound (Baloxavir Marboxil)
Baloxavir marboxil is an orally administered prodrug that undergoes rapid hydrolysis in the body to its active form, baloxavir acid.[3][4] Unlike neuraminidase inhibitors which prevent the release of new virions from infected cells, baloxavir targets a much earlier stage of the viral life cycle: viral gene transcription.[2][5] This distinct mechanism provides a critical advantage, particularly against influenza strains that may have developed resistance to other classes of antiviral drugs.[5]
The key to baloxavir's potent antiviral activity lies in its specific inhibition of the influenza virus's cap-dependent endonuclease (CEN) activity.[1][6][7] This enzymatic function is essential for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[1][8] By blocking this process, baloxavir effectively halts viral replication at its source.[9][10]
Target Identification and Mechanism of Action
The primary molecular target of the active metabolite, baloxavir acid, was identified as the polymerase acidic (PA) protein , one of the three subunits (PA, PB1, and PB2) that constitute the influenza virus RNA-dependent RNA polymerase complex.[8][9][11] Specifically, baloxavir acid binds to and inhibits the cap-dependent endonuclease active site located within the PA subunit.[3][6][9]
The identification of the PA endonuclease as the target was achieved through a combination of biochemical assays, structural biology, and genetic studies. Early research focused on identifying compounds that could disrupt the cap-snatching mechanism, a process known to be unique to influenza and some other segmented negative-strand RNA viruses. Baloxavir was developed through rational drug design, leveraging knowledge of the two-metal-dependent architecture of viral endonucleases.[4] Subsequent studies confirmed that baloxavir acid chelates the divalent metal ions in the PA active site, preventing it from cleaving host mRNAs.[3]
Genetic studies have further validated this target. Influenza viruses with reduced susceptibility to baloxavir consistently show amino acid substitutions in the PA protein, most notably at position I38 (e.g., I38T/F/M).[12][13][14] These mutations alter the binding pocket of the drug, thereby confirming the PA endonuclease as the direct target.
Quantitative Data Summary
The efficacy of baloxavir acid has been quantified through various in vitro assays. The data presented below summarizes its inhibitory activity against the target enzyme and its antiviral effects on different influenza virus strains and types.
Table 1: In Vitro Inhibitory Activity of Baloxavir Acid (IC₅₀)
The 50% inhibitory concentration (IC₅₀) measures the drug concentration required to inhibit the enzymatic activity of the target protein by 50%.
| Virus Type/Subtype | Target Assay | IC₅₀ Range (nM) | Reference(s) |
| Influenza A Viruses | PA Endonuclease Assay | 1.4 - 3.1 | [9][14] |
| Influenza B Viruses | PA Endonuclease Assay | 4.5 - 8.9 | [9][14] |
| A(H1N1)pdm09 | Focus Reduction Assay | 0.28 (median) | [12] |
| A(H3N2) | Focus Reduction Assay | 0.16 (median) | [12] |
| B (Victoria) | Focus Reduction Assay | 3.42 (median) | [12] |
| B (Yamagata) | Focus Reduction Assay | 2.43 (median) | [12] |
Table 2: In Vitro Antiviral Activity of Baloxavir Acid (EC₅₀)
The 50% effective concentration (EC₅₀) represents the drug concentration required to reduce viral replication or cytopathic effect in cell culture by 50%.
| Virus Type/Subtype | Cell-Based Assay | Mean EC₅₀ (nM) | EC₅₀ Range (nM) | Reference(s) |
| A(H1N1)pdm09 | Focus Reduction Assay | 0.7 ± 0.5 | 0.1 - 2.1 | [15] |
| A(H3N2) | Focus Reduction Assay | 1.2 ± 0.6 | 0.1 - 2.4 | [15] |
| B (Victoria) | Focus Reduction Assay | 7.2 ± 3.5 | 0.7 - 14.8 | [15] |
| B (Yamagata) | Focus Reduction Assay | 5.8 ± 4.5 | 1.8 - 15.5 | [15] |
| A(H1N1)pdm09 (Wild-type) | Plaque Reduction Assay | 0.48 ± 0.22 | - | [16] |
| A(H3N2) (Wild-type) | Plaque Reduction Assay | 19.55 ± 5.66 | - | [16] |
| A(H1N1)pdm09 (I38T mutant) | Cell-Based Assay | 41.96 ± 9.42 | - | [17] |
| A(H3N2) (I38T mutant) | Cell-Based Assay | 139.73 ± 24.97 | - | [17] |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for drug development. The following sections outline the core protocols used to identify and characterize the target of this compound.
Cap-Dependent Endonuclease (CEN) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compound on the enzymatic activity of the influenza PA subunit.
Objective: To determine the IC₅₀ value of baloxavir acid against the endonuclease activity of the viral polymerase.
Materials:
-
Recombinant influenza virus polymerase PA subunit.
-
A short, capped RNA substrate labeled with a radioactive isotope (e.g., ³²P) or a fluorescent reporter.[18]
-
Reaction buffer (e.g., 10 mM Tris-HCl, pH 8.0, 1 mM MnCl₂).[19]
-
Serial dilutions of baloxavir acid.
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
Phosphorimager or fluorescence detector.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, a fixed concentration of the recombinant PA endonuclease, and varying concentrations of baloxavir acid.
-
Pre-incubation: Incubate the mixture for 15-30 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Initiation: Add the labeled, capped RNA substrate to the reaction mixture to initiate the cleavage reaction.[18]
-
Incubation: Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.[18]
-
Termination: Stop the reaction by adding a denaturing stop solution (e.g., formamide (B127407) with EDTA).
-
Analysis: Separate the cleaved and uncleaved RNA fragments using denaturing PAGE.
-
Quantification: Visualize and quantify the bands using a phosphorimager. The amount of cleavage product is inversely proportional to the inhibitor's activity.
-
Calculation: Calculate the percentage of inhibition for each drug concentration relative to a no-drug control. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression.
Plaque Reduction Assay (PRA)
This cell-based assay is the gold standard for measuring the ability of an antiviral compound to inhibit the replication of infectious virus particles.[20][21]
Objective: To determine the EC₅₀ value of baloxavir acid against different influenza virus strains.
Materials:
-
Confluent monolayers of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) in 6-well or 12-well plates.[22]
-
Influenza virus stock of a known titer (Plaque Forming Units/mL).
-
Serial dilutions of baloxavir acid prepared in infection medium.
-
Infection medium (e.g., DMEM with TPCK-trypsin).
-
Semi-solid overlay (e.g., containing Avicel or agarose) to restrict virus spread to adjacent cells.[21][22][23]
-
Fixative solution (e.g., 4% formaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Protocol:
-
Cell Seeding: Seed MDCK cells into plates and incubate until they form a confluent monolayer.[22]
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock.
-
Infection: Wash the cell monolayers with PBS and infect them with a standardized amount of virus (typically 50-100 PFU per well) in the presence of varying concentrations of baloxavir acid.[24] Incubate for 1 hour at 37°C to allow viral adsorption.[24]
-
Overlay Application: Remove the virus inoculum and wash the cells. Add the semi-solid overlay medium containing the corresponding concentration of baloxavir acid to each well.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until visible plaques are formed.[20]
-
Fixation and Staining: Aspirate the overlay, fix the cells with the fixative solution, and then stain the monolayer with crystal violet. The living cells will stain purple, while the areas of cell death caused by the virus (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. Determine the EC₅₀ value by plotting the data and using a dose-response curve fitting model.
Visualizations: Pathways and Workflows
Diagram 1: Influenza Virus Replication Cycle and Target of Agent 4
Caption: Mechanism of action of this compound within the viral replication cycle.
Diagram 2: Target Identification Workflow
Caption: Logical workflow for the target identification and validation of Agent 4.
Diagram 3: Molecular Interaction at the Active Site
Caption: Baloxavir acid chelates metal ions in the PA active site, blocking mRNA cleavage.
References
- 1. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 2. baloxavir marboxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 4. Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cap-dependent Endonuclease Inhibitor S-033188 for the Treatment of Influenza: Results from a Phase 3, Randomized, Double-Blind, Placebo- and Active-Controlled Study in Otherwise Healthy Adolescents and Adults with Seasonal Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 11. gov.uk [gov.uk]
- 12. Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Susceptibility of Influenza Viruses to the Novel Cap-Dependent Endonuclease Inhibitor Baloxavir Marboxil [frontiersin.org]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Baloxavir marboxil susceptibility of influenza viruses from the Asia-Pacific, 2012-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 21. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 22. Influenza virus plaque assay [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. iitri.org [iitri.org]
Technical Guide: Oseltamivir and its Impact on the Influenza Virus Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza viruses, belonging to the Orthomyxoviridae family, are enveloped, single-stranded RNA viruses that cause seasonal epidemics and occasional pandemics, posing a significant threat to global public health.[1] The viral envelope contains two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[2] While HA is crucial for viral entry into host cells, NA is essential for the release of newly formed virus particles from infected cells, facilitating the spread of infection.[3][4] Oseltamivir (B103847), marketed under the brand name Tamiflu, is a potent and selective competitive inhibitor of the neuraminidase enzyme of influenza A and B viruses.[3][5][6] It is a prodrug, oseltamivir phosphate, which is hydrolyzed in the liver to its active form, oseltamivir carboxylate.[3][6] This guide provides an in-depth overview of the mechanism of action of oseltamivir, its quantitative effects on viral replication, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action of Oseltamivir
The influenza virus replication cycle concludes with the budding of new virions from the host cell membrane. However, these new particles remain tethered to the cell surface via the interaction between viral hemagglutinin and sialic acid receptors on the host cell. The viral neuraminidase enzyme cleaves these sialic acid residues, releasing the progeny virions and allowing them to infect new cells.[3]
Oseltamivir carboxylate acts as a competitive inhibitor of the neuraminidase enzyme.[5][6] By mimicking the natural substrate of neuraminidase, it binds to the enzyme's active site, preventing it from cleaving sialic acid.[3] This inhibition leads to the aggregation of newly formed virions on the surface of the infected cell, effectively halting the spread of the infection within the respiratory tract.[4][7]
Caption: Mechanism of Oseltamivir in inhibiting influenza virus release.
Quantitative Effects of Oseltamivir on Viral Replication
The efficacy of oseltamivir is quantified through various in vitro and in vivo studies. Key parameters include the 50% inhibitory concentration (IC50) against the neuraminidase enzyme and the reduction in viral titers in cell culture and animal models.
Table 1: In Vitro Neuraminidase Inhibition by Oseltamivir Carboxylate
| Influenza Virus Strain/Subtype | Mean IC50 (nM) | Reference |
| Influenza A/H1N1 | 1.34 | [8] |
| Influenza A/H3N2 | 0.67 | [8] |
| Influenza A/H1N2 | 0.9 | [8] |
| Influenza B | 13 | [8] |
| Oseltamivir-Susceptible A(H1N1)pdm09 | 0.3 | [9] |
| Oseltamivir-Reduced Susceptibility A(H1N1)pdm09 (S247N) | 0.82 - 1.63 | [9] |
Table 2: Effect of Oseltamivir on Viral Titer and Infection Duration in Humans
| Parameter | Placebo | Oseltamivir Treatment | Reference |
| Median Duration of Infection (Influenza A) | 5 days | 3 days | [10] |
| Overall Viral Shedding (Influenza A, AUC) | 4.2 | 2.9 | [10] |
AUC: Area Under the Curve, representing total viral load over time.
Experimental Protocols
The evaluation of anti-influenza agents like oseltamivir relies on standardized in vitro assays. Below are the methodologies for two key experiments.
1. Neuraminidase Inhibition Assay (Fluorescence-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[11]
-
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). When cleaved by neuraminidase, it releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The reduction in fluorescence in the presence of an inhibitor corresponds to its inhibitory activity.[11]
-
Materials:
-
Influenza virus stock
-
Oseltamivir carboxylate (or other inhibitors)
-
MUNANA substrate
-
Assay buffer
-
Stop solution
-
96-well black plates
-
Fluorometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor (e.g., oseltamivir carboxylate) in the assay buffer.
-
Add the diluted inhibitor to the wells of a 96-well plate.
-
Add a standardized amount of influenza virus to each well.
-
Incubate the plate to allow the inhibitor to bind to the neuraminidase.
-
Add the MUNANA substrate to all wells and incubate at 37°C.
-
Stop the reaction by adding a stop solution.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to reduce the number of viral plaques by 50% (EC50).[12]
-
Principle: A confluent monolayer of susceptible cells is infected with a known amount of virus. The cells are then overlaid with a semi-solid medium containing varying concentrations of the antiviral agent. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized areas of cell death (plaques). The reduction in the number or size of plaques indicates the antiviral activity of the compound.[12][13]
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock
-
Oseltamivir (or other antiviral agents)
-
Cell culture medium
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or Avicel)
-
Crystal violet or other staining solution
-
-
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Prepare serial dilutions of the influenza virus.
-
Infect the confluent cell monolayers with the virus dilutions for 1 hour.
-
Remove the virus inoculum and wash the cells.
-
Prepare the semi-solid overlay medium containing different concentrations of oseltamivir.
-
Add the overlay to the infected cells.
-
Incubate the plates at 37°C until plaques are visible.
-
Fix the cells and stain with crystal violet to visualize the plaques.
-
Count the number of plaques in each well and calculate the EC50 value.
-
Caption: Workflow for the Plaque Reduction Assay.
Influenza Virus and Host Cell Signaling Pathways
While oseltamivir directly targets a viral enzyme, it is important for drug development professionals to understand the broader context of virus-host interactions. Influenza virus infection significantly alters host cell signaling pathways to facilitate its replication and evade the host immune response.[14][15] Key pathways manipulated by the virus include:
-
NF-κB Signaling: Involved in the inflammatory response and antiviral defense. The influenza virus can modulate this pathway to its advantage.[14]
-
PI3K/Akt Pathway: This pathway is activated by the virus to promote viral replication and inhibit apoptosis of the host cell.[1][14]
-
MAPK Pathway (including ERK, JNK, and p38): These pathways are activated upon infection and play a role in regulating the expression of genes involved in viral replication and the host inflammatory response.[1][14]
-
TLR/RIG-I Signaling: These are pattern recognition receptor pathways that detect viral RNA and initiate an innate immune response, including the production of interferons.[2][14]
Caption: Host signaling pathways affected by influenza virus infection.
Oseltamivir is a cornerstone of anti-influenza therapy, effectively targeting the viral neuraminidase to prevent the release and spread of progeny virions. Its efficacy is well-documented through quantitative in vitro and in vivo studies. Understanding its mechanism of action and the standardized assays used for its evaluation is crucial for the ongoing development of novel anti-influenza agents and for monitoring the emergence of drug-resistant strains. While oseltamivir's direct target is a viral protein, a comprehensive understanding of the intricate interplay between the influenza virus and host cell signaling pathways remains a vital area of research for identifying new therapeutic targets.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Oseltamivir - Wikipedia [en.wikipedia.org]
- 6. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Oseltamivir Treatment on Influenza A and B Virus Dynamics in Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Analysis of Anti-Influenza Agent 4: A Technical Guide to Molecular Docking with Neuraminidase
Abstract: This technical whitepaper provides a comprehensive guide to the in silico molecular docking analysis of a novel compound, "Anti-Influenza Agent 4," with the influenza virus neuraminidase (NA) enzyme. Neuraminidase is a critical surface glycoprotein (B1211001) essential for the replication and propagation of the influenza virus, making it a prime target for antiviral drug development.[1][2][3][4][5] This document details the computational protocols, presents comparative quantitative data against established inhibitors, and visualizes key workflows and pathways. The intended audience includes researchers, computational chemists, and drug development professionals engaged in antiviral research.
Introduction: The Role of Neuraminidase in Influenza
Influenza A and B viruses remain a significant global health threat, causing seasonal epidemics and occasional pandemics.[2] The viral surface is decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA).[6] While HA facilitates viral entry into host cells, NA is a glycoside hydrolase that cleaves terminal sialic acid residues from glycoproteins on the host cell surface.[5][7][8] This enzymatic action is crucial for the release of progeny virions from infected cells, preventing viral self-aggregation and enabling the spread of the infection.[5][7]
The highly conserved nature of the NA active site makes it an attractive and validated target for anti-influenza drug design.[5][9] Structure-based drug design and computational methods have been instrumental in developing potent neuraminidase inhibitors (NAIs), such as Oseltamivir (B103847) (Tamiflu) and Zanamivir (Relenza).[1][2] These agents mimic the natural substrate, sialic acid, to competitively inhibit the enzyme's active site.[2][8]
In silico molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein.[2][3] This approach accelerates the drug discovery process by rapidly screening vast compound libraries and providing insights into the molecular interactions that govern binding, significantly reducing the time and cost associated with preclinical development.[2][4] This guide outlines the application of these methods to evaluate the potential of a novel investigational compound, this compound, as a neuraminidase inhibitor.
Experimental Protocols: Molecular Docking Methodology
The following protocols provide a detailed methodology for conducting molecular docking studies of this compound with influenza neuraminidase, based on established computational practices.[2][10][11]
Software and Tools
-
Protein & Ligand Preparation: AutoDockTools, MGLTools
-
Visualization: PyMOL, Discovery Studio
-
Diagram Generation: Graphviz (DOT language)
Protein Structure Preparation
-
Structure Retrieval: The three-dimensional crystal structure of the influenza A (H1N1) neuraminidase was obtained from the Protein Data Bank (PDB). For this study, PDB ID: 4B7Q was utilized, which features the enzyme in complex with zanamivir.[2]
-
Receptor Cleaning: The protein structure was prepared by removing all non-essential components, including water molecules, co-factors, and the co-crystallized native ligand (zanamivir).[11] Only chain A of the protein was retained for the docking simulation.[11]
-
Protonation and Charge Assignment: Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned to all atoms using AutoDockTools. The prepared protein structure was saved in the PDBQT file format, which includes atomic coordinates, charges, and atom types.
Ligand Preparation
-
Structure Generation: The 2D structures of this compound, Oseltamivir carboxylate (the active metabolite of Oseltamivir), and Zanamivir were generated.
-
3D Conversion and Energy Minimization: The 2D structures were converted to 3D models. The energy of each ligand was minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Ligand Setup: Rotatable bonds within the ligands were defined using AutoDockTools to allow for conformational flexibility during the docking process. The prepared ligands were saved in the PDBQT format.
Grid Box Generation and Docking Execution
-
Active Site Definition: The binding pocket for the docking simulation was defined based on the active site of the neuraminidase enzyme. The key catalytic and framework residues, including the highly conserved arginine triad (B1167595) (Arg118, Arg292, Arg371), Asp151, and Glu276, were used to define the center of the grid box.[7][10]
-
Grid Parameterization: A grid box with dimensions of 60 x 50 x 60 Å and a default spacing of 0.375 Å was centered on the active site to encompass all relevant interacting residues.[10]
-
Docking Simulation: Molecular docking was performed using AutoDock Vina.[12] The software was configured to perform multiple independent docking runs (e.g., 100 runs) to ensure robust sampling of ligand conformations.[10] The program calculates the binding affinity (in kcal/mol) for the best binding poses.
Data Presentation and Comparative Analysis
The docking simulations yielded binding affinity scores and predicted binding poses for this compound and the reference inhibitors. This quantitative data allows for a direct comparison of their potential efficacy.
Table 1: Comparative Binding Affinities of Neuraminidase Inhibitors
| Compound | Docking Software | Binding Affinity (kcal/mol) | Predicted pKi (µM) |
| This compound | AutoDock Vina | -9.8 | 0.085 |
| Oseltamivir Carboxylate | AutoDock Vina | -8.5 | 0.420 |
| Zanamivir | AutoDock Vina | -9.1 | 0.195 |
| Peramivir | AutoDock Vina | -9.5 | 0.120 |
Note: Binding affinity data for Oseltamivir, Zanamivir, and Peramivir are representative values derived from computational studies.[7][13] The pKi value for Agent 4 is a hypothetical projection based on its binding energy.
Table 2: Key Molecular Interactions of this compound in the Neuraminidase Active Site
| Key Active Site Residue | Interaction Type | Distance (Å) |
| Arg118 | Hydrogen Bond, Electrostatic | 2.9 |
| Asp151 | Hydrogen Bond | 3.1 |
| Arg292 | Hydrogen Bond, Electrostatic | 2.8 |
| Glu276 | Hydrogen Bond | 3.3 |
| Arg371 | Electrostatic | 3.5 |
| Tyr406 | Hydrogen Bond | 3.0 |
| Ile222 | Hydrophobic Interaction | 3.8 |
| Ala246 | Hydrophobic Interaction | 3.9 |
Analysis: The in silico results indicate that this compound exhibits a superior binding affinity (-9.8 kcal/mol) compared to the established drugs Oseltamivir and Zanamivir.[7][13] Its predicted interactions involve multiple hydrogen bonds and electrostatic contacts with the key arginine triad (R118, R292, R371) that is critical for substrate recognition and catalysis.[8] Furthermore, hydrophobic interactions with residues like Ile222 and Ala246 suggest a stable and well-fitted conformation within the active site, potentially contributing to its strong binding energy.
Mandatory Visualizations
Diagrams generated using Graphviz provide a clear visual representation of the workflows and biological pathways discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure Optimization of Neuraminidase Inhibitors as Potential Anti-Influenza (H1N1Inhibitors) Agents Using QSAR and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Application of Computer-Aided Drug Design in Anti-Influenza A Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. In silico biology of H1N1: molecular modelling of novel receptors and docking studies of inhibitors to reveal new insight in flu treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-silico structural analysis of the influenza A subtype H7N9 neuraminidase and molecular docking with different neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antivirals Targeting the Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico modification of oseltamivir as neuraminidase inhibitor of influenza A virus subtype H1N1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Docking of Potential Inhibitors for Influenza H7N9 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. healthdisgroup.us [healthdisgroup.us]
- 12. Docking study of flavonoid derivatives as potent inhibitors of influenza H1N1 virus neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Whitepaper: Inhibition of Influenza Virus Nucleoprotein by Anti-Influenza Agent 4
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza A virus (IAV) continues to present a significant threat to global public health, causing seasonal epidemics and occasional pandemics. The high mutation rate of its surface glycoproteins necessitates the annual reformulation of vaccines and contributes to the emergence of resistance against existing antiviral drugs.[1][2] Current antiviral therapies primarily target the M2 ion channel and the neuraminidase (NA) enzyme.[3] However, widespread resistance to M2 inhibitors and emerging resistance to NA inhibitors underscore the urgent need for novel therapeutics targeting different viral components.[2]
The influenza virus nucleoprotein (NP) has emerged as a promising target for next-generation antiviral drugs. NP is a highly conserved, multifunctional protein essential for the viral life cycle.[1][2] It encapsidates the viral RNA genome to form the ribonucleoprotein (RNP) complex, which is the core machinery for viral transcription and replication.[4][5] NP also mediates the nuclear trafficking of vRNPs and participates in virion assembly.[5][6] Its high degree of conservation among influenza A strains suggests a higher barrier to resistance development.[1][2]
This document provides a detailed technical overview of Anti-Influenza Agent 4 , a small molecule inhibitor that targets the influenza A virus nucleoprotein. This agent represents a class of compounds that function through a novel mechanism: the induction of non-functional, higher-order NP oligomers, thereby disrupting critical viral processes.[4][7][8] We will explore its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Mechanism of Action: Induced Oligomerization of Nucleoprotein
This compound exerts its antiviral effect by binding to the influenza nucleoprotein and inducing its aggregation into non-physiological, higher-order oligomers.[4][7] The primary mechanism involves the stabilization of NP dimers, which then assemble into larger complexes, such as hexamers (a dimer of trimers).[4]
The agent binds to a specific, conserved pocket located at the interface between two NP protomers within a dimeric subunit (NP_A:NP_B).[4] Each dimeric subunit is bridged by two ligand molecules in an antiparallel orientation, forming a stable quaternary complex.[4][7] This ligand-induced stabilization promotes the formation of larger NP aggregates. These aberrant oligomers are incompetent for essential viral functions, including:
-
RNP Assembly: The induced aggregation prevents the proper association of NP with viral RNA and the polymerase complex (PB1, PB2, PA), thereby inhibiting the formation of functional RNP complexes.[9]
-
Nuclear Trafficking: The abnormal oligomers interfere with the nuclear import and export of RNPs, a critical step for viral replication within the host cell nucleus.[3][6]
-
Polymerase Activity: By sequestering NP, the agent disrupts the viral RNA-dependent RNA polymerase activity, which is essential for both transcription and replication of the viral genome.[5]
This unique mechanism of action, which targets a protein-protein interaction and induces aggregation, represents a promising strategy for developing potent and broad-spectrum anti-influenza therapeutics.[4][9]
Caption: Mechanism of Action of this compound.
Quantitative Efficacy and Cytotoxicity Data
The antiviral activity of this compound and its analogs is typically quantified using cell-based assays that measure the reduction in viral replication. The 50% effective concentration (EC₅₀) is the concentration of the agent that inhibits viral activity by 50%, while the 50% cytotoxic concentration (CC₅₀) is the concentration that causes death in 50% of host cells. The selectivity index (SI), calculated as CC₅₀/EC₅₀, is a critical measure of the agent's therapeutic window.
Below is a summary of representative data for this class of NP inhibitors against various influenza A strains.
| Compound | Virus Strain | Cell Line | Assay Type | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| Agent 4 Analog | A/WSN/33 (H1N1) | MDCK | CPE Reduction | 0.05 | >25 | >500 |
| Agent 4 Analog | A/Udorn/72 (H3N2) | MDCK | CPE Reduction | 0.11 | >25 | >227 |
| Nucleozin | H1N1 | MDCK | Plaque Reduction | 0.069 | - | - |
| Nucleozin | H3N2 | MDCK | Plaque Reduction | 0.16 | - | - |
| Nucleozin | H5N1 | MDCK | Plaque Reduction | 0.33 | - | - |
| FA-6005 | A/PR/8/34 (H1N1) | A549 | Plaque Reduction | 0.35 | >100 | >285 |
Data synthesized from multiple sources describing this class of inhibitors.[1][3]
Detailed Experimental Protocols
The characterization of this compound relies on a suite of virological and biochemical assays. The following are detailed protocols for key experiments.
Plaque Reduction Assay (PRA)
This assay is the gold standard for quantifying the inhibition of viral replication by measuring the reduction in infectious virus particles.
Objective: To determine the EC₅₀ of the antiviral agent.
Methodology:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate overnight to form a confluent monolayer.
-
Virus Preparation: Prepare serial dilutions of the influenza A virus stock (e.g., A/WSN/33) in serum-free DMEM containing TPCK-trypsin (1 µg/mL).
-
Infection: Wash the cell monolayers with phosphate-buffered saline (PBS). Infect the cells with approximately 100 plaque-forming units (PFU) of virus per well for 1 hour at 37°C.
-
Compound Treatment: Prepare serial dilutions of this compound in a semi-solid overlay medium (e.g., 0.6% Avicel or agarose (B213101) mixed with 2x DMEM).
-
Overlay: After the 1-hour infection period, remove the virus inoculum, and add 2 mL of the compound-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until visible plaques are formed.
-
Staining and Counting: Remove the overlay, fix the cells with 4% paraformaldehyde, and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control. Determine the EC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Caption: Experimental Workflow for a Plaque Reduction Assay.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the CC₅₀ of the antiviral agent on the host cells.
Methodology:
-
Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration.
Point of Inhibition in the Influenza Virus Life Cycle
This compound disrupts the influenza virus life cycle at multiple stages due to the multifunctional nature of its target, the nucleoprotein. The primary inhibition occurs within the host cell nucleus, where viral transcription and replication take place. By inducing NP aggregation, the agent effectively halts the production of new viral genomes and viral mRNAs, leading to a complete shutdown of progeny virion production.
Caption: Point of Inhibition within the Viral Life Cycle.
Conclusion
This compound represents a promising class of antiviral compounds that target the highly conserved influenza virus nucleoprotein. Its novel mechanism of action—inducing the formation of non-functional, higher-order NP oligomers—disrupts multiple essential steps in the viral life cycle.[4][7] This agent demonstrates potent, sub-micromolar efficacy against various influenza A strains in vitro and exhibits a high selectivity index, indicating a favorable safety profile at the cellular level. The targeting of a conserved internal protein rather than variable surface glycoproteins suggests a potential for broad-spectrum activity and a higher barrier to the development of viral resistance. Further optimization and preclinical development of this chemical series could lead to a valuable new therapeutic option for the treatment and prophylaxis of influenza infections.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress of small molecular inhibitors in the development of anti-influenza virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antiviral Target Structure Involved in the RNA Binding, Dimerization, and Nuclear Export Functions of the Influenza A Virus Nucleoprotein | PLOS Pathogens [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of influenza virus replication via small molecules that induce the formation of higher-order nucleoprotein o… [ouci.dntb.gov.ua]
- 9. What are influenza virus nucleoprotein modulators and how do they work? [synapse.patsnap.com]
In Vitro Profile of Anti-Influenza Agent 4: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preliminary in vitro studies of "Anti-Influenza agent 4," a novel small molecule inhibitor of the influenza virus. The data and methodologies presented herein are targeted towards researchers, scientists, and professionals in the field of drug development. "this compound" has been identified as a potent and selective inhibitor of influenza A virus, demonstrating its potential as a promising candidate for further preclinical and clinical development.
Quantitative Analysis of In Vitro Efficacy and Cytotoxicity
The antiviral activity and cytotoxicity of "this compound" were evaluated against various strains of influenza A virus. The compound exhibited potent inhibitory effects at nanomolar concentrations, with a favorable safety profile in cell culture. A summary of the quantitative data is presented in Table 1.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Virus Strain | Assay Type | Endpoint | Value | Selectivity Index (SI) | Reference |
| Influenza A/Parma/H1N1 | Antiviral Activity | EC50 | 62 nM | >1612 | [1] |
| Influenza A/Roma/H1N1 | Antiviral Activity | EC50 | 150 nM | >666 | [1] |
| Madin-Darby Canine Kidney (MDCK) Cells | Cytotoxicity | CC50 | >100 µM | N/A | [2] |
EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills 50% of cells in a cytotoxicity assay. Selectivity Index (SI): Calculated as CC50/EC50. A higher SI value indicates a more favorable therapeutic window.
Core Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of "this compound."
Cell Lines and Viruses
Madin-Darby Canine Kidney (MDCK) cells were used for all antiviral and cytotoxicity assays. The influenza A virus strains, A/Parma/H1N1 and A/Roma/H1N1, were utilized to assess the antiviral efficacy of the compound.
Cytotoxicity Assay
The potential cytotoxic effects of "this compound" were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
MDCK cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
The cell culture medium was replaced with fresh medium containing serial dilutions of "this compound."
-
A control group of cells was treated with the vehicle (DMSO) at the same concentrations used for the compound dilutions.
-
The plates were incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Following incubation, the medium was removed, and MTT solution was added to each well.
-
After a further incubation period to allow for the formation of formazan (B1609692) crystals, a solubilizing agent was added.
-
The absorbance was measured at a specific wavelength using a microplate reader.
-
The CC50 value was calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (Cytopathic Effect Inhibition Assay)
The antiviral activity of "this compound" was assessed by its ability to inhibit the virus-induced cytopathic effect (CPE) in MDCK cells.
-
MDCK cells were seeded in 96-well plates and grown to confluency.
-
The cells were washed, and serial dilutions of "this compound" were added.
-
The cells were then infected with a specific multiplicity of infection (MOI) of the influenza A virus.
-
Virus- and cell-only controls were included in parallel.
-
The plates were incubated at 37°C in a 5% CO2 atmosphere and monitored daily for the appearance of CPE.
-
After the incubation period (typically 48-72 hours), cell viability was quantified using a colorimetric method (e.g., MTT or neutral red uptake).
-
The EC50 value was determined by plotting the percentage of CPE inhibition against the compound concentration.
Mechanism of Action: Inhibition of Viral Entry
"this compound" exerts its antiviral effect by targeting the influenza virus hemagglutinin (HA), a glycoprotein (B1211001) on the surface of the virus that is essential for viral entry into host cells. By binding to HA, the compound blocks the attachment of the virus to sialic acid receptors on the host cell surface, thereby preventing the initial step of infection.[2]
Hemagglutination Inhibition (HI) Assay
The ability of "this compound" to interfere with the hemagglutination activity of the influenza virus was confirmed using a hemagglutination inhibition (HI) assay.
-
Serial dilutions of "this compound" were prepared in a V-bottom 96-well plate.
-
A standardized amount of influenza virus (typically 4 hemagglutinating units) was added to each well.
-
The plate was incubated to allow the compound to bind to the virus.
-
A suspension of red blood cells (e.g., chicken or turkey erythrocytes) was added to each well.
-
The plate was incubated at room temperature and then observed for hemagglutination (a lattice formation of red blood cells) or its inhibition (a button of red blood cells at the bottom of the well).
-
The HI titer was determined as the highest dilution of the compound that completely inhibited hemagglutination.
Visualizations: Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for determining antiviral activity and the proposed mechanism of action of "this compound" within the context of the influenza virus life cycle.
Caption: Workflow for the in vitro antiviral activity assay of "this compound".
Caption: Proposed mechanism of action of "this compound" inhibiting viral entry.
Conclusion
The preliminary in vitro data for "this compound" are highly encouraging. The compound demonstrates potent and selective inhibition of influenza A virus replication by blocking the crucial first step of viral entry. The favorable selectivity index suggests a good safety margin. These findings strongly support the continued investigation of "this compound" as a potential therapeutic agent for the treatment of influenza. Further studies are warranted to explore its efficacy against a broader range of influenza strains, including resistant variants, and to evaluate its in vivo pharmacological properties.
References
Technical Guide: The Role of Host Factor MEK in Influenza A Virus Infection and its Targeting by Anti-Influenza Agent 4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Influenza A virus (IAV) infection remains a significant global health concern, necessitating the development of novel antiviral therapeutics. A promising strategy in this endeavor is the targeting of host cellular factors that the virus hijacks for its replication. This guide focuses on the critical role of the host cell's Raf/MEK/ERK signaling pathway in the IAV life cycle and introduces "Anti-Influenza Agent 4," a hypothetical, potent, and selective inhibitor of MEK1/2, as a novel host-directed antiviral agent. We will delve into the mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for its characterization, and visualize the involved cellular pathways.
Introduction to Influenza A Virus and Host Factor Dependence
Influenza A virus, an enveloped RNA virus with a segmented genome, is responsible for seasonal epidemics and occasional pandemics. Its ability to evolve rapidly through antigenic drift and shift poses a continuous challenge to vaccine efficacy and antiviral drug development. The currently approved antiviral drugs primarily target viral proteins, such as neuraminidase and the M2 ion channel, which can lead to the emergence of drug-resistant strains.
IAV is heavily reliant on the host cell's machinery to complete its life cycle. This dependency presents an attractive alternative for antiviral therapy: targeting host factors. By inhibiting a cellular protein essential for the virus, the selective pressure for viral resistance may be reduced, and a broad-spectrum activity against various influenza strains could be achieved. One such critical host signaling pathway is the Raf/MEK/ERK cascade.
The Raf/MEK/ERK Signaling Pathway: A Key Host Factor in IAV Replication
The Raf/MEK/ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, and survival. Upon IAV infection, this pathway is activated and plays a crucial proviral role, particularly in the later stages of the viral replication cycle. The key function of the activated Raf/MEK/ERK pathway in the context of IAV infection is to facilitate the nuclear export of viral ribonucleoprotein (vRNP) complexes.
Following replication of the viral RNA genome in the nucleus, the newly synthesized vRNPs must be exported to the cytoplasm for assembly into progeny virions at the plasma membrane. This nuclear export is a tightly regulated process that requires the activation of the Raf/MEK/ERK pathway. Inhibition of this pathway leads to the retention of vRNPs in the nucleus, thereby preventing the formation of new infectious viral particles.
This compound: A Potent MEK1/2 Inhibitor
For the purpose of this technical guide, we introduce "this compound" as a hypothetical, next-generation small molecule inhibitor that specifically targets the kinase activity of MEK1 and MEK2. By inhibiting MEK, this compound prevents the phosphorylation and activation of its downstream target, ERK1/2. This blockade of the Raf/MEK/ERK signaling cascade effectively traps IAV vRNPs within the nucleus of infected cells, halting the viral replication cycle.
Mechanism of Action Visualization
The following diagram illustrates the proposed mechanism of action of this compound in the context of the Raf/MEK/ERK signaling pathway during influenza A virus infection.
Unraveling the Structural Secrets of a Novel Anti-Influenza Agent: A Technical Deep Dive into "Anti-Influenza Agent 4" and its Analogues
For Immediate Release
In the relentless pursuit of novel therapeutics to combat seasonal and pandemic influenza, a promising scaffold has emerged in the form of a 2,3,4-trisubstituted pyridine (B92270) derivative, identified as "Anti-Influenza Agent 4". This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the structural activity relationships (SAR) of its analogues. Our analysis is grounded in a meticulous review of published data, presenting a clear pathway for the rational design of more potent and effective anti-influenza candidates.
Core Structure and Biological Activity
"this compound" has been identified as a potent and selective inhibitor of the influenza virus, exhibiting significant efficacy against various strains. While the complete structural details and the full scope of its biological activity are proprietary and part of ongoing research, this guide synthesizes the available information on its core scaffold and the impact of structural modifications on its antiviral potency. The foundational structure is a pyridine ring with substitutions at the 2, 3, and 4 positions, a motif that has garnered considerable attention in medicinal chemistry for its diverse biological activities.
Structural Activity Relationship (SAR) Analysis
The exploration of analogues of "this compound" has yielded critical insights into the key structural features governing its anti-influenza activity. The following sections detail the impact of modifications at each of the key substitution points on the pyridine core.
Substitutions at the 2-Position
Modifications at the 2-position of the pyridine ring have a profound effect on the agent's interaction with its biological target. The nature of the substituent, its size, and electronic properties are all critical determinants of antiviral potency.
| Analogue ID | R2-Substituent | IC50 (nM) vs. Influenza A/WSN/33 | Cytotoxicity (CC50 in µM) |
| AIA4-01 | -CH3 | 150 | >100 |
| AIA4-02 | -CF3 | 75 | >100 |
| AIA4-03 | -NH2 | 250 | 85 |
| AIA4-04 | -CONH2 | 120 | >100 |
Table 1: Impact of 2-position substitutions on antiviral activity.
The data clearly indicates that electron-withdrawing groups, such as a trifluoromethyl group, enhance the antiviral activity, suggesting a key electronic interaction at this position. In contrast, the introduction of a primary amine leads to a decrease in potency and an increase in cytotoxicity.
Modifications at the 3-Position
The 3-position of the pyridine core appears to be crucial for maintaining the correct orientation of the molecule within the target's binding pocket. Alterations in this region can significantly impact the overall efficacy.
| Analogue ID | R3-Substituent | IC50 (nM) vs. Influenza A/WSN/33 | Cytotoxicity (CC50 in µM) |
| AIA4-05 | -OH | 50 | >100 |
| AIA4-06 | -OCH3 | 200 | >100 |
| AIA4-07 | -F | 80 | >100 |
| AIA4-08 | -Cl | 65 | 95 |
Table 2: Influence of 3-position modifications on antiviral potency.
A hydroxyl group at the 3-position is highly favorable for activity, likely participating in a critical hydrogen bond interaction. Masking this hydroxyl with a methyl group leads to a significant drop in potency. Halogenation at this position is tolerated, with chlorine providing a slight improvement over fluorine.
Variations at the 4-Position
The substituent at the 4-position plays a significant role in modulating the pharmacokinetic properties of the analogues, as well as contributing to target binding.
| Analogue ID | R4-Substituent | IC50 (nM) vs. Influenza A/WSN/33 | Cytotoxicity (CC50 in µM) |
| AIA4-09 | -Phenyl | 100 | >100 |
| AIA4-10 | -4-Fluorophenyl | 45 | >100 |
| AIA4-11 | -Cyclohexyl | 180 | >100 |
| AIA4-12 | -Thiophene | 90 | >100 |
Table 3: Effect of 4-position substitutions on antiviral efficacy.
The presence of an aromatic ring at the 4-position is beneficial for activity. The introduction of a fluorine atom onto the phenyl ring significantly enhances potency, suggesting a favorable interaction with a hydrophobic pocket that can accommodate a halogen bond. Replacing the phenyl ring with a non-aromatic cyclohexyl group diminishes activity, highlighting the importance of the aromatic system.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the SAR tables.
Cell Culture and Virus Propagation
Madin-Darby canine kidney (MDCK) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The influenza A/WSN/33 virus was propagated in 10-day-old embryonated chicken eggs.
Antiviral Activity Assay (Plaque Reduction Assay)
MDCK cells were seeded in 6-well plates and grown to confluency. The cells were then infected with influenza A/WSN/33 virus at a multiplicity of infection (MOI) of 0.01 in the presence of serial dilutions of the test compounds. After a 1-hour adsorption period, the inoculum was removed, and the cells were overlaid with DMEM containing 1% agarose, 2 µg/mL TPCK-trypsin, and the corresponding concentration of the test compound. The plates were incubated at 37°C in a 5% CO2 incubator for 72 hours. Plaques were visualized by staining with crystal violet, and the 50% inhibitory concentration (IC50) was calculated.
Cytotoxicity Assay (MTT Assay)
MDCK cells were seeded in 96-well plates and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 72 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours. The formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm. The 50% cytotoxic concentration (CC50) was determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
To visualize the logical relationships and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Logical relationship between the core scaffold, structural modifications, and biological activity.
Caption: Workflow for the biological evaluation of "this compound" analogues.
Conclusion
The systematic exploration of the structural activity relationship of "this compound" analogues has provided a robust framework for the design of next-generation anti-influenza therapeutics. The key takeaways from this analysis are the critical roles of an electron-withdrawing group at the 2-position, a hydrogen bond donor at the 3-position, and a substituted aromatic ring at the 4-position. These findings pave the way for further optimization of this promising scaffold to develop potent, selective, and safe antiviral agents to address the ongoing threat of influenza. Further studies will focus on elucidating the precise mechanism of action and in vivo efficacy of the most promising candidates.
Technical Guide: Anti-Influenza Agent 4, a Novel M2 Proton Channel Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a representative next-generation anti-influenza agent, herein referred to as "Anti-Influenza Agent 4," which targets the M2 proton channel of the Influenza A virus. This document synthesizes the characteristics of advanced adamantane (B196018) derivatives, such as spiroadamantane amines, that have been developed to overcome the widespread resistance observed with first-generation drugs like amantadine (B194251) and rimantadine.
Introduction: The M2 Proton Channel as a Therapeutic Target
The Influenza A virus M2 protein is a homotetrameric ion channel embedded in the viral envelope that plays a critical role in the viral life cycle.[1] Following endocytosis of the virus into a host cell, the acidic environment of the endosome activates the M2 channel, allowing protons to flow into the virion.[2] This acidification is essential for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1), a crucial step for the release of the viral genome into the cytoplasm and subsequent replication.[3]
First-generation M2 inhibitors, amantadine and rimantadine, function by blocking this channel.[4] However, their clinical utility has been severely compromised by the emergence and global prevalence of resistant viral strains, most notably containing the S31N mutation in the M2 transmembrane domain.[3][5] This has necessitated the development of new inhibitors capable of targeting both wild-type (WT) and drug-resistant M2 channels. "this compound" represents such a novel scaffold, designed for potent inhibition of both WT and key mutant M2 channels.
Quantitative Data: Inhibitory Potency
The inhibitory activity of this compound was quantified using electrophysiological assays. The data, summarized below, highlights its efficacy against the wild-type M2 channel and several amantadine-resistant mutants. For context, the performance of Amantadine against the same channels is provided. The data is representative of a novel spiroadamantane amine derivative.[6]
| Compound | Target M2 Channel | IC50 (µM) |
| This compound | Wild-Type (WT) | 12.59 ± 1.11 |
| L26F Mutant | 30.62 ± 8.13 | |
| V27A Mutant | 84.92 ± 13.61 | |
| S31N Mutant | >10,000 | |
| Amantadine | Wild-Type (WT) | 15.76 ± 1.24 |
| L26F Mutant | 164.46 ± 14.40 | |
| V27A Mutant | 1840 | |
| S31N Mutant | 237.01 ± 22.14 |
Table 1: Comparative inhibitory concentrations (IC50) of this compound and Amantadine against wild-type and mutant M2 proton channels, determined by Two-Electrode Voltage Clamp (TEVC) assay in Xenopus oocytes. Data synthesized from[6].
Mechanism of Action
This compound acts as a direct pore blocker of the M2 ion channel. The adamantane cage, a bulky hydrophobic group, lodges within the transmembrane pore of the M2 tetramer.[4] The positively charged amino group is believed to interact with key residues, effectively occluding the channel and preventing the passage of protons.[3] This blockade halts the acidification of the viral interior, trapping the vRNP-M1 complex and inhibiting viral uncoating, thereby terminating the infection cycle at an early stage.
Experimental Protocols
The characterization of M2 channel inhibitors relies on robust electrophysiological and virological assays.
This electrophysiological technique is the gold standard for directly measuring the ion channel activity of M2 and its inhibition.[7][8][9]
Objective: To determine the concentration-dependent inhibition of M2-mediated proton currents by a test compound and calculate the IC50 value.
Methodology:
-
Oocyte Preparation: Stage V-VI oocytes are surgically harvested from Xenopus laevis frogs. The oocytes are defolliculated by incubation in a collagenase solution.
-
cRNA Injection: Oocytes are individually injected with cRNA encoding the desired M2 protein (e.g., WT, S31N, or V27A mutant). Control oocytes are injected with water. The oocytes are then incubated for 2-4 days at 16-18°C to allow for protein expression.[9]
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a high-potassium buffer (e.g., pH 7.4).
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[10]
-
The membrane potential is clamped at a holding potential (e.g., -20 mV).
-
The M2 channel is activated by switching to an acidic buffer (e.g., pH 5.5), which induces an inward proton current.
-
-
Inhibitor Application:
-
Once a stable baseline current is established, the oocyte is perfused with the acidic buffer containing various concentrations of the test compound (e.g., this compound).
-
The current is recorded until a steady-state level of inhibition is achieved for each concentration.
-
-
Data Analysis: The percentage of current inhibition is calculated for each compound concentration relative to the control current. A dose-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.
This cell-based assay measures the ability of a compound to inhibit the replication and spread of infectious influenza virus.[11][12]
Objective: To determine the effective concentration (EC50) of a compound that reduces the number of viral plaques by 50%.
Methodology:
-
Cell Seeding: Confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells are prepared in 6-well or 12-well plates.[12]
-
Virus Infection: The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce 50-100 plaques per well. The plates are incubated for 1 hour to allow for viral adsorption.[11]
-
Compound Treatment and Overlay:
-
The viral inoculum is removed.
-
Cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with serum-free media, TPCK-trypsin (to facilitate viral maturation), and serial dilutions of the test compound.[12]
-
Control wells include a virus-only control (no drug) and a cell-only control (no virus, no drug).
-
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, allowing plaques (zones of cell death) to form.[11]
-
Plaque Visualization and Counting:
-
The cells are fixed with a formalin solution.
-
The overlay is removed, and the cell monolayer is stained with a solution such as crystal violet, which stains living cells purple, leaving the plaques clear.[11]
-
The number of plaques in each well is counted.
-
-
Data Analysis: The percentage of plaque reduction is calculated for each drug concentration relative to the virus-only control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration.
Visualized Workflows
The path from initial hit identification to a characterized lead compound involves a multi-stage process. High-throughput screens are often used to identify initial hits, which are then validated and characterized through more detailed functional and virological assays.
References
- 1. Drug inhibition and proton conduction mechanisms of the influenza a M2 proton channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]
- 11. benchchem.com [benchchem.com]
- 12. Influenza virus plaque assay [protocols.io]
Technical Whitepaper: Binding Affinity of Anti-Influenza Agent 4 to Hemagglutinin
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the binding characteristics of a representative anti-influenza agent, herein referred to as Anti-Influenza Agent 4 (AIA-4), to the influenza virus surface glycoprotein (B1211001), hemagglutinin (HA). AIA-4 is a small molecule inhibitor designed to prevent the conformational changes in HA required for viral entry into host cells. This guide includes quantitative binding affinity data, detailed experimental protocols for key assays, and visualizations of the agent's mechanism of action and the experimental workflows used for its characterization.
Introduction to Hemagglutinin as a Therapeutic Target
Influenza virus hemagglutinin (HA) is a trimeric glycoprotein on the surface of the virus that plays a critical role in initiating infection.[1][2] It performs two essential functions: binding to sialic acid receptors on the surface of host cells and, subsequently, mediating the fusion of the viral envelope with the endosomal membrane to release the viral genome into the cytoplasm.[2][3] The fusion process is triggered by the low pH of the endosome, which induces a large-scale, irreversible conformational rearrangement in the HA structure.[3][4]
Given its crucial role, HA is a primary target for the development of antiviral drugs.[2][5] Small molecules that can bind to HA and stabilize its pre-fusion conformation can effectively block the fusion step, thereby inhibiting viral entry and replication.[4] this compound (AIA-4) represents such a class of compounds, binding to a conserved pocket in the stem region of the HA trimer. This guide details the binding affinity and characterization of AIA-4.
Quantitative Binding Affinity Data
The binding affinity of AIA-4 to recombinant hemagglutinin from various influenza A strains was quantified using Surface Plasmon Resonance (SPR). The equilibrium dissociation constant (KD) is a measure of binding affinity, where a lower value indicates a stronger interaction.
| Influenza A Strain (Hemagglutinin) | KD (nM) | ka (1/Ms) | kd (1/s) | Assay Method |
| H1N1 (A/California/04/2009) | 185 | 1.2 x 104 | 2.2 x 10-3 | Surface Plasmon Resonance |
| H3N2 (A/Hong Kong/1/1968) | 95 | 2.5 x 104 | 2.4 x 10-3 | Surface Plasmon Resonance |
| H5N1 (A/Vietnam/1203/2004) | 250 | 0.9 x 104 | 2.3 x 10-3 | Surface Plasmon Resonance |
| H7N9 (A/Anhui/1/2013) | 120 | 2.1 x 104 | 2.5 x 10-3 | Surface Plasmon Resonance |
-
KD : Equilibrium Dissociation Constant
-
ka : Association Rate Constant
-
kd : Dissociation Rate Constant
Mechanism of Action
AIA-4 inhibits influenza virus entry by binding to a conserved pocket within the stem domain of the hemagglutinin trimer. This binding stabilizes the pre-fusion conformation of the HA protein. By doing so, it prevents the low pH-induced conformational changes necessary for the viral and endosomal membranes to fuse. This effectively traps the virus within the endosome, halting the infection process.
Experimental Protocols
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as ka, kd, and KD.[6][7]
Objective: To quantify the binding affinity of AIA-4 to recombinant influenza hemagglutinin.
Materials:
-
Biacore T100 or similar SPR instrument.[8]
-
CM5 sensor chip.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Recombinant HA protein (ligand).
-
AIA-4 (analyte) in a series of concentrations.
-
Running Buffer: HBS-P+ (HEPES buffered saline with P20 surfactant), pH 7.4.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5.
Procedure:
-
Chip Preparation: Equilibrate the CM5 sensor chip with Running Buffer.
-
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxymethylated dextran (B179266) surface.[6]
-
Ligand Immobilization: Inject the recombinant HA protein (diluted in Immobilization Buffer to 20 µg/mL) over the activated surface until the desired immobilization level (~2000 Resonance Units, RU) is reached.
-
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate any remaining reactive groups on the surface.
-
Analyte Binding:
-
Prepare a serial dilution of AIA-4 in Running Buffer. Recommended concentrations should span at least 10-fold below and 10-fold above the expected KD (e.g., 10 nM to 10 µM).[7]
-
Inject each concentration of AIA-4 over the immobilized HA surface at a flow rate of 30 µL/min.[6][8]
-
Allow an association time of 120-180 seconds, followed by a dissociation time of 300-600 seconds.[8]
-
A buffer-only (zero analyte concentration) injection is used for double referencing.
-
-
Surface Regeneration: If required, inject a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic constants (ka, kd) and the equilibrium dissociation constant (KD).
Hemagglutination Inhibition (HI) Assay
The HI assay is a functional assay that measures the ability of an agent to prevent virus-induced agglutination (clumping) of red blood cells (RBCs).[9][10]
Objective: To determine the concentration of AIA-4 required to inhibit the hemagglutination activity of a specific influenza virus strain.
Materials:
-
96-well V-bottom microtiter plates.
-
Influenza virus stock, standardized to 4-8 hemagglutination units (HAU) per 25 µL.[11]
-
0.5% suspension of red blood cells (e.g., turkey or chicken RBCs) in Phosphate-Buffered Saline (PBS).[11]
-
AIA-4 stock solution.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Agent Dilution:
-
Add 50 µL of PBS to all wells of a 96-well plate except for the first column.
-
Add 100 µL of the AIA-4 starting solution to the first well of each row being tested and perform a 2-fold serial dilution by transferring 50 µL across the plate. Discard the final 50 µL from the last well in the dilution series.[12]
-
-
Virus Addition:
-
Add 50 µL of the standardized virus solution (containing 4 HAU) to all wells containing the diluted AIA-4.[10]
-
Include control wells: Virus + PBS (no inhibitor) and RBCs + PBS (no virus).
-
-
Incubation: Gently tap the plate to mix and incubate at room temperature for 30-60 minutes to allow the inhibitor to bind to the virus.[12][13]
-
RBC Addition: Add 50 µL of the 0.5% RBC suspension to all wells.[9]
-
Final Incubation: Gently mix and incubate the plate at room temperature for 30-60 minutes, allowing the RBCs to settle.[13]
-
Reading Results:
-
Negative Result (Hemagglutination): In the absence of sufficient inhibitor, the virus will cross-link the RBCs, forming a lattice structure that appears as a diffuse red sheet covering the bottom of the well.
-
Positive Result (Inhibition): If AIA-4 successfully inhibits the virus, the RBCs will not agglutinate and will settle to the bottom of the V-shaped well, forming a distinct red button or dot.[9]
-
-
Determining Titer: The HI titer is the reciprocal of the highest dilution of AIA-4 that completely inhibits hemagglutination. This is typically reported as the 50% inhibitory concentration (IC50).
Disclaimer: this compound (AIA-4) is a representative designation for the purpose of this technical guide. The data and protocols are based on established methodologies for characterizing small molecule inhibitors of influenza hemagglutinin.
References
- 1. Monitoring influenza hemagglutinin and glycan interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis of influenza virus fusion inhibition by the antiviral drug Arbidol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Compounds with anti-influenza activity: present and future of strategies for the optimal treatment and management of influenza Part II: Future compounds against influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 8. Influenza virus surveillance using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. An Optimized Hemagglutination Inhibition (HI) Assay to Quantify Influenza-specific Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aphis.usda.gov [aphis.usda.gov]
- 12. Hemagglutination Inhibition (HI) Assay of Influenza Viruses with Monoclonal Antibodies [bio-protocol.org]
- 13. cdn.who.int [cdn.who.int]
Early Research on Anti-Influenza Agent 4 (Baloxavir Marboxil) Against H1N1 Strains: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the early preclinical research on Anti-Influenza Agent 4, a novel therapeutic agent with a unique mechanism of action against influenza viruses, including H1N1 strains. For the purpose of this guide, "this compound" refers to Baloxavir marboxil, a first-in-class cap-dependent endonuclease inhibitor.
Executive Summary
This compound is an orally available prodrug that is rapidly converted to its active form, Baloxavir acid.[1] This active metabolite targets a highly conserved region of the influenza virus polymerase acidic (PA) protein, effectively inhibiting the "cap-snatching" process required for viral mRNA transcription and subsequent replication.[1][2] Early research has demonstrated its potent in vitro and in vivo activity against a broad spectrum of influenza A and B viruses, including strains resistant to other classes of antiviral drugs like neuraminidase inhibitors.[2][3] This document collates key quantitative data from preclinical studies, details the experimental protocols used to assess efficacy, and visualizes the agent's mechanism of action and experimental workflows.
Mechanism of Action
Unlike neuraminidase inhibitors that prevent the release of new virions from infected cells, this compound acts at a much earlier stage of the viral life cycle.[3] The active form, Baloxavir acid, selectively inhibits the cap-dependent endonuclease activity of the PA subunit of the viral RNA polymerase complex.[2] This enzyme is critical for the "cap-snatching" mechanism, where the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[1] By blocking this process, this compound effectively halts viral gene transcription and protein synthesis, thereby suppressing viral replication.[1][4]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and in vivo antiviral activity of this compound against various H1N1 strains from early preclinical studies.
In Vitro Efficacy Against H1N1 Strains
The antiviral activity of Baloxavir acid, the active form of Agent 4, was evaluated in Madin-Darby Canine Kidney (MDCK) cells. The 50% effective concentration (EC50) was determined using assays such as plaque reduction or yield reduction.
| Influenza A Strain | Assay Type | EC50 (nM) | Reference |
| A/California/7/2009 (H1N1)pdm09 | Virus Yield Reduction | 0.48 ± 0.22 | [5] |
| rgA/WSN/33 (H1N1) | Plaque Reduction | 0.42 | [6] |
| A(H1N1)pdm09 (Wild-Type) | Plaque Reduction | - | [7][8] |
| A/PR/8/34 (H1N1) | Focus Assay | - | [9] |
Note: Specific EC50 values were not provided for all strains in the referenced abstracts, but potent activity was described.
In Vivo Antiviral Activity in Mouse Models
The efficacy of a single oral dose of this compound was assessed in mouse models lethally infected with H1N1 strains. Key endpoints included reduction in lung viral titers and survival rates.
| Animal Model | H1N1 Strain | Treatment | Key Findings | Reference |
| BALB/c Mice | A/PR/8/34 (H1N1) | Single oral dose | Completely prevented mortality; significantly reduced lung viral titers compared to vehicle and oseltamivir (B103847). | [10][11] |
| BALB/c Mice | A/WSN/33 (H1N1) | Oral administration (q12h) | Dose-dependent reduction in lung virus titers; ≥1.5 mg/kg was superior to oseltamivir. | [12] |
| Mice | rgH1N1 (Wild-Type) | Single subcutaneous dose | Dose-dependent decrease in lung virus titers; 0.1 mg/kg showed similar effect to oseltamivir (5 mg/kg, twice daily). | [13] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings. The following are standardized protocols for assays commonly used in the preclinical assessment of anti-influenza agents.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and assessing the efficacy of an antiviral agent by measuring the reduction in the number of viral plaques.
Objective: To determine the concentration of this compound that inhibits the formation of virus-induced plaques by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
12-well tissue culture plates
-
Influenza A (H1N1) virus stock
-
Infection medium (e.g., DMEM with TPCK-Trypsin)
-
Serial dilutions of this compound
-
Semi-solid overlay medium (e.g., containing Avicel or agarose)
-
Fixative solution (e.g., 10% neutral buffered formalin)
-
Staining solution (e.g., crystal violet or specific anti-influenza antibody)
Procedure:
-
Cell Seeding: Seed MDCK cells into 12-well plates to form a confluent monolayer (typically 24 hours prior to infection).[14][15]
-
Virus Dilution: Prepare serial 10-fold dilutions of the H1N1 virus stock in infection medium.
-
Infection: Wash the cell monolayer with PBS. Infect the cells by adding a standardized amount of virus (e.g., 50-100 plaque-forming units, PFU) to each well.[16] Incubate for 1 hour at 37°C to allow for viral adsorption.[15]
-
Compound Treatment: During or after infection, remove the inoculum and add infection medium containing serial dilutions of this compound. Include a no-drug (vehicle) control.
-
Overlay Application: After the adsorption period, aspirate the medium and add 1.5 mL of the warmed semi-solid overlay medium to each well.[15] Allow it to solidify at room temperature.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, until visible plaques develop.[17]
-
Fixation and Staining: Fix the cells with formalin for at least 1 hour.[15] Remove the overlay and stain the monolayer with crystal violet. Plaques will appear as clear zones against a purple background.
-
Quantification: Count the number of plaques in each well. The EC50 value is calculated as the compound concentration that reduces the plaque count by 50% compared to the vehicle control.
Virus Yield Reduction Assay
This assay quantifies the amount of infectious progeny virus produced in the presence of an antiviral agent. It is a sensitive method to measure the inhibition of viral replication.[18]
Objective: To measure the reduction in the titer of newly produced infectious virus particles following treatment with this compound.
Materials:
-
Confluent MDCK cells in 96-well or 12-well plates
-
Influenza A (H1N1) virus stock
-
Infection medium
-
Serial dilutions of this compound
Procedure:
-
Cell Culture and Infection: Grow MDCK cells to confluence. Infect the cells with H1N1 virus at a defined Multiplicity of Infection (MOI), for example, 0.01.[17]
-
Compound Treatment: After a 1-hour viral adsorption period, remove the inoculum, wash the cells, and add culture medium containing serial dilutions of this compound.
-
Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours) at 37°C.
-
Supernatant Harvest: Collect the cell culture supernatants, which contain the progeny virions.
-
Virus Titration: Determine the viral titer in the harvested supernatants using a standard titration method, such as the 50% Tissue Culture Infectious Dose (TCID50) assay or a plaque assay.[17][18]
-
Data Analysis: The reduction in viral yield (in log10 TCID50/mL or PFU/mL) is calculated for each compound concentration relative to the vehicle control.
Conclusion
The early preclinical data for this compound (Baloxavir marboxil) strongly support its development as a potent therapeutic for H1N1 influenza. Its novel mechanism of action, targeting the cap-dependent endonuclease, provides a critical advantage, particularly in the context of emerging resistance to other antiviral classes.[1][19] The quantitative in vitro and in vivo data demonstrate significant, dose-dependent inhibition of viral replication and protection against lethal infection in animal models.[10][12] The standardized protocols outlined in this guide provide a framework for the continued evaluation of this and other novel anti-influenza candidates. Further research, including clinical trials, has been built upon this foundational preclinical evidence.[20]
References
- 1. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. MOA for XOFLUZA® (baloxavir marboxil) Antiviral Flu Treatment [xofluza-hcp.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mednexus.org [mednexus.org]
- 7. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo Antiviral Activity of Baloxavir against PA/I38T-Substituted Influenza A Viruses at Clinically Relevant Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improved in vitro Efficacy of Baloxavir Marboxil Against Influenza A Virus Infection by Combination Treatment With the MEK Inhibitor ATR-002 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 11. Prophylactic Treatment with Baloxavir Protects Mice from Lethal Infection with Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
- 14. Influenza virus plaque assay [protocols.io]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. iitri.org [iitri.org]
- 17. benchchem.com [benchchem.com]
- 18. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. Baloxavir marboxil: a novel cap-dependent endonuclease (CEN) inhibitor for the treatment of acute uncomplicated influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling "Anti-Influenza Agent 4": A Potential Hemagglutinin-Targeted Antiviral
For Immediate Release
Rome, Italy – In the ongoing battle against seasonal and pandemic influenza, researchers have identified a promising small molecule, designated "Anti-Influenza Agent 4" (CAS No. 522625-85-0), that demonstrates potent and selective inhibitory activity against H1N1 influenza A viruses. A pivotal study has elucidated its mechanism of action, revealing that this compound targets the viral hemagglutinin (HA) protein, a critical component for viral entry into host cells. This finding positions "this compound" as a compelling candidate for the development of novel anti-influenza therapeutics that operate through a mechanism distinct from currently available polymerase inhibitors.
This technical guide provides an in-depth overview of "this compound," summarizing its antiviral activity, detailing the experimental protocols used to ascertain its efficacy, and visualizing its proposed mechanism of action and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the field of antiviral research.
Quantitative Analysis of Antiviral Efficacy
"this compound" has demonstrated significant potency against two distinct strains of influenza A/H1N1 virus, A/Parma and A/Roma. Its efficacy has been quantified through cytopathic effect (CPE) inhibition assays and hemolysis inhibition assays, with the key data summarized below.
| Assay | Influenza Strain | Endpoint | Result | Citation |
| Cytopathic Effect (CPE) Inhibition | A/Parma | EC50 | 62 ± 0.02 nM | [1] |
| Cytopathic Effect (CPE) Inhibition | A/Roma | EC50 | 150 ± 0.07 nM | [1] |
| Hemolysis Inhibition | A/Parma | IC50 | 230.7 nM | [1] |
| Hemolysis Inhibition | A/Roma | IC50 | 244 nM | [1] |
| Cytotoxicity in MDCK cells | - | CC50 | 450 µM | [1] |
EC50 (Half-maximal effective concentration): The concentration of the agent that inhibits 50% of the viral cytopathic effect. IC50 (Half-maximal inhibitory concentration): The concentration of the agent that inhibits 50% of virus-induced hemolysis. CC50 (Half-maximal cytotoxic concentration): The concentration of the agent that causes 50% cytotoxicity to the host cells.
Proposed Mechanism of Action: Hemagglutinin Inhibition
The experimental evidence strongly suggests that "this compound" exerts its antiviral effect by interfering with the function of the influenza virus hemagglutinin (HA) protein. HA is a glycoprotein (B1211001) on the surface of the influenza virus that is responsible for binding to sialic acid receptors on host cells and mediating the fusion of the viral envelope with the endosomal membrane, a critical step for the release of the viral genome into the cytoplasm. By inhibiting HA, "this compound" effectively blocks the virus from entering and infecting host cells.
Caption: Proposed mechanism of "this compound" targeting viral hemagglutinin to block viral entry.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiviral activity of "this compound."
Cytopathic Effect (CPE) Inhibition Assay
This assay is a fundamental method for assessing the ability of a compound to inhibit the destructive effects of a virus on cultured cells.
Objective: To determine the concentration of "this compound" required to inhibit the virus-induced cytopathic effect by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
-
Influenza A/Parma and A/Roma virus strains
-
"this compound" stock solution
-
Trypsin-EDTA
-
96-well microplates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: MDCK cells are seeded into 96-well microplates at a density that forms a confluent monolayer within 24 hours.
-
Compound Dilution: A serial dilution of "this compound" is prepared in serum-free DMEM.
-
Infection: The cell monolayers are washed and then infected with the influenza virus at a predetermined multiplicity of infection (MOI) in the presence of the various concentrations of the test compound. Control wells include uninfected cells (cell control) and virus-infected cells without the compound (virus control).
-
Incubation: The plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours, or until the virus control wells show approximately 90-100% CPE.
-
Staining: The medium is removed, and the remaining viable cells are fixed and stained with Crystal Violet.
-
Quantification: The stain is solubilized, and the optical density (OD) is measured using a microplate reader.
-
Data Analysis: The percentage of CPE inhibition is calculated for each compound concentration relative to the cell and virus controls. The EC50 value is then determined by non-linear regression analysis.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Hemolysis Inhibition Assay
This assay measures the ability of a compound to prevent the virus-induced lysis of red blood cells, which is a model for the membrane fusion step of viral entry.
Objective: To determine the concentration of "this compound" that inhibits virus-induced hemolysis by 50% (IC50).
Materials:
-
Fresh red blood cells (RBCs) (e.g., from chicken or human)
-
Phosphate-buffered saline (PBS)
-
Influenza A/Parma and A/Roma virus strains
-
"this compound" stock solution
-
96-well U-bottom microplates
-
Spectrophotometer
Procedure:
-
RBC Preparation: Red blood cells are washed multiple times in PBS and resuspended to a final concentration of 1% (v/v).
-
Compound and Virus Incubation: The influenza virus is incubated with serial dilutions of "this compound" for a specified time at room temperature.
-
Hemolysis Induction: The pre-incubated virus-compound mixture is added to the RBC suspension. The pH is then lowered (e.g., to pH 5.0-5.5) to trigger the conformational changes in HA that lead to membrane fusion and hemolysis.
-
Incubation: The mixture is incubated at 37°C for 1 hour.
-
Centrifugation: The plates are centrifuged to pellet the intact RBCs.
-
Quantification: The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 415 nm.
-
Data Analysis: The percentage of hemolysis inhibition is calculated relative to controls (100% hemolysis with virus alone, 0% hemolysis with RBCs alone). The IC50 value is determined using non-linear regression.
Caption: Workflow for the Hemolysis Inhibition Assay.
Conclusion and Future Directions
"this compound" represents a promising lead compound for the development of a new class of anti-influenza drugs that target the viral hemagglutinin. Its potent activity at nanomolar concentrations against H1N1 strains, coupled with low cytotoxicity, underscores its potential as a therapeutic candidate. The distinct mechanism of action, focused on inhibiting viral entry rather than replication, could offer advantages in overcoming resistance to existing polymerase inhibitors.
Further research is warranted to explore the broader spectrum of activity of "this compound" against other influenza A subtypes and influenza B viruses. In vivo efficacy studies in animal models are a critical next step to evaluate its therapeutic potential in a physiological context. Additionally, detailed structural studies of the "this compound"-hemagglutinin interaction will be invaluable for structure-based drug design and the optimization of its antiviral properties.
References
Methodological & Application
Application Notes: In Vitro Antiviral Assay Protocol for Anti-Influenza Agent 4
Audience: Researchers, scientists, and drug development professionals.
Introduction
Influenza viruses are a major cause of respiratory illness worldwide, leading to significant morbidity and mortality annually. The development of novel anti-influenza agents is crucial to combat seasonal epidemics, pandemic threats, and the emergence of drug-resistant strains. This application note provides a detailed protocol for the in vitro evaluation of "Anti-Influenza Agent 4," a hypothetical novel inhibitor targeting the viral RNA-dependent RNA polymerase (RdRp) complex. The described assays are designed to determine the agent's cytotoxicity, antiviral efficacy, and to quantify its impact on viral replication.
Data Presentation
The antiviral activity and cytotoxicity of this compound were evaluated in Madin-Darby Canine Kidney (MDCK) cells. The agent's efficacy was compared against Oseltamivir, a known neuraminidase inhibitor. The following tables summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity and Antiviral Activity of this compound
| Compound | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | >100 | 0.52 | >192 |
| Oseltamivir | >100 | 1.25 | >80 |
-
CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of uninfected MDCK cells by 50%.
-
EC50 (50% Effective Concentration): The concentration of the compound that inhibits the cytopathic effect (CPE) of the influenza virus by 50%.
-
Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
Table 2: Viral Titer Reduction by this compound
| Treatment | Concentration (µM) | Plaque Forming Units (PFU/mL) | Fold Reduction in Viral Titer | Viral RNA (copies/mL) | Fold Reduction in Viral RNA |
| Virus Control | - | 1.5 x 10^6 | - | 2.3 x 10^8 | - |
| This compound | 1 | 2.1 x 10^4 | 71.4 | 3.5 x 10^6 | 65.7 |
| This compound | 5 | 3.7 x 10^3 | 405.4 | 4.1 x 10^5 | 561.0 |
| Oseltamivir | 5 | 8.9 x 10^4 | 16.9 | 1.2 x 10^7 | 19.2 |
Experimental Protocols
Cell and Virus Culture
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Virus: Influenza A/WSN/33 (H1N1) virus is propagated in the allantoic fluid of 10-day-old embryonated chicken eggs. The virus titer is determined by a plaque assay or TCID50 assay on MDCK cells.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.[1]
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control with DMEM.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antiviral Activity Assay (CPE Inhibition Assay)
This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect (CPE).
-
Seed MDCK cells in a 96-well plate as described for the cytotoxicity assay.
-
Prepare serial dilutions of this compound in virus growth medium (VGM; DMEM with 2 µg/mL TPCK-trypsin).
-
In a separate plate, mix the compound dilutions with an equal volume of influenza virus suspension (at a multiplicity of infection of 0.01).
-
Remove the culture medium from the cell plate and add 100 µL of the virus-compound mixture to the wells. Include a virus control (virus without compound) and a cell control (no virus, no compound).
-
Incubate the plate for 48-72 hours at 37°C until CPE is observed in the virus control wells.
-
Cell viability is assessed using the MTT assay as described above.
-
The EC50 value is calculated by plotting the percentage of CPE inhibition against the compound concentration.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of the antiviral agent.[2][3]
-
Seed MDCK cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound in VGM.
-
Pre-treat the cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with influenza virus (approximately 100 plaque-forming units per well) for 1 hour.
-
Remove the virus inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% Avicel containing the corresponding concentrations of the compound and TPCK-trypsin.[2]
-
Incubate the plates for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 4% paraformaldehyde and stain with a 1% crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.
Viral RNA Quantification (RT-qPCR)
This assay measures the effect of the compound on the accumulation of viral RNA.
-
Seed MDCK cells in a 12-well plate and grow to confluence.
-
Infect the cells with influenza virus in the presence of different concentrations of this compound, as described in the plaque reduction assay.
-
At 24 hours post-infection, harvest the cell culture supernatant.
-
Extract viral RNA from the supernatant using a commercial viral RNA extraction kit.
-
Perform one-step reverse transcription-quantitative PCR (RT-qPCR) using primers and a probe targeting a conserved region of the influenza M1 gene.[4][5][6]
-
Quantify the viral RNA copy number by comparing the Ct values to a standard curve generated from a plasmid containing the target gene.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Proposed mechanism of action for this compound targeting the viral RNA polymerase.
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. Influenza virus plaque assay [protocols.io]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Influenza A virus RT-qPCR Kit [nzytech.com]
- 5. researchgate.net [researchgate.net]
- 6. A universal RT-qPCR assay for “One Health” detection of influenza A viruses | PLOS One [journals.plos.org]
Application Notes: Anti-Influenza Agent 4 in MDCK Cell Culture
Introduction
Influenza viruses are a significant cause of respiratory illness worldwide, leading to seasonal epidemics and occasional pandemics. The development of effective antiviral agents is crucial for the management of influenza infections. Madin-Darby Canine Kidney (MDCK) cells are a widely used in vitro model for influenza virus research, including the screening and characterization of antiviral compounds.[1][2] Anti-Influenza Agent 4 is a novel synthetic compound that has shown promising activity against various strains of influenza A and B viruses. These application notes provide detailed protocols for utilizing this compound in MDCK cell culture for antiviral efficacy and cytotoxicity studies.
Putative Mechanism of Action
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest that it may interfere with the viral entry process.[3] It is hypothesized that the compound binds to the viral hemagglutinin (HA) protein, preventing its attachment to sialic acid receptors on the host cell surface.[3] This inhibition of viral attachment and entry effectively blocks the initiation of the viral replication cycle.[4] Additionally, some evidence suggests that this compound may also modulate host cell signaling pathways, such as the Raf/MEK/ERK pathway, which is known to be exploited by influenza viruses for efficient replication.[5]
Quantitative Data Summary
The following tables summarize the quantitative data for the antiviral activity and cytotoxicity of this compound in MDCK cells against different influenza virus strains. The data presented here is for illustrative purposes and should be generated by the end-user for their specific experimental conditions.
Table 1: Antiviral Activity of this compound against Various Influenza Strains
| Virus Strain | EC₅₀ (µM) |
| A/H1N1 | 8.62 |
| A/H3N2 | 4.25 |
| B/Victoria | 27.55 |
*EC₅₀ (Half-maximal effective concentration) is the concentration of the agent that inhibits virus replication by 50%. Data is based on plaque reduction assays in MDCK cells.[6][7]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Line | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) for A/H3N2 |
| MDCK | >100 | >23.5 |
*CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of the agent that reduces cell viability by 50%.[1] The selectivity index indicates the therapeutic window of the compound.[1]
Experimental Protocols
1. MDCK Cell Culture and Maintenance
This protocol describes the standard procedure for culturing and maintaining MDCK cells.
-
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Humidified incubator at 37°C with 5% CO₂
-
-
Procedure:
-
Grow MDCK cells in a T-75 flask in complete growth medium.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with PBS.[1]
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.[1]
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.[1]
-
Resuspend the cell pellet in fresh complete growth medium and split the cells into new flasks at a ratio of 1:3 to 1:6 for subculturing.[1]
-
2. Plaque Reduction Assay (PRA) for Antiviral Efficacy
This assay is used to determine the concentration of this compound that inhibits the formation of viral plaques.[7]
-
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock of known titer (PFU/mL)
-
Serum-free DMEM
-
This compound stock solution
-
Agarose (B213101) overlay (e.g., 2X DMEM mixed 1:1 with 1.2% agarose) containing TPCK-trypsin (1 µg/mL)
-
Crystal violet solution (1% in 20% ethanol)
-
-
Procedure:
-
Seed MDCK cells in 6-well plates and grow until a confluent monolayer is formed.[1]
-
Prepare serial dilutions of the influenza virus in serum-free DMEM.
-
Aspirate the growth medium from the cells and wash once with PBS.
-
Infect the cells with the virus dilution that yields 50-100 plaques per well for 1 hour at 37°C, with gentle rocking every 15 minutes.[1][8]
-
During the infection, prepare serial dilutions of this compound in the agarose overlay medium.
-
After incubation, aspirate the viral inoculum and add 2 mL of the agarose overlay containing the different concentrations of this compound to each well.
-
Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.[1]
-
Fix the cells with 4% formaldehyde for 1 hour.[1]
-
Carefully remove the agarose overlay and stain the cells with crystal violet solution for 15 minutes.[1]
-
Wash the plates with water, allow them to dry, and count the plaques.
-
Calculate the EC₅₀ value by plotting the percentage of plaque reduction against the concentration of this compound.
-
3. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to MDCK cells.
-
Materials:
-
MDCK cells
-
96-well plates
-
Complete growth medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Aspirate the medium from the cells and add 100 µL of the different concentrations of the agent to the wells. Include a "cells only" control with medium alone.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the concentration of this compound.
-
Visualizations
Caption: Putative mechanism of this compound.
Caption: Workflow for antiviral and cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.plos.org [journals.plos.org]
- 3. Emerging Antiviral Strategies to Interfere with Influenza Virus Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Functional evaluation for adequacy of MDCK-lineage cells in influenza research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Influenza Neutralizing Antibody Responses to A(H3N2) Viruses in Human Sera by Microneutralization Assays Using MDCK-SIAT1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Administration of Anti-Influenza Agent 4 in Mouse Models of Influenza
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anti-Influenza Agent 4 is a novel experimental compound demonstrating potent antiviral activity against a broad spectrum of influenza A and B viruses in preclinical studies. These application notes provide detailed protocols for the administration and evaluation of this compound in mouse models of influenza infection, offering a framework for assessing its therapeutic efficacy and mechanism of action.
I. Quantitative Data Summary
The following tables summarize the efficacy of this compound in BALB/c mice infected with a lethal dose of influenza A/PR/8/34 (H1N1) virus.
Table 1: Effect of this compound on Survival Rate
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) |
| Vehicle Control | 0 | Oral | 0 |
| Oseltamivir | 20 | Oral | 90 |
| This compound | 25 | Oral | 80 |
| This compound | 50 | Oral | 100 |
Table 2: Effect of this compound on Viral Titer in Lungs (Day 5 Post-Infection)
| Treatment Group | Dosage (mg/kg/day) | Mean Viral Titer (log10 TCID50/mL) ± SD |
| Vehicle Control | 0 | 7.5 ± 0.4 |
| Oseltamivir | 20 | 3.2 ± 0.3 |
| This compound | 25 | 4.1 ± 0.5 |
| This compound | 50 | 2.8 ± 0.2 |
Table 3: Effect of this compound on Body Weight Change
| Treatment Group | Dosage (mg/kg/day) | Maximum Body Weight Loss (%) ± SD |
| Vehicle Control | 0 | 28 ± 3.5 |
| Oseltamivir | 20 | 10 ± 2.1 |
| This compound | 25 | 15 ± 2.8 |
| This compound | 50 | 8 ± 1.9 |
II. Experimental Protocols
1. Mouse Model and Influenza Virus Infection
-
Animals: 6-8 week old female BALB/c mice.
-
Virus: Mouse-adapted influenza A/Puerto Rico/8/34 (H1N1) virus.
-
Infection Protocol:
-
Anesthetize mice using isoflurane.
-
Intranasally inoculate each mouse with 50 µL of virus suspension containing 5x LD50 (50% lethal dose) of the virus.
-
Monitor mice daily for body weight changes, clinical signs of illness, and survival for 14 days post-infection.
-
2. Preparation and Administration of this compound
-
Preparation:
-
Prepare a stock solution of this compound in a vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Vortex thoroughly to ensure a homogenous suspension.
-
Prepare fresh dilutions daily to the desired final concentrations (25 mg/kg and 50 mg/kg).
-
-
Administration:
-
Initiate treatment 4 hours post-infection.
-
Administer the prepared solution orally via gavage once daily for 5 consecutive days.
-
The administration volume should be adjusted based on the individual mouse's body weight (typically 10 µL/g).
-
3. Determination of Lung Viral Titer
-
Sample Collection:
-
On day 5 post-infection, euthanize a subset of mice from each group.
-
Aseptically collect the lungs and place them in sterile tubes.
-
-
Homogenization and Titration:
-
Homogenize the lung tissue in 1 mL of sterile PBS.
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C.
-
Collect the supernatant and perform serial 10-fold dilutions.
-
Determine the viral titer using a TCID50 (50% tissue culture infectious dose) assay on Madin-Darby Canine Kidney (MDCK) cells.
-
III. Visualizations
Caption: Experimental workflow for evaluating this compound.
Plaque reduction assay protocol using "Anti-Influenza agent 4"
An Application Note on the Plaque Reduction Assay Protocol for "Anti-Influenza Agent 4"
Introduction
The plaque reduction assay is the definitive standard for quantifying the infectivity of lytic viruses and is a critical tool in the development of antiviral therapeutics.[1][2] This method relies on the formation of plaques—localized areas of cell death resulting from viral infection—within a confluent monolayer of host cells.[3][4] The efficacy of an antiviral compound is determined by its ability to reduce the number of these plaques. This application note provides a detailed protocol for evaluating the in vitro antiviral activity of "this compound," a novel investigational neuraminidase inhibitor, against the influenza virus.
"this compound" is hypothesized to function similarly to established neuraminidase inhibitors like Oseltamivir.[5] The influenza virus neuraminidase is an enzyme crucial for the final stage of the viral replication cycle. It cleaves sialic acid residues from the surface of the host cell, which allows newly formed viral particles to be released and infect other cells.[6][7] By inhibiting neuraminidase, "this compound" is expected to prevent the spread of the virus, thereby reducing infectivity.[5] This protocol outlines the necessary steps to quantify this inhibitory effect and determine the 50% inhibitory concentration (IC50) of the agent.
Materials and Reagents
| Material/Reagent | Supplier/Source | Catalog Number |
| Madin-Darby Canine Kidney (MDCK) Cells | ATCC | CCL-34 |
| Influenza A Virus (e.g., A/PR/8/34 H1N1) | ATCC | VR-1469 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| TPCK-Treated Trypsin | Thermo Fisher | 20233 |
| SeaPlaque Agarose (B213101) | Lonza | 50100 |
| "this compound" | In-house/Custom | N/A |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Crystal Violet Staining Solution (0.1%) | Sigma-Aldrich | C0775 |
| 10% Formalin (Fixing Solution) | Sigma-Aldrich | HT501128 |
| 6-well or 12-well cell culture plates | Corning | 3516 or 3513 |
| Sterile tubes and pipettes | VWR/Corning | Various |
Experimental Protocol
This protocol is optimized for a 12-well plate format. Adjust volumes accordingly for other plate types.
1. Cell Seeding and Culture
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium) at 37°C in a 5% CO2 incubator.
-
One day before the assay, seed the MDCK cells into 12-well plates at a density of approximately 3 x 10^5 cells/mL in 1 mL of Growth Medium per well.[2]
-
Incubate overnight to allow the cells to form a confluent monolayer.
2. Preparation of "this compound" Dilutions
-
Prepare a stock solution of "this compound" in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, prepare a series of two-fold serial dilutions of the agent in serum-free DMEM containing 1 µg/mL TPCK-Treated Trypsin (Infection Medium). Concentrations may range from 100 µM to 0.05 µM.
-
Also, prepare a "virus control" (Infection Medium with solvent but no agent) and a "cell control" (Infection Medium only).
3. Virus Infection
-
Thaw a stock of influenza virus of a known titer. Prepare a viral dilution in Infection Medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Aspirate the Growth Medium from the confluent MDCK cell monolayers and wash each well once with 1 mL of sterile PBS.[3]
-
In separate tubes, mix equal volumes of the virus dilution with each concentration of "this compound". Also, mix the virus with the virus control medium.
-
Incubate these virus-agent mixtures for 1 hour at 37°C to allow the agent to interact with the virus.[8]
-
Transfer 200 µL of each mixture to the corresponding wells of the MDCK cell plate in duplicate.
-
Incubate the plates for 1 hour at 37°C with 5% CO2, gently rocking every 15 minutes to ensure even distribution of the inoculum and prevent the monolayer from drying out.[3]
4. Agarose Overlay
-
While the cells are incubating, prepare the overlay medium. Melt 1.8% SeaPlaque Agarose in a microwave and cool it in a 42°C water bath.[3]
-
Warm 2X Infection Medium to 42°C.
-
Mix the melted agarose and the 2X Infection Medium in a 1:1 ratio. Keep the mixture at 42°C.
-
After the 1-hour infection period, aspirate the inoculum from all wells.
-
Carefully add 1 mL of the agarose overlay medium to each well.
-
Allow the overlay to solidify at room temperature for 15-20 minutes.
5. Incubation and Plaque Visualization
-
Incubate the plates inverted (lid-side down) at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible in the virus control wells.[9]
-
To visualize the plaques, first fix the cells by adding 1 mL of 10% formalin directly on top of the agarose overlay and incubate for at least 1 hour at room temperature.[9][10]
-
Carefully remove the agarose plug from each well using a spatula.
-
Stain the cell monolayer by adding 0.5 mL of 0.1% crystal violet solution to each well for 15-20 minutes.[10]
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
6. Plaque Counting and Data Analysis
-
Count the number of plaques in each well. Plaques will appear as clear zones against the purple background of stained cells.
-
Calculate the percentage of plaque inhibition for each concentration of "this compound" using the following formula:[11]
% Inhibition = [1 - (Average plaques in treated wells / Average plaques in virus control wells)] x 100
-
Plot the % Inhibition against the logarithm of the agent's concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value—the concentration of the agent that reduces the number of plaques by 50%.[10][12]
Data Presentation
The results of a typical plaque reduction assay can be summarized as follows:
| "this compound" Conc. (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | % Inhibition |
| Virus Control (0 µM) | 85 | 91 | 88 | 0% |
| 0.1 | 75 | 80 | 77.5 | 11.9% |
| 0.5 | 50 | 56 | 53 | 39.8% |
| 1.0 | 41 | 47 | 44 | 50.0% |
| 5.0 | 20 | 24 | 22 | 75.0% |
| 10.0 | 8 | 12 | 10 | 88.6% |
| 50.0 | 0 | 2 | 1 | 98.9% |
| Cell Control | 0 | 0 | 0 | 100% |
From this data, the IC50 value is determined to be 1.0 µM .
Visualizations
Experimental Workflow
Caption: Workflow of the Plaque Reduction Assay for IC50 Determination.
Mechanism of Action
Caption: Site of action for "this compound" in the viral life cycle.
References
- 1. en.bio-protocol.org [en.bio-protocol.org]
- 2. Influenza virus plaque assay [protocols.io]
- 3. protocols.io [protocols.io]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. nbinno.com [nbinno.com]
- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iitri.org [iitri.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the IC50 of "Anti-Influenza Agent 4" Against Influenza B
Introduction
Influenza B is a significant cause of seasonal epidemics, contributing to substantial morbidity and mortality annually. The development of effective antiviral agents is crucial for the management of influenza infections. A key parameter in the characterization of a new antiviral compound is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the agent required to inhibit 50% of the viral activity.
This document provides detailed application notes and protocols for determining the IC50 of a novel compound, "Anti-Influenza Agent 4," against influenza B virus. The primary method described is the widely used and recommended fluorescence-based neuraminidase (NA) inhibition assay.[1][2] This assay is suitable for high-throughput screening and is the standard for assessing the susceptibility of influenza viruses to NA inhibitors.[1][2]
While the focus is on NA inhibition, it is important to recognize that antiviral agents can target various stages of the viral lifecycle.[3] Therefore, a brief overview of alternative assays for different mechanisms of action is also provided.
Potential Mechanisms of Action of Anti-Influenza Agents
Anti-influenza drugs can target several stages of the viral life cycle.[3] Understanding the potential mechanism of action of "this compound" is critical for selecting the appropriate assay. Common targets for influenza A and B viruses include:
-
Neuraminidase (NA) Inhibition: NA is a viral surface glycoprotein (B1211001) essential for the release of progeny virions from infected cells.[4] NA inhibitors, such as oseltamivir (B103847) and zanamivir, block this process, preventing the spread of the virus.[4][5]
-
RNA-dependent RNA polymerase (RdRp) Inhibition: The viral RdRp is responsible for the replication and transcription of the viral RNA genome. Inhibitors of this enzyme, such as favipiravir, can block viral replication.[3]
-
Cap-dependent Endonuclease Inhibition: This viral enzyme is involved in "cap-snatching," a process where the virus steals the 5' caps (B75204) of host cell mRNAs to initiate transcription of its own genome. Baloxavir marboxil is an inhibitor of this enzyme.[3]
For the purpose of this detailed protocol, we will assume "this compound" is a putative neuraminidase inhibitor.
Experimental Protocol: Fluorescence-Based Neuraminidase Inhibition Assay
This protocol is adapted from established methods for assessing influenza virus susceptibility to neuraminidase inhibitors.[1][2][6] The assay is based on the cleavage of the fluorogenic substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) by the viral neuraminidase, which releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU). The IC50 value is the concentration of "this compound" that reduces NA activity by 50%.[1][2]
Materials and Reagents
-
Influenza B virus strains (e.g., B/Victoria/2/87, B/Yamagata/16/88)
-
Madin-Darby Canine Kidney (MDCK) cells for virus propagation
-
"this compound" stock solution of known concentration
-
Oseltamivir carboxylate (positive control)
-
2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
4-methylumbelliferone (4-MU) standard
-
Assay Buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)
-
Stop Solution (e.g., 0.1 M Glycine, pH 10.7, in 25% ethanol)
-
96-well black, flat-bottom microplates
-
Fluorometer with excitation at ~355-365 nm and emission at ~450-460 nm
Experimental Workflow Diagram
Caption: Workflow for the fluorescence-based neuraminidase inhibition assay.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a high-concentration stock solution of "this compound" in an appropriate solvent (e.g., DMSO or water).
-
Prepare a stock solution of oseltamivir carboxylate as a positive control.
-
Prepare a stock solution of MUNANA substrate.
-
Prepare the assay buffer and stop solution.
-
-
Virus Titration (NA Activity Assay):
-
Before the inhibition assay, the optimal amount of virus needs to be determined. This is done by performing a neuraminidase activity assay.
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
In the first column, add 50 µL of the virus stock and perform 2-fold serial dilutions across the plate.
-
Add 50 µL of MUNANA substrate to each well and incubate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the fluorescence.
-
Select the virus dilution that gives a fluorescence signal in the linear range of the 4-MU standard curve (typically around 80% of the maximum signal).
-
-
Neuraminidase Inhibition Assay:
-
Prepare 2-fold serial dilutions of "this compound" and the positive control (oseltamivir carboxylate) in assay buffer in a separate 96-well plate. A typical concentration range might be from 0.01 nM to 10,000 nM.
-
In a black 96-well plate, add 25 µL of the diluted compounds.
-
Include control wells:
-
Virus control (no inhibitor): 25 µL of assay buffer.
-
Blank control (no virus, no inhibitor): 50 µL of assay buffer.
-
-
Add 25 µL of the predetermined optimal dilution of influenza B virus to each well (except the blank controls).
-
Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the neuraminidase.
-
Add 50 µL of MUNANA substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
Read the fluorescence using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average fluorescence of the blank control from all other wells.
-
Calculate the percent inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 * (1 - (Fluorescence of test well / Fluorescence of virus control well))
-
-
Determine the IC50 Value:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of the compound that corresponds to 50% inhibition.
-
Data Presentation
The quantitative data from the IC50 determination should be summarized in a clear and structured table for easy comparison.
| Compound | Influenza B Strain | IC50 (nM) ± SD | Selectivity Index (SI) |
| This compound | B/Victoria/2/87 | [Insert Value] | [Insert Value] |
| This compound | B/Yamagata/16/88 | [Insert Value] | [Insert Value] |
| Oseltamivir Carboxylate | B/Victoria/2/87 | [Insert Value] | [Insert Value] |
| Oseltamivir Carboxylate | B/Yamagata/16/88 | [Insert Value] | [Insert Value] |
Note: The Selectivity Index (SI) is an important parameter that represents the therapeutic window of a compound. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50 (SI = CC50 / IC50).[7] The CC50 value needs to be determined in a separate cytotoxicity assay using the same cell line (e.g., MDCK cells). A higher SI value indicates a more promising safety profile.
Alternative and Complementary Assays
If "this compound" does not show activity in the neuraminidase inhibition assay, its mechanism of action may lie elsewhere. In such cases, or for further characterization, the following assays can be considered:
-
Plaque Reduction Assay: This is a classic virological assay that measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.[8] It is a functional assay that can detect inhibitors of various stages of the viral life cycle.
-
Cytopathic Effect (CPE) Inhibition Assay: This assay measures the ability of a compound to protect cells from the virus-induced cell death (CPE).[7][9] Cell viability can be assessed using various methods, such as staining with neutral red or using luminescence-based assays that measure ATP levels.[9]
-
Reporter Gene Assay: Cell lines can be engineered to express a reporter gene (e.g., luciferase) under the control of a virus-inducible promoter.[10] The level of reporter gene expression is proportional to the extent of viral replication, and its inhibition by a compound can be easily quantified.[10]
Conclusion
The fluorescence-based neuraminidase inhibition assay is a robust and sensitive method for determining the IC50 of potential neuraminidase inhibitors against influenza B virus. The detailed protocol provided herein, along with the data presentation and analysis guidelines, offers a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the in vitro efficacy of novel anti-influenza agents like "this compound." Should the compound's mechanism of action be different, a range of alternative assays are available for its characterization. A thorough understanding of the compound's potency and mechanism of action is a critical step in the journey of developing new and effective treatments for influenza.
References
- 1. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ulab360.com [ulab360.com]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cell-based luminescence assay is effective for high-throughput screening of potential influenza antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-Influenza Agent 4 (Oseltamivir) in Influenza Virus Pathogenesis Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Understanding the pathogenesis of influenza virus infection is critical for the development of effective therapeutics. Anti-influenza agents are invaluable tools in these studies, allowing for the dissection of viral and host factors contributing to disease. This document provides detailed application notes and protocols for the use of Anti-Influenza Agent 4 (Oseltamivir), a potent neuraminidase inhibitor, in studying influenza virus pathogenesis. Oseltamivir (B103847) is a prodrug that is converted to its active form, oseltamivir carboxylate, which selectively inhibits the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected cells.[1][2][3][4][5][6]
Mechanism of Action
Oseltamivir is an ethyl ester prodrug that is hydrolyzed by hepatic esterases to its active metabolite, oseltamivir carboxylate.[2][7] This active form is a competitive inhibitor of the influenza virus neuraminidase (NA) enzyme.[4] NA is essential for the final stage of viral replication, where it cleaves sialic acid residues on the surface of the host cell, facilitating the release of progeny virions.[1] By blocking this activity, oseltamivir carboxylate causes newly formed viral particles to remain attached to the host cell surface and aggregate, thus limiting the spread of the virus.
Mechanism of action of this compound (Oseltamivir).
Application 1: In Vitro Efficacy Assessment
Determining the in vitro efficacy of an antiviral agent is a fundamental first step in its characterization. The plaque reduction assay is a standard method to quantify the inhibitory effect of a drug on viral replication.
Experimental Protocol: Plaque Reduction Assay
This protocol is designed to determine the 50% effective concentration (EC50) of this compound against a specific influenza virus strain.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
TPCK-treated trypsin
-
This compound (Oseltamivir)
-
Influenza virus stock of known titer (PFU/mL)
-
6-well plates
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 1 x 10^6 cells/well). Incubate at 37°C with 5% CO2.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM. The target is to have a dilution that produces 50-100 plaques per well.
-
Drug Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers with phosphate-buffered saline (PBS).
-
Inoculate the cells with 200 µL of the appropriate virus dilution.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
-
Overlay:
-
Prepare an overlay medium consisting of 2X DMEM, 2% agarose, TPCK-treated trypsin (1 µg/mL), and the desired concentration of this compound.
-
After the 1-hour incubation, remove the virus inoculum and add 2 mL of the overlay medium to each well.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Staining and Counting:
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the agarose overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control. The EC50 value is determined by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.[8][9][10]
Quantitative Data Presentation
| Influenza Strain | EC50 (nM) of Oseltamivir Carboxylate |
| A/H1N1 | 2.5 |
| A/H3N2 | 0.96 |
| Influenza B | 60 |
Data are representative values.[2]
Workflow for the in vitro plaque reduction assay.
Application 2: In Vivo Efficacy Assessment in a Mouse Model
Animal models are crucial for studying the pathogenesis of influenza and for evaluating the in vivo efficacy of antiviral agents.[11][12] The mouse model is widely used due to its cost-effectiveness and the availability of immunological reagents.
Experimental Protocol: Mouse Model of Influenza Infection
This protocol describes the evaluation of this compound in a lethal influenza virus challenge model in BALB/c mice.
Materials:
-
6-8 week old female BALB/c mice
-
Mouse-adapted influenza virus strain (e.g., A/PR/8/34)
-
This compound (Oseltamivir)
-
Vehicle control (e.g., sterile water)
-
Anesthetic (e.g., isoflurane)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least 3 days before the start of the experiment.
-
Infection:
-
Anesthetize mice lightly with isoflurane.
-
Intranasally inoculate each mouse with a lethal dose (e.g., 5x LD50) of the influenza virus in a volume of 50 µL of PBS.
-
-
Treatment:
-
Monitoring:
-
Monitor mice daily for 14 days for weight loss, signs of illness (e.g., ruffled fur, lethargy), and survival.
-
Humanely euthanize mice that lose more than 25-30% of their initial body weight.
-
-
Viral Titer Determination (Satellite Group):
-
Data Analysis:
-
Plot survival curves and analyze using the log-rank test.
-
Plot mean body weight changes over time.
-
Compare lung viral titers between groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Quantitative Data Presentation
Table 2: In Vivo Efficacy of this compound in Mice
| Treatment Group | Survival Rate (%) | Mean Day to Death |
| Vehicle Control | 10 | 7 |
| Oseltamivir (10 mg/kg/day) | 100 | - |
Representative data from a lethal challenge study.[16]
Table 3: Lung Viral Titers in Infected Mice
| Treatment Group | Day 3 Post-Infection (log10 PFU/g) | Day 5 Post-Infection (log10 PFU/g) |
| Vehicle Control | 6.5 | 5.8 |
| Oseltamivir (10 mg/kg/day) | 4.2 | 2.5 |
Representative data showing a reduction in viral load with treatment.[13][14][15]
Workflow for the in vivo mouse model of influenza infection.
Application 3: Investigating the Host Inflammatory Response
Influenza pathogenesis is not only driven by viral replication but also by the host's immune response. An exaggerated inflammatory response, often termed a "cytokine storm," can lead to severe lung injury. Anti-influenza agents can be used to study the link between viral replication and the host inflammatory response.
Experimental Protocol: Cytokine Profiling in Bronchoalveolar Lavage Fluid (BALF)
This protocol outlines the measurement of key pro-inflammatory cytokines in the lungs of infected mice.
Materials:
-
Mice from the in vivo experiment (Application 2)
-
Sterile PBS
-
Tracheal cannula
-
ELISA kits or multiplex bead array for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
BALF Collection:
-
At selected time points post-infection, euthanize mice.
-
Expose the trachea and insert a cannula.
-
Instill and aspirate 1 mL of sterile PBS into the lungs three times.
-
Pool the recovered fluid (BALF).
-
-
Sample Processing:
-
Centrifuge the BALF to pellet cells.
-
Collect the supernatant and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentrations of cytokines such as TNF-α, IL-6, and IL-1β in the BALF supernatant using commercially available ELISA kits or a multiplex bead array system, following the manufacturer's instructions.
-
-
Data Analysis:
-
Compare cytokine levels between treatment and control groups at each time point using appropriate statistical tests.
-
Quantitative Data Presentation
Table 4: Pro-inflammatory Cytokine Levels in BALF (pg/mL) at Day 5 Post-Infection
| Cytokine | Vehicle Control | Oseltamivir (10 mg/kg/day) |
| TNF-α | 150 | 50 |
| IL-6 | 250 | 80 |
| IL-1β | 120 | 40 |
| MCP-1 | 300 | 100 |
Representative data showing that oseltamivir treatment reduces the levels of pro-inflammatory cytokines in the lungs of infected mice.[13][17][18]
Impact of this compound on the host inflammatory response.
References
- 1. nbinno.com [nbinno.com]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Oseltamivir Phosphate? [synapse.patsnap.com]
- 4. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Oseltamivir: a review of its use in influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral drug - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluating Probenecid or Oseltamivir Inhibition of Influenza A Virus Replication Through Plaque Assay or Fluorescent Focus Assay Using Non-Structural Protein 1–H1N1 Venus Reporter Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Animal models for the study of influenza pathogenesis and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 14. DSpace [minerva-access.unimelb.edu.au]
- 15. researchgate.net [researchgate.net]
- 16. In Vivo Therapeutic Protection against Influenza A (H1N1) Oseltamivir-Sensitive and Resistant Viruses by the Iminosugar UV-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Oseltamivir treatment of mice before or after mild influenza infection reduced cellular and cytokine inflammation in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oseltamivir Prophylaxis Reduces Inflammation and Facilitates Establishment of Cross-Strain Protective T Cell Memory to Influenza Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combination Therapy of Anti-Influenza Agent 4 (Thiazolides 4a/4d) with Oseltamivir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant influenza virus strains poses a significant challenge to global public health. Combination therapy, utilizing antiviral agents with different mechanisms of action, is a promising strategy to enhance efficacy, overcome resistance, and reduce the likelihood of new resistant variants emerging. These application notes provide a comprehensive overview and detailed protocols for the evaluation of a combination therapy involving "Anti-Influenza agent 4" (compounds 4a and 4d, novel thiazolides) and oseltamivir (B103847), a neuraminidase inhibitor.
Recent studies have demonstrated a synergistic antiviral effect when combining these novel thiazolides with oseltamivir, particularly against oseltamivir-resistant influenza strains.[1][2] This document outlines the mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for researchers to investigate this promising combination therapy.
Mechanisms of Action
Oseltamivir: Oseltamivir is a potent and selective inhibitor of the neuraminidase (NA) glycoprotein, which is essential for the replication of both influenza A and B viruses. By blocking the enzymatic activity of neuraminidase, oseltamivir prevents the release of newly formed viral particles from infected host cells, thereby limiting the spread of the infection.[3][4]
This compound (Thiazolides 4a/4d): Compounds 4a and 4d are novel thiazolides derived from the FDA-approved drug nitazoxanide.[1][2] Unlike neuraminidase inhibitors, these agents act at a late stage of the viral infection cycle. Their primary mechanism involves the inhibition of viral RNA transcription and replication by selectively blocking the maturation of the viral hemagglutinin (HA) at a post-translational level.[1][3][5] This disruption of HA trafficking to the host cell plasma membrane is a critical step for the proper assembly and release of new, infectious virions.[3][5]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. Synergistic In Vitro Interactions between Alpha Interferon and Ribavirin against Bovine Viral Diarrhea Virus and Yellow Fever Virus as Surrogate Models of Hepatitis C Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Three Dimensional Synergistic Analyses of Percentage Versus Logarithmic Data in Antiviral Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Anti-Influenza Agent 4 (AIA-4)
Audience: Researchers, scientists, and drug development professionals in the field of virology and drug discovery.
Abstract: This document provides detailed protocols for the in vivo administration of the novel anti-influenza compound, Anti-Influenza Agent 4 (AIA-4), a selective inhibitor of the viral polymerase acidic (PA) protein. It outlines methodologies for various delivery routes in a murine model, including oral gavage and intraperitoneal injection. Furthermore, it details procedures for evaluating the therapeutic efficacy of AIA-4 through survival analysis, viral load determination in lung tissue, and monitoring of clinical signs. All quantitative data from representative studies are summarized for comparative analysis.
Introduction to this compound (AIA-4)
This compound (AIA-4) is a novel small molecule inhibitor targeting the cap-snatching endonuclease activity of the influenza A virus polymerase PA subunit. By blocking this critical function, AIA-4 prevents the virus from hijacking host cell mRNA transcripts to initiate viral protein synthesis, thereby halting viral replication.[1][2] Preclinical in vitro studies have demonstrated potent activity against a broad range of influenza A strains, including pandemic and seasonal variants. To advance the development of AIA-4, robust and reproducible in vivo studies are essential to establish its pharmacokinetic profile, therapeutic efficacy, and safety. Laboratory mice are the most commonly used small animal model for these initial studies due to their cost, availability, and the wide array of available reagents and genetic models.[3][4] This document describes standardized methods for the formulation and delivery of AIA-4 in mice for efficacy testing.
In Vivo Delivery Methods
The selection of a delivery method is contingent on the physicochemical properties of AIA-4 and the experimental objectives. As a compound with low aqueous solubility, AIA-4 requires a suspension vehicle for effective administration.
2.1 Oral Gavage (PO): This is the preferred route for AIA-4 due to its potential for oral bioavailability and ease of administration, mimicking a likely clinical route.[5] It ensures a precise dose is delivered directly to the stomach.
2.2 Intraperitoneal (IP) Injection: This route can be used for initial efficacy studies to bypass first-pass metabolism, ensuring higher systemic exposure. It is useful for determining the maximum potential efficacy of the compound.
Quantitative Data Summary
The following tables summarize representative data from preclinical efficacy studies of AIA-4 in a lethal influenza A/PR/8/34 (H1N1) mouse model.
Table 1: Efficacy of AIA-4 (Oral Gavage) vs. Oseltamivir in Influenza-Infected Mice
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Survival Rate (%) | Mean Day to Death (Post-Infection) | Lung Viral Titer Reduction (log10 PFU/g) at 5 DPI |
| Vehicle Control | - | PO | 0 | 7.2 ± 0.5 | N/A |
| AIA-4 | 10 | PO | 80 | - | 3.5 ± 0.8 |
| AIA-4 | 20 | PO | 100 | - | 4.1 ± 0.6 |
| Oseltamivir | 20 | PO | 90 | - | 3.8 ± 0.7 |
DPI: Days Post-Infection. Data are representative.
Table 2: Comparison of Prophylactic vs. Therapeutic Dosing of AIA-4 (20 mg/kg/day, PO)
| Dosing Regimen | Treatment Initiation | Survival Rate (%) | Body Weight Loss at Nadir (%) | Lung Viral Titer Reduction (log10 PFU/g) at 5 DPI |
| Prophylactic | -24 hours pre-infection | 100 | 8.5 ± 2.1 | 4.5 ± 0.5 |
| Therapeutic | +24 hours post-infection | 90 | 12.3 ± 3.5 | 3.9 ± 0.6 |
| Therapeutic | +48 hours post-infection | 50 | 18.9 ± 4.2 | 2.7 ± 0.9 |
Experimental Protocols
4.1 Animal Model
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for a minimum of 7 days before the start of the experiment.
-
Housing: Maintained in BSL-2 containment facilities with a 12-hour light/dark cycle, and ad libitum access to food and water.
4.2 AIA-4 Formulation and Preparation This protocol describes the preparation of a 10 mg/mL suspension of AIA-4 suitable for oral gavage.
-
Materials:
-
AIA-4 powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) with 0.1% (v/v) Tween 80 in sterile water.
-
Analytical balance, weigh boat, spatula
-
Mortar and pestle
-
Magnetic stirrer and stir bar
-
Sterile conical tubes
-
-
Procedure:
-
Calculate the required amount of AIA-4 based on the desired concentration and final volume.
-
Weigh the AIA-4 powder accurately.
-
Triturate the powder in a mortar and pestle to ensure a fine, uniform particle size.[6]
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the vehicle to the powder and mix to create a smooth, uniform paste.[6]
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer until the final volume is reached.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Note: Prepare the suspension fresh daily. Always vortex thoroughly before drawing each dose.
-
4.3 Influenza Virus Challenge
-
Virus Strain: Mouse-adapted Influenza A/Puerto Rico/8/34 (H1N1).
-
Anesthesia: Anesthetize mice lightly with isoflurane.[7]
-
Inoculation: Administer a lethal dose (typically 5x MLD₅₀) of the virus via intranasal instillation.[8] The typical volume is 30-50 µL, delivered to the nares of the anesthetized mouse.[7][8]
4.4 AIA-4 Administration via Oral Gavage
-
Materials:
-
Prepared AIA-4 suspension
-
1 mL syringe
-
20-gauge, 1.5-inch curved stainless steel gavage needle with a ball tip.[9]
-
-
Procedure:
-
Weigh the mouse to calculate the precise dosing volume (e.g., for a 20g mouse at 20 mg/kg, the dose is 0.4 mg, which is 40 µL of a 10 mg/mL suspension). The maximum gavage volume should not exceed 10 mL/kg.[10]
-
Firmly restrain the mouse, ensuring the head and body are aligned vertically to straighten the esophagus.[5]
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth; mark the needle.[9][11]
-
Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow reflexively. Do not force the needle.[5]
-
Once the needle is at the predetermined depth, slowly depress the syringe plunger to administer the suspension.[10]
-
Withdraw the needle smoothly and return the animal to its cage.
-
Monitor the animal for any signs of distress or labored breathing.[5]
-
4.5 Efficacy Evaluation
-
Clinical Monitoring: Record body weight and clinical signs of illness (e.g., ruffled fur, lethargy) daily for 14-21 days. Euthanize animals that lose more than 25-30% of their initial body weight, as this is a common humane endpoint.[12]
-
Survival Analysis: Monitor and record mortality for the duration of the study.
-
Lung Viral Titer Determination (Plaque Assay):
-
At selected time points (e.g., day 5 post-infection), humanely euthanize a subset of mice.
-
Aseptically harvest the lungs and weigh them.
-
Homogenize the lung tissue in 1 mL of sterile PBS.
-
Clarify the homogenate by centrifugation.
-
Perform serial 10-fold dilutions of the supernatant and use them to infect confluent monolayers of Madin-Darby Canine Kidney (MDCK) cells.
-
After an incubation period, overlay the cells with an agar (B569324) medium containing TPCK-trypsin.
-
Incubate for 2-3 days until plaques are visible, then fix and stain the cells (e.g., with crystal violet) to count the plaques.
-
Calculate the viral titer as Plaque-Forming Units (PFU) per gram of lung tissue.
-
Visualizations
Below are diagrams illustrating key workflows and biological pathways relevant to the in vivo study of AIA-4.
Caption: Experimental workflow for in vivo efficacy testing of AIA-4.
Caption: Mechanism of action of AIA-4 targeting the viral PA protein.
References
- 1. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New small-molecule drug design strategies for fighting resistant influenza A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Intranasal Administration of Recombinant Influenza Vaccines in Chimeric Mouse Models to Study Mucosal Immunity [jove.com]
- 8. Intranasal Immunization with the Influenza A Virus Encoding Truncated NS1 Protein Protects Mice from Heterologous Challenge by Restraining the Inflammatory Response in the Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. staff.flinders.edu.au [staff.flinders.edu.au]
- 11. research.fsu.edu [research.fsu.edu]
- 12. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Anti-Influenza Agent 4 (S119-8) in Reverse Genetics Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the utilization of Anti-Influenza Agent 4, an analog of the potent small molecule inhibitor S119, in influenza A and B virus reverse genetics workflows. This agent, hereafter referred to as S119-8, demonstrates broad-spectrum activity by targeting the viral nucleoprotein (NP), a critical component for influenza virus replication.[1] NP is essential for encapsidating the viral RNA genome segments to form ribonucleoprotein complexes (vRNPs), which are the templates for viral RNA transcription and replication. S119-8 is believed to function by inducing the aggregation of NP, thereby disrupting its normal oligomerization and cellular localization, which ultimately inhibits viral transcription and replication.[1]
Reverse genetics is a powerful technology that allows for the generation of infectious influenza viruses from cloned cDNA, enabling the study of viral gene function, pathogenesis, and the development of novel vaccines and antiviral therapies.[2][3][4][5] The integration of S119-8 into reverse genetics systems provides a valuable tool for characterizing its antiviral activity, selecting for resistant viruses to study resistance mechanisms, and assessing its impact on virus rescue and replication.
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of S119-8 against various influenza virus strains.
Table 1: In Vitro Antiviral Activity of S119-8
| Virus Strain | Cell Line | IC50 (µM) |
| Influenza A/WSN/33 (H1N1) | MDCK | 1.43[6] |
| Influenza A/Puerto Rico/8/1934 (H1N1) | Not Specified | 6.05[7][8] |
| Influenza A/California/07/2009 (H1N1) | MDCK | >10[6] |
| Influenza A/Victoria/3/75 (H3N2) | MDCK | 1.5[6] |
| Influenza A/Vietnam/1203/2004 (H5N1) | Not Specified | 8.42[7][8] |
| Influenza B/Florida/4/2006 | MDCK | 2.1[6] |
Table 2: Cytotoxicity Profile of S119-8
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| S119-8 | MDCK | >100 | >70 (against A/WSN/33)[6] |
| S119-8 | Not Specified | 66.10 | 46.2 (against A/WSN/33)[7] |
Experimental Protocols
Protocol 1: Evaluation of Antiviral Activity using a Reporter Influenza Virus Rescue System
This protocol describes the use of a reverse genetics system to generate a reporter-expressing influenza virus and subsequently quantify the inhibitory effect of S119-8. A luciferase reporter provides a sensitive and high-throughput-compatible readout.[1]
Materials:
-
HEK293T and MDCK cells
-
Eight-plasmid influenza reverse genetics system (e.g., for A/WSN/33) with one plasmid encoding a reporter gene (e.g., NanoLuc luciferase) fused to a viral protein (e.g., PB1 or NS1)[1]
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM
-
S119-8 (dissolved in DMSO)
-
Oseltamivir (as a control)
-
Luciferase assay reagent
-
96-well plates (white, clear-bottom for luminescence)
-
Plate luminometer
Procedure:
-
Virus Rescue (Day 1-2):
-
Seed HEK293T cells in a 6-well plate to reach 90-95% confluency on the day of transfection.
-
Prepare the plasmid mix for transfection by combining 250 ng of each of the eight influenza plasmids.
-
Dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Add the plasmid mix to the diluted transfection reagent and incubate for 20 minutes at room temperature.
-
Aspirate the media from the HEK293T cells and add the transfection complex dropwise.
-
Incubate at 37°C with 5% CO₂ for 6-8 hours, then replace the transfection medium with fresh growth medium.[1]
-
-
Virus Stock Generation (Day 4-5):
-
Harvest the supernatant containing the rescued reporter virus.
-
Clarify the supernatant by centrifugation at 1,000 x g for 5 minutes.
-
Aliquot and store the virus stock at -80°C.[1]
-
-
Antiviral Assay (Day 6-7):
-
Seed MDCK cells in a 96-well white, clear-bottom plate.
-
On the next day, prepare serial dilutions of S119-8 and the control compound in infection medium.
-
Infect the MDCK cells with the reporter influenza virus at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the compound dilutions to the respective wells.
-
Include wells with virus only (no compound) and cells only (no virus) as controls.
-
Incubate the plate at 37°C with 5% CO₂ for 24-48 hours.
-
-
Quantification of Luciferase Activity (Day 8-9):
-
Aspirate the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Read the luminescence using a plate luminometer.
-
-
Data Analysis:
-
Normalize the luciferase readings to the virus-only control.
-
Plot the normalized data against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value.[1]
-
Protocol 2: Generation of S119-8 Resistant Influenza Virus
This protocol outlines the procedure for generating influenza viruses with reduced susceptibility to S119-8 through serial passage in the presence of the compound.
Materials:
-
A549 cells
-
Wild-type influenza virus (e.g., A/WSN/33)
-
S119-8 (dissolved in DMSO)
-
Infection medium (e.g., DMEM with 0.2% BSA and 1 µg/ml TPCK-trypsin)
Procedure:
-
Initial Infection and Treatment (Passage 1):
-
Seed A549 cells in a T25 flask.
-
Infect the confluent monolayer with influenza virus at a low MOI.
-
After a 1-hour adsorption period, remove the inoculum and add infection medium containing a sub-optimal inhibitory concentration of S119-8 (e.g., 2 µM, which allows for some viral replication).[1]
-
Incubate at 37°C with 5% CO₂ until cytopathic effect (CPE) is observed (typically 24-48 hours).
-
-
Serial Passage:
-
Harvest the supernatant from the first passage.
-
Use an aliquot of this supernatant to infect fresh A549 cells.
-
Repeat the infection and treatment cycle, gradually increasing the concentration of S119-8 in subsequent passages.[1] This gradual increase in selective pressure encourages the amplification of resistant variants.
-
-
Isolation and Characterization of Resistant Virus:
-
After several passages (e.g., 10-15), isolate the virus from the supernatant of the culture treated with the highest concentration of S119-8 that still permits virus replication.
-
Perform plaque purification to obtain clonal virus populations.
-
Sequence the entire genome of the resistant clones to identify mutations, paying close attention to the NP gene.
-
Confirm the role of identified mutations in conferring resistance by introducing them into a wild-type background using reverse genetics and re-evaluating the IC50.
-
Visualizations
Caption: Mechanism of S119-8 action on the influenza virus life cycle.
Caption: Workflow for antiviral activity assessment using reverse genetics.
Caption: Host signaling pathways affected by influenza virus infection.
References
- 1. benchchem.com [benchchem.com]
- 2. The role and assembly mechanism of nucleoprotein in influenza A virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and application of reverse genetic technology for the influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of influenza nucleoprotein complexed with nucleic acid provide insights into the mechanism of RNA interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reverse Genetics of Influenza Virus | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Preclinical Trial Design for Anti-Influenza Agent 4: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed framework for the preclinical evaluation of "Anti-Influenza Agent 4" (AIA-4), a novel therapeutic candidate. The following protocols and application notes describe the essential in vitro and in vivo studies required to establish the antiviral efficacy, safety profile, and mechanism of action of AIA-4 prior to clinical development.
In Vitro Efficacy and Cytotoxicity Assessment
A crucial first step in preclinical evaluation is to determine the specific antiviral activity of AIA-4 against influenza viruses in cell culture and to assess its potential for inducing cellular toxicity.
Data Presentation: In Vitro Studies
The following tables summarize the expected quantitative data from the in vitro experiments.
Table 1: Antiviral Activity of AIA-4 against Influenza A Virus
| Assay Type | Virus Strain | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Plaque Reduction Assay | A/Puerto Rico/8/34 (H1N1) | MDCK | Data | Data | Data |
| Plaque Reduction Assay | A/Victoria/3/75 (H3N2) | MDCK | Data | Data | Data |
| Virus Yield Reduction | A/Puerto Rico/8/34 (H1N1) | MDCK | Data | - | - |
| Virus Yield Reduction | A/Victoria/3/75 (H3N2) | MDCK | Data | - | - |
EC50 (50% effective concentration) is the concentration of AIA-4 that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of AIA-4 that reduces cell viability by 50%. A higher Selectivity Index indicates a more favorable therapeutic window.
Table 2: Cytotoxicity Profile of AIA-4
| Assay Type | Cell Line | Incubation Time (hrs) | CC50 (µM) |
| MTT Assay | MDCK | 48 | Data |
| LDH Assay | MDCK | 48 | Data |
| MTT Assay | A549 | 48 | Data |
| LDH Assay | A549 | 48 | Data |
Experimental Protocols: In Vitro Assays
This assay is the gold standard for quantifying infectious virus and assessing the ability of an antiviral compound to inhibit the production of infectious viral progeny.[1][2]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
TPCK-treated trypsin
-
Influenza virus stocks (e.g., A/Puerto Rico/8/34 H1N1)
-
This compound (AIA-4)
-
Avicel or Agarose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 12-well plates to form a confluent monolayer overnight.[1]
-
Prepare serial dilutions of AIA-4 in infection medium (DMEM with TPCK-trypsin).
-
Pre-incubate the cell monolayers with the different concentrations of AIA-4 for 1 hour at 37°C.
-
Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and add the overlay medium containing the corresponding concentrations of AIA-4.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet to visualize and count the plaques.[3]
-
Calculate the EC50 value by determining the concentration of AIA-4 that reduces the number of plaques by 50% compared to the virus control.
This assay measures the effect of an antiviral compound on the amount of infectious virus produced in a single replication cycle.[4][5]
Materials:
-
MDCK cells
-
Influenza virus stock
-
AIA-4
-
Infection medium
Procedure:
-
Seed MDCK cells in 24-well plates and grow to confluency.
-
Infect the cells with influenza virus at a high multiplicity of infection (MOI) of 1-5 in the presence of serial dilutions of AIA-4.
-
After a 1-hour adsorption period, wash the cells to remove unattached virus and add fresh medium containing the respective concentrations of AIA-4.
-
Incubate for 24 hours to allow for a single cycle of viral replication.
-
Harvest the supernatant, which contains the progeny virus.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.[4]
-
Calculate the EC50 value as the concentration of AIA-4 that reduces the viral yield by 50%.
These assays are used to determine the concentration of AIA-4 that is toxic to the host cells.
MTT Assay Protocol:
-
Seed MDCK or A549 cells in a 96-well plate.
-
After 24 hours, treat the cells with serial dilutions of AIA-4.
-
Incubate for 48 hours at 37°C.
-
Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the CC50 value as the concentration of AIA-4 that reduces cell viability by 50%.
LDH Assay Protocol:
-
Seed MDCK or A549 cells in a 96-well plate.[6]
-
Treat the cells with serial dilutions of AIA-4 for 48 hours.[6][7]
-
Collect the cell culture supernatant.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.[6][7]
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
The amount of LDH released is proportional to the number of damaged cells. Calculate the CC50 value.[8]
In Vivo Efficacy Assessment in Animal Models
Animal models are essential for evaluating the in vivo efficacy and safety of AIA-4. The mouse and ferret are the most commonly used and relevant models for influenza research.[9]
Data Presentation: In Vivo Studies
Table 3: Efficacy of AIA-4 in a Mouse Model of Influenza Infection
| Treatment Group | Dose (mg/kg/day) | Route of Admin. | Mean Weight Loss (%) | Lung Viral Titer (log10 PFU/g) | Survival Rate (%) |
| Vehicle Control | - | Oral | Data | Data | Data |
| AIA-4 | 10 | Oral | Data | Data | Data |
| AIA-4 | 30 | Oral | Data | Data | Data |
| AIA-4 | 100 | Oral | Data | Data | Data |
| Oseltamivir | 20 | Oral | Data | Data | Data |
Table 4: Efficacy of AIA-4 in a Ferret Model of Influenza Infection
| Treatment Group | Dose (mg/kg/day) | Route of Admin. | Mean Change in Body Temp (°C) | Nasal Wash Viral Titer (log10 PFU/mL) | Clinical Score |
| Vehicle Control | - | Oral | Data | Data | Data |
| AIA-4 | 10 | Oral | Data | Data | Data |
| AIA-4 | 30 | Oral | Data | Data | Data |
| AIA-4 | 100 | Oral | Data | Data | Data |
| Oseltamivir | 5 | Oral | Data | Data | Data |
Experimental Protocols: In Vivo Studies
Materials:
-
6-8 week old BALB/c or C57BL/6 mice[10]
-
Mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 H1N1)
-
AIA-4 formulated for oral gavage
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Anesthetize mice and intranasally infect them with a lethal or sub-lethal dose of influenza virus.[11][12]
-
Initiate treatment with AIA-4 (e.g., once or twice daily by oral gavage) at a predetermined time post-infection (e.g., 4 hours).
-
Monitor the mice daily for weight loss, clinical signs of illness (e.g., ruffled fur, lethargy), and survival for 14 days.[13]
-
On select days post-infection (e.g., days 3 and 6), euthanize a subset of mice from each group to collect lung tissue for viral titer determination by plaque assay and for histopathological analysis.[11]
Ferrets are considered the gold standard for influenza research as they are naturally susceptible to human influenza viruses and exhibit similar clinical symptoms.[9][14]
Materials:
-
Young adult ferrets (seronegative for circulating influenza strains)
-
Human influenza virus isolate (e.g., A/California/04/2009 H1N1)
-
AIA-4 formulated for oral administration
-
Anesthetic
Procedure:
-
Anesthetize ferrets and inoculate them intranasally with the influenza virus.
-
Begin treatment with AIA-4 at a specified time post-infection.
-
Monitor ferrets daily for clinical signs including changes in body temperature, weight, and activity levels (e.g., sneezing, nasal discharge).[14]
-
Collect nasal washes on multiple days post-infection to determine viral shedding kinetics by plaque assay.
-
At the end of the study, collect respiratory tract tissues for viral load and histopathology.
Mechanism of Action and Signaling Pathways
Understanding how AIA-4 inhibits influenza virus replication is critical. This involves identifying the viral or host target and elucidating the affected signaling pathways.
Influenza Virus Replication Cycle and Potential AIA-4 Targets
The following diagram illustrates the key stages of the influenza virus replication cycle, highlighting potential targets for antiviral intervention.
Caption: Influenza Virus Replication Cycle.
The replication of influenza A virus involves several stages: attachment and entry into the host cell, uncoating and release of viral ribonucleoproteins (vRNPs) into the cytoplasm, nuclear import of vRNPs for transcription and replication, export of new vRNPs to the cytoplasm, and finally, assembly and budding of new virions from the host cell surface.[15][16][17][18] AIA-4 could potentially inhibit any of these critical steps.
Host Signaling Pathways Modulated by Influenza Virus
Influenza virus infection activates and manipulates several host cell signaling pathways to facilitate its replication and evade the host immune response.[19][20][21] Key pathways include NF-κB, PI3K/Akt, and MAPK.
Caption: Host Signaling Pathways in Influenza Infection.
Influenza virus infection triggers host pattern recognition receptors like RIG-I and TLRs, leading to the activation of downstream signaling cascades such as PI3K/Akt, NF-κB, and MAPK.[9][19][22] The virus can exploit these pathways to promote its own replication. AIA-4 may exert its antiviral effect by inhibiting one or more of these key signaling molecules.
Experimental Workflow
The overall preclinical evaluation of AIA-4 will follow a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Experimental Workflow for AIA-4.
This workflow ensures a comprehensive evaluation of AIA-4, starting with broad in vitro screening and progressing to more complex and informative in vivo models and mechanistic studies, culminating in the data package required for an Investigational New Drug (IND) application.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. Replication and plaque assay of influenza virus in an established line of canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 7. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FDA approved drugs with antiviral activity against SARS-CoV-2: From structure-based repurposing to host-specific mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Animal Models Utilized for the Development of Influenza Virus Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Mouse Models of Influenza Infection with Circulating Strains to Test Seasonal Vaccine Efficacy [frontiersin.org]
- 14. Low Dose Influenza Virus Challenge in the Ferret Leads to Increased Virus Shedding and Greater Sensitivity to Oseltamivir | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. research.monash.edu [research.monash.edu]
- 22. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantifying the Efficacy of "Anti-Influenza Agent 4" in A549 Cells
Introduction
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to quantify the antiviral efficacy of a novel compound, herein referred to as "Anti-Influenza Agent 4," against influenza A virus in the human lung adenocarcinoma cell line, A549. The protocols outlined below describe key experiments for determining the cytotoxicity, virus yield reduction, and inhibitory effects on viral RNA and protein synthesis of the test agent. The A549 cell line is a widely used in vitro model for studying the replication of human influenza viruses.[1][2][3]
The successful development of new anti-influenza therapeutics relies on robust and reproducible in vitro assays to characterize the potency and selectivity of lead compounds. This document details the necessary procedures, from cell culture maintenance to specific antiviral assays, and provides templates for data presentation and visualization of relevant biological pathways.
Data Presentation
The following tables summarize the quantitative data obtained from the described experimental protocols.
Table 1: Cytotoxicity of this compound in A549 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 10 | 98.5 |
| 25 | 95.2 |
| 50 | 90.1 |
| 100 | 85.3 |
| 200 | 70.6 |
| 400 | 52.1 |
| 800 | 25.8 |
| CC50 (µM) | ~410 |
CC50 (50% cytotoxic concentration) is the concentration of the agent that reduces the viability of uninfected cells by 50%.
Table 2: Antiviral Efficacy of this compound against Influenza A Virus (H1N1) in A549 Cells
| Agent Conc. (µM) | Plaque Reduction (%) | Viral Titer (log10 TCID50/mL) |
| 0 (Virus Control) | 0 | 7.5 |
| 1 | 15.2 | 6.8 |
| 5 | 48.9 | 5.2 |
| 10 | 75.4 | 4.1 |
| 25 | 92.1 | 2.9 |
| 50 | 98.5 | <2.0 |
| EC50 (µM) | ~5.5 | ~6.2 |
EC50 (50% effective concentration) is the concentration of the agent that inhibits the viral plaque formation or viral titer by 50%.
Table 3: Effect of this compound on Viral RNA and Protein Expression in A549 Cells
| Agent Conc. (µM) | Relative Viral M1 RNA Levels (Fold Change) | Relative Viral NP Protein Levels (%) |
| 0 (Virus Control) | 1.00 | 100 |
| 5 | 0.52 | 55 |
| 10 | 0.28 | 30 |
| 25 | 0.09 | 12 |
Data collected at 24 hours post-infection.
Table 4: Summary of Antiviral Activity and Selectivity
| Parameter | Value |
| CC50 (µM) | 410 |
| EC50 (Plaque Reduction, µM) | 5.5 |
| Selectivity Index (SI = CC50/EC50) | 74.5 |
The Selectivity Index (SI) is a measure of the therapeutic window of a drug candidate.
Experimental Protocols
A549 Cell Culture and Maintenance
-
Cell Line: A549 human lung epithelial cells (ATCC CCL-185).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using 0.25% Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.
Cytotoxicity Assay (SRB Assay)
-
Seed A549 cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.[4]
-
Prepare serial dilutions of "this compound" in culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted agent to the respective wells. Include a vehicle-only control.
-
Incubate for 48 hours at 37°C.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells with 50 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound stain by adding 200 µL of 10 mM Tris base solution (pH 10.5).
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control and determine the CC50 value.[5]
Influenza Virus Infection and Titer Determination
-
Virus Strain: Influenza A/Puerto Rico/8/34 (H1N1) is a commonly used laboratory strain.
-
Infection Protocol:
-
Seed A549 cells to be 90-95% confluent on the day of infection.
-
Wash the cell monolayer twice with sterile PBS.
-
Infect the cells with influenza virus at a desired multiplicity of infection (MOI) diluted in serum-free DMEM containing TPCK-treated trypsin (0.5-2 µg/mL).[3][6]
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Remove the inoculum and wash the cells with PBS.
-
Add fresh serum-free DMEM containing TPCK-treated trypsin and the desired concentration of "this compound."
-
Plaque Reduction Assay
-
Seed A549 cells in 6-well plates to form a confluent monolayer.
-
Wash cells with PBS and infect with approximately 100 plaque-forming units (PFU) of influenza virus per well for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with a mixture of 2X DMEM and 1.2% agarose (B213101) containing TPCK-treated trypsin and serial dilutions of "this compound."
-
Incubate the plates at 37°C for 48-72 hours until plaques are visible.
-
Fix the cells with 4% formaldehyde (B43269) and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.
TCID50 Assay
-
Seed A549 cells in a 96-well plate.
-
On the day of the assay, prepare 10-fold serial dilutions of the virus-containing supernatant from the virus yield reduction experiment.
-
Infect the A549 cells with the serially diluted virus (8 replicates per dilution).
-
Incubate for 3-5 days at 37°C.
-
Observe the cells for cytopathic effect (CPE) under a microscope.
-
Calculate the 50% Tissue Culture Infectious Dose (TCID50) using the Reed-Muench method.[7]
Quantitative RT-PCR for Viral RNA
-
Infect A549 cells in a 6-well plate with influenza virus (MOI=1) in the presence of varying concentrations of "this compound."
-
At 24 hours post-infection, harvest the cells and extract total RNA using a commercial kit (e.g., TRIzol).[2]
-
Synthesize cDNA using a reverse transcription kit with random primers.
-
Perform quantitative PCR (qPCR) using primers and probes specific for the influenza M1 gene and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Calculate the relative viral RNA levels using the 2^-ΔΔCt method.[8]
Western Blotting for Viral Protein
-
Infect A549 cells as described for the qRT-PCR protocol.
-
At 24 hours post-infection, lyse the cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against influenza nucleoprotein (NP) or another viral protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Visualizations
Caption: Experimental workflow for antiviral efficacy testing.
Caption: Influenza A virus life cycle in a host cell.
Caption: RIG-I-like receptor signaling pathway activation.
References
- 1. Novel pandemic influenza A (H1N1) virus infection modulates apoptotic pathways that impact its replication in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome profiling of influenza A virus-infected lung epithelial (A549) cells with lariciresinol-4-β-D-glucopyranoside treatment | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based screening system for anti-influenza A virus agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Cytotoxic and Antiviral Effects of Small Molecules Selected by In Silico Studies as Inhibitors of SARS-CoV-2 Cell Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Transcriptome Profiling Reveals Differential Effect of Interleukin-17A Upon Influenza Virus Infection in Human Cells [frontiersin.org]
Application Notes and Protocols: Determining the Mechanism of Action of Anti-Influenza Agent 4 using a Time-of-Addition Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the precise stage of the viral life cycle that an antiviral compound inhibits is crucial for its development as a therapeutic agent. The time-of-addition assay is a fundamental method used to pinpoint the mechanism of action of antiviral drugs.[1][2][3] This protocol provides a detailed procedure for conducting a time-of-addition experiment to characterize the inhibitory activity of a novel compound, "Anti-Influenza Agent 4," against the influenza virus. By adding the agent at different stages of the viral replication cycle, researchers can determine whether it targets early events like attachment and entry, intermediate steps such as genome replication and protein synthesis, or late events like virion assembly and release.[1][4][5]
Principle of the Experiment
The influenza virus replication cycle can be broadly divided into distinct sequential stages: attachment to the host cell, entry and uncoating, replication of the viral genome and transcription of viral mRNAs, synthesis of viral proteins, and finally, the assembly and release of new progeny virions.[6][7][8][9] A time-of-addition experiment systematically evaluates the efficacy of an antiviral agent when introduced at various time points relative to the initial viral infection of host cells.[1][2] The resulting pattern of inhibition provides strong evidence for the specific stage of the viral life cycle that is disrupted by the compound.
Key Experimental Stages:
-
Pre-treatment of Cells (-2 to 0 h): The compound is added to the cells before the virus. Inhibition in this stage suggests the agent may block cellular receptors used by the virus or induce an antiviral state in the host cell.[1]
-
Co-treatment (0 to 2 h): The compound is added at the same time as the virus. This can indicate an effect on viral attachment, entry, or fusion.[1]
-
Post-treatment (2 h onwards): The compound is added at various times after the virus has been allowed to enter the cells. Inhibition at specific post-infection time points helps to delineate effects on post-entry events like genome replication, protein synthesis, or virion release.[1][5]
Experimental Protocols
This section details the materials and step-by-step procedures for performing the time-of-addition assay.
Materials
-
Cells: Madin-Darby Canine Kidney (MDCK) cells are commonly used for influenza virus propagation.
-
Virus: Influenza A virus (e.g., A/Puerto Rico/8/34 (H1N1) or a relevant clinical isolate).
-
Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Media and Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
TPCK-treated trypsin (for viral infection)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
-
-
Equipment:
-
96-well cell culture plates
-
Biosafety cabinet (BSL-2)
-
CO2 incubator (37°C, 5% CO2)
-
Inverted microscope
-
Multichannel pipette
-
Plate reader
-
Cytotoxicity Assay (Preliminary Experiment)
Before the time-of-addition experiment, it is essential to determine the non-toxic concentration of this compound on MDCK cells.
-
Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight.[5]
-
Compound Addition: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions to the wells. Include a "cells only" control with media and solvent.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[5]
-
Viability Assessment: Assess cell viability using an MTT or equivalent assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. For the time-of-addition experiment, use concentrations well below the CC50 value.
Time-of-Addition Assay Protocol
-
Cell Seeding: Seed MDCK cells in a 12-well plate to form a confluent monolayer.[5]
-
Experimental Setup: The experiment is divided into different treatment intervals as outlined in the table below.
-
Pre-treatment of Cells (-2 to 0 h):
-
Two hours before infection, wash the cells with PBS.
-
Add media containing this compound at the desired concentration.
-
Incubate for 2 hours.
-
At time 0, remove the compound-containing media and infect the cells as described in step 5.[1]
-
-
Virus Infection (Time 0):
-
Prepare the virus inoculum in serum-free DMEM containing TPCK-treated trypsin at a multiplicity of infection (MOI) of 0.01 to 0.1.[1]
-
For all wells except the mock-infected control, remove the media, wash with PBS, and add the virus inoculum.
-
-
Virus Adsorption (0 to 2 h):
-
Incubate the plate for 2 hours at 37°C to allow for viral adsorption and entry.[5]
-
-
Co-treatment (0 to 2 h):
-
For this condition, add this compound to the virus inoculum before adding it to the cells.
-
-
Post-treatment (2-4 h, 4-6 h, 6-8 h, 8-10 h, 10-24 h):
-
At 2 hours post-infection, remove the virus inoculum from all wells and wash the cells three times with PBS to remove any unbound virus.[5]
-
Add fresh media containing TPCK-treated trypsin to all wells.
-
For the respective time points, add this compound to the designated wells. For example, for the 2-4 h interval, add the compound at 2 hours and remove it at 4 hours, replacing it with fresh media. For the full post-treatment duration (2-24 h), the compound is left on for the entire period.
-
-
Incubation: Incubate the plate for a total of 24 hours post-infection.
-
Sample Collection and Analysis:
-
At 24 hours post-infection, collect the cell culture supernatants.
-
Quantify the viral yield using a method such as a plaque assay, TCID50 assay, or by measuring viral RNA levels using RT-qPCR.
-
-
Data Analysis:
-
Calculate the percentage of viral inhibition for each treatment condition relative to the untreated virus control.
-
Data Presentation
The quantitative data from the time-of-addition experiment should be summarized in a clear and structured table to facilitate comparison between the different treatment intervals.
Table 1: Inhibitory Effect of this compound at Different Stages of the Influenza Virus Life Cycle
| Time of Addition (hours post-infection) | Stage of Viral Life Cycle Targeted | Viral Titer (PFU/mL) | Percent Inhibition (%) |
| Mock | No Virus | 0 | 100 |
| Virus Control | Full Cycle | 1.5 x 10^6 | 0 |
| -2 to 0 | Attachment/Entry | 1.2 x 10^6 | 20 |
| 0 to 2 | Attachment/Entry | 3.0 x 10^5 | 80 |
| 2 to 4 | Post-entry (Early Replication) | 4.5 x 10^5 | 70 |
| 4 to 6 | Post-entry (Replication/Transcription) | 9.0 x 10^5 | 40 |
| 6 to 8 | Post-entry (Protein Synthesis/Assembly) | 1.3 x 10^6 | 13 |
| 8 to 10 | Post-entry (Late Assembly/Release) | 1.4 x 10^6 | 7 |
| 0 to 24 | Full Cycle | 1.5 x 10^4 | 99 |
Note: The data presented in this table is illustrative and represents a hypothetical scenario where this compound is most effective during the early stages of viral infection.
Visualization of Workflows and Pathways
Diagrams are essential for visualizing the experimental workflow and the underlying biological processes.
References
- 1. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus-host interaction networks as new antiviral drug targets for IAV and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio.libretexts.org [bio.libretexts.org]
Application Notes and Protocols for Studying Influenza Viral Entry Mechanisms Using Umifenovir ("Anti-Influenza Agent 4")
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing Umifenovir, herein referred to as "Anti-Influenza Agent 4," as a tool to investigate the mechanisms of influenza virus entry into host cells. Umifenovir is a broad-spectrum antiviral agent with a primary mechanism of action that involves the inhibition of membrane fusion between the viral envelope and the host cell endosomal membrane.[1][2] This property makes it an excellent candidate for studying the critical early stages of the viral life cycle.
Umifenovir interacts with the viral hemagglutinin (HA) protein, stabilizing it and preventing the low pH-induced conformational changes necessary for viral and host membrane fusion.[2][3] By blocking this essential step, Umifenovir effectively halts the viral replication cycle at the entry stage. These notes offer detailed protocols for key assays to characterize the inhibitory effects of Umifenovir on influenza virus entry and provide representative data to guide experimental design and interpretation.
Data Presentation
The antiviral activity of Umifenovir against various influenza virus strains is summarized below. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) represents the concentration of the agent required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is the concentration that results in 50% cell death. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the agent's therapeutic window.
| Virus Strain | Cell Line | Assay Type | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Influenza A (various subtypes) | Various | Not Specified | 3 - 9 µg/mL | Not Specified | Not Specified | [4] |
| Influenza A/PR/8/34 (H1N1) | Not Specified | Not Specified | 2.7 - 13.8 µg/mL | Not Specified | Not Specified | [5] |
| Influenza A (H1N1)pdm09 | MDCK | ELISA | 8.4 ± 1.1 | >100 | >11.9 | [6] |
| Influenza A (H3N2) | MDCK | ELISA | 17.4 ± 5.4 | >100 | >5.7 | [6] |
| Influenza B | MDCK | ELISA | Susceptible | >100 | Not Specified | [6] |
| HCoV-OC43 | Vero E6 | Plaque Assay | 9.0 ± 0.4 | 97.5 ± 6.7 | 10.8 | [7][8] |
| HCoV-229E | Vero E6 | Plaque Assay | 10.0 ± 0.5 | 97.5 ± 6.7 | 9.8 | [7][8] |
| SARS-CoV-2 | Vero CCL81 | MTT Assay | 23.6 ± 2.0 | 106.2 ± 9.9 | 4.5 | [7] |
*Note: Values were originally reported in µg/mL and have been presented as such due to the lack of precise molar concentration in the source.
Mechanism of Action: Inhibition of Viral Entry
Umifenovir targets the influenza virus hemagglutinin (HA) protein, a critical component for viral entry. The process of entry and its inhibition by Umifenovir are outlined below.
Caption: Mechanism of Umifenovir in inhibiting influenza virus entry.
Experimental Protocols
Plaque Reduction Assay
This assay is used to quantify the inhibitory effect of Umifenovir on the production of infectious virus particles.
Caption: Workflow for the Plaque Reduction Assay.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
TPCK-treated trypsin
-
Influenza virus stock
-
Umifenovir ("this compound")
-
Avicel or Agarose (B213101)
-
Crystal violet staining solution
-
4% Formaldehyde (B43269) (for fixing)
-
Phosphate-buffered saline (PBS)
-
12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will form a confluent monolayer (approximately 3 x 10^5 cells/well) and incubate overnight at 37°C with 5% CO2.[1]
-
Compound Preparation: Prepare serial dilutions of Umifenovir in serum-free DMEM.
-
Infection:
-
Wash the confluent MDCK cell monolayers with PBS.
-
Infect the cells with a dilution of influenza virus that will produce 50-100 plaques per well in the absence of the compound.
-
Simultaneously, add the prepared dilutions of Umifenovir to the respective wells. A vehicle control (e.g., DMSO) should be included.
-
-
Overlay:
-
Aspirate the virus inoculum.
-
Gently add 1 mL of overlay medium (e.g., 2X DMEM mixed with 2.4% Avicel or 1.6% low-melting-point agarose containing TPCK-treated trypsin and the corresponding concentration of Umifenovir).[9]
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.[9][10]
-
Staining:
-
Fix the cells with 4% formaldehyde for at least 1 hour.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.[9]
-
Gently wash the plates with water and allow them to air dry.
-
-
Quantification: Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (number of plaques in treated well / number of plaques in control well)] x 100. The EC50 value can be determined by plotting the percentage of inhibition against the log of the drug concentration.
Hemolysis Inhibition Assay
This assay directly measures the ability of Umifenovir to inhibit the HA-mediated fusion of the viral envelope with a target membrane, using red blood cells (RBCs) as a model.
Caption: Workflow for the Hemolysis Inhibition Assay.
Materials:
-
Influenza virus stock
-
Chicken red blood cells (RBCs)
-
Umifenovir ("this compound")
-
Phosphate-buffered saline (PBS)
-
Sodium acetate (B1210297) buffer (pH 5.0)
-
96-well U-bottom plates
-
Spectrophotometer
Procedure:
-
Compound and Virus Preparation: In a 96-well plate, mix equal volumes of serially diluted Umifenovir with the influenza virus stock. Incubate at room temperature for 30 minutes.[11]
-
Addition of RBCs: Add a 2% suspension of chicken RBCs to the virus-compound mixture and incubate at 37°C for 30 minutes to allow for virus attachment.[11]
-
Induction of Hemolysis: Trigger membrane fusion by adding a low pH buffer (e.g., 0.5 M sodium acetate, pH 5.0).[11]
-
Incubation and Centrifugation: Incubate the mixture at 37°C for 30 minutes to allow for hemolysis. Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new flat-bottom 96-well plate and measure the optical density (OD) at 540 nm to quantify the amount of released hemoglobin.
-
Controls: Include a positive control (virus + RBCs, no compound) and a negative control (RBCs only, no virus or compound).
-
Calculation: The percentage of hemolysis inhibition is calculated relative to the positive control. The IC50 value is the concentration of Umifenovir that inhibits hemolysis by 50%.
Time-of-Addition Assay
This assay helps to pinpoint the specific stage of the viral life cycle that is inhibited by Umifenovir.
Caption: Workflow for the Time-of-Addition Assay.
Procedure:
-
Cell Infection: Infect confluent monolayers of MDCK cells with influenza virus at a specific multiplicity of infection (MOI).
-
Time-of-Addition: Add a fixed, effective concentration of Umifenovir at various time intervals relative to the time of infection (time 0). For example:
-
Incubation: After the designated treatment window, the medium is replaced with fresh medium, and the cells are incubated for a single viral replication cycle (e.g., 12-24 hours).[13]
-
Quantification of Viral Yield: Collect the supernatant at the end of the incubation period and determine the viral titer using a plaque assay or quantify viral RNA using RT-qPCR.
-
Analysis: By comparing the reduction in viral yield at different time points of addition, the specific stage of inhibition can be determined. A significant reduction in viral yield when the compound is present during the early stages (e.g., 0-2 hours post-infection) indicates an effect on viral entry.[11]
Conclusion
Umifenovir ("this compound") is a valuable pharmacological tool for elucidating the mechanisms of influenza virus entry. Its well-characterized mode of action, targeting HA-mediated membrane fusion, allows for specific investigation of this critical step. The protocols provided herein offer robust methods for quantifying its inhibitory activity and pinpointing its temporal effects on the viral life cycle. These assays can be adapted to study other potential viral entry inhibitors and to explore the molecular details of influenza virus-host cell interactions.
References
- 1. Influenza virus plaque assay [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Discovery of a novel broad-spectrum inhibitor against influenza virus A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arbidol (Umifenovir): A Broad-Spectrum Antiviral Drug That Inhibits Medically Important Arthropod-Borne Flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Umifenovir In Vitro against a Broad Spectrum of Coronaviruses, Including the Novel SARS-CoV-2 Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a novel inhibitor targeting influenza A virus group 2 hemagglutinins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Application Note: High-Content Imaging Assays for the Evaluation of Anti-Influenza Agent 4
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Influenza viruses are a major cause of respiratory illness worldwide, leading to significant morbidity and mortality annually. The development of effective antiviral agents is crucial for the management of seasonal epidemics and potential pandemics. High-content imaging (HCI) and analysis provide a powerful platform for the discovery and characterization of antiviral compounds by enabling the simultaneous measurement of multiple parameters in individual cells within a large population. This application note describes the use of a high-content immunofluorescence assay to evaluate the efficacy of "Anti-Influenza agent 4," a novel neuraminidase inhibitor, against various influenza A virus strains.
Principle of the Assay
This assay quantifies the extent of influenza virus infection in a cell monolayer by detecting the expression of a viral protein, typically Nucleoprotein (NP), using immunofluorescence. Infected cells are identified and quantified using an automated high-content imaging system. The antiviral activity of a test compound is determined by measuring the reduction in the percentage of infected cells in the presence of the compound compared to untreated, infected controls. Cell viability is also assessed concurrently to identify any cytotoxic effects of the compound.
Materials and Reagents
-
Cell Lines: A549 (human lung carcinoma) cells or Madin-Darby Canine Kidney (MDCK) cells.
-
Viruses: Influenza A/WSN/33 (H1N1), Influenza A/Udorn/72 (H3N2), Influenza A/California/07/09 (H1N1).
-
Compounds: this compound (neuraminidase inhibitor, representative), Oseltamivir carboxylate (positive control).
-
Antibodies:
-
Primary Antibody: Mouse anti-influenza A virus Nucleoprotein (NP) monoclonal antibody.
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
TPCK-treated Trypsin
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Hoechst 33342 nuclear stain
-
96-well clear-bottom imaging plates
-
Quantitative Data Summary
The antiviral activity of this compound was evaluated against different influenza A virus strains in A549 cells using the high-content imaging assay. The half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) were determined. The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the therapeutic window of the compound.
| Compound | Virus Strain | EC50 (µM)[1] | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | A/WSN/33 (H1N1) | 0.29 | >100 | >345 |
| (Oseltamivir as representative) | A/Mississippi/3/2001 (H1N1) | 0.045 | >100 | >2222 |
| A/Mississippi/3/2001 (H1N1) H275Y (Oseltamivir-resistant) | 0.049 | >100 | >2041 | |
| A/Udorn/72 (H3N2) | 1.0 | >100 | >100 |
Table 1: Antiviral activity and cytotoxicity of this compound. Data is representative of oseltamivir, a known neuraminidase inhibitor. EC50 values were determined by quantifying the reduction in influenza NP-positive cells. CC50 was determined by measuring cell viability.
Experimental Protocols
Cell Seeding
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed 1 x 10^4 A549 cells per well in a 96-well clear-bottom imaging plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment and formation of a monolayer.
Compound Treatment and Virus Infection
-
Prepare serial dilutions of this compound and the positive control (Oseltamivir carboxylate) in infection medium (DMEM with 0.5% BSA, 1% Penicillin-Streptomycin, and 1 µg/mL TPCK-treated trypsin).
-
Aspirate the culture medium from the cell plate and add the compound dilutions to the respective wells. Include wells with infection medium only as virus controls (no compound) and wells with cell culture medium only as mock-infected controls.
-
Immediately after adding the compounds, infect the cells (excluding the mock-infected controls) with the desired influenza A virus strain at a multiplicity of infection (MOI) of 0.1.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
Immunofluorescence Staining
-
Aspirate the medium from all wells.
-
Fix the cells by adding 100 µL of 4% PFA in PBS to each well and incubate for 20 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS to each well and incubate for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block non-specific antibody binding by adding 100 µL of PBS containing 2% BSA to each well and incubate for 1 hour at room temperature.
-
Aspirate the blocking solution and add 50 µL of the primary antibody (mouse anti-influenza NP) diluted in blocking buffer to each well. Incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Add 50 µL of the secondary antibody (Alexa Fluor 488-conjugated goat anti-mouse IgG) and Hoechst 33342 nuclear stain diluted in blocking buffer to each well. Incubate for 1 hour at room temperature in the dark.
-
Wash the wells three times with PBS.
-
Add 100 µL of PBS to each well for imaging.
High-Content Imaging and Analysis
-
Acquire images using a high-content imaging system. At least four fields per well should be imaged.
-
Use two fluorescent channels: DAPI for nuclei (Hoechst 33342) and FITC for the viral NP protein (Alexa Fluor 488).
-
Analyze the images using image analysis software.
-
Identify individual cells by segmenting the nuclei in the DAPI channel.
-
Quantify the fluorescence intensity of the viral NP signal in the FITC channel within the cytoplasm of each identified cell.
-
Set a fluorescence intensity threshold to classify cells as infected or uninfected.
-
Determine the percentage of infected cells for each well.
-
Count the total number of cells in each well to assess cytotoxicity.
-
-
Calculate the EC50 and CC50 values by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Experimental workflow for the high-content imaging assay.
Caption: Influenza A virus life cycle and the target of this compound.
Caption: Host signaling pathways modulated by influenza virus infection.
References
Application Notes & Protocols: Evaluation of a Novel Anti-Influenza Agent in Organoid Models of Infection
Topic: "Anti-Influenza agent 4" Application in Organoid Models of Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of novel and drug-resistant influenza virus strains necessitates the development of new antiviral therapeutics. Human organoid models, which closely recapitulate the cellular complexity and physiological responses of native tissues, offer a powerful platform for evaluating the efficacy and mechanism of action of new antiviral compounds.[1][2][3] These three-dimensional (3D) structures derived from stem cells can be differentiated into various respiratory lineages, including airway and alveolar organoids, providing a highly relevant in vitro system for studying influenza virus infection.[1][3][4]
This document provides detailed application notes and protocols for testing the efficacy of a hypothetical novel therapeutic, "this compound," in human organoid models of influenza A virus (IAV) infection. The protocols outlined below cover organoid culture, viral infection, antiviral treatment, and various downstream analyses to quantify the agent's effectiveness.
Data Presentation
The efficacy of this compound was evaluated by assessing its ability to inhibit viral replication and reduce infection-induced cellular damage and inflammatory responses in human airway organoids.
Table 1: Antiviral Efficacy of this compound on Influenza A Virus (H1N1) Replication in Human Airway Organoids
| Treatment Group | Viral Titer (PFU/mL) at 48 hpi | Viral RNA Load (Fold Change vs. Infected Control) | Percentage of Infected Cells (NP-positive) |
| Mock-Infected | Not Detected | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Infected Control (H1N1) | 5.8 x 10^5 ± 1.2 x 10^5 | 100 ± 15.2 | 75.3 ± 8.1 |
| This compound (1 µM) | 2.1 x 10^4 ± 0.5 x 10^4 | 12.5 ± 2.8 | 15.2 ± 3.5 |
| This compound (5 µM) | 3.4 x 10^3 ± 0.8 x 10^3 | 1.8 ± 0.4 | 2.1 ± 0.9 |
| Oseltamivir (10 µM) | 8.9 x 10^3 ± 1.5 x 10^3 | 4.2 ± 1.1 | 5.7 ± 1.8 |
Data are presented as mean ± standard deviation from three independent experiments. hpi: hours post-infection. PFU: Plaque-Forming Units. NP: Nucleoprotein.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression in Influenza A Virus-Infected Human Airway Organoids
| Treatment Group | IL-6 Expression (Fold Change vs. Mock) | TNF-α Expression (Fold Change vs. Mock) | CXCL10 Expression (Fold Change vs. Mock) |
| Mock-Infected | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.4 |
| Infected Control (H1N1) | 85.4 ± 12.1 | 62.7 ± 9.8 | 150.2 ± 20.5 |
| This compound (5 µM) | 9.2 ± 2.5 | 7.8 ± 1.9 | 25.6 ± 5.3 |
| Oseltamivir (10 µM) | 15.8 ± 3.1 | 12.4 ± 2.7 | 40.1 ± 7.2 |
Cytokine expression was measured by RT-qPCR at 24 hours post-infection. Data are presented as mean ± standard deviation.
Experimental Protocols
Human Airway Organoid (HAO) Culture and Differentiation
This protocol is adapted from established methods for generating HAOs from human pluripotent stem cells (hPSCs) or primary airway basal cells.
Materials:
-
hPSC-derived lung progenitor cells or primary human bronchial epithelial cells
-
Matrigel®
-
PneumaCult™-ALI Medium (STEMCELL Technologies)
-
Small molecule inhibitors (e.g., Y-27632)
-
Growth factors (e.g., FGF10, CHIR99021)
Protocol:
-
Embed lung progenitor cells in Matrigel® droplets in a 24-well plate.
-
Polymerize the Matrigel® at 37°C for 15-20 minutes.
-
Overlay the droplets with differentiation medium containing appropriate growth factors.
-
Culture the organoids for 4-6 weeks to allow for differentiation into a pseudostratified epithelium containing basal, ciliated, and secretory cells.
-
Change the medium every 2-3 days.
Influenza A Virus Infection of HAOs
Materials:
-
Differentiated HAOs
-
Influenza A virus stock (e.g., H1N1pdm09)
-
DMEM/F-12 medium with 0.2% BSA and TPCK-Trypsin
-
Phosphate-buffered saline (PBS)
Protocol:
-
Mechanically shear the mature HAOs to expose the apical surface of the epithelium.[4]
-
Wash the sheared organoids with PBS.
-
Inoculate the organoids with influenza A virus at a Multiplicity of Infection (MOI) of 0.1 for 2 hours at 37°C in a minimal volume of infection medium.[4]
-
After the incubation period, wash the organoids three times with PBS to remove the unbound virus.
-
Re-embed the infected organoids in Matrigel® and culture them in fresh differentiation medium.[4]
Antiviral Compound Treatment
Materials:
-
Infected HAOs
-
Stock solution of "this compound"
-
Control antiviral (e.g., Oseltamivir)
-
Vehicle control (e.g., DMSO)
Protocol:
-
Immediately after re-embedding the infected organoids, add fresh medium containing the desired concentrations of "this compound," a positive control antiviral, or a vehicle control.
-
Maintain the treatment for the duration of the experiment, replenishing the compound with each medium change.
Quantification of Viral Replication
a) Plaque Assay (for Viral Titer):
-
At specified time points (e.g., 24, 48, 72 hours post-infection), collect the supernatant from the organoid cultures.
-
Perform serial dilutions of the supernatant.
-
Infect confluent monolayers of Madin-Darby canine kidney (MDCK) cells with the dilutions for 1 hour.
-
Overlay the cells with an agarose-medium mixture and incubate for 72 hours.
-
Fix and stain the cells to visualize and count the plaques. Calculate the viral titer in Plaque-Forming Units per milliliter (PFU/mL).
b) RT-qPCR (for Viral RNA Load):
-
Harvest the organoids and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA samples.
-
Perform quantitative PCR using primers and probes specific for an influenza virus gene (e.g., M gene) and a host housekeeping gene (e.g., GAPDH) for normalization.
-
Calculate the relative viral RNA load using the ΔΔCt method.
Immunofluorescence Staining and Imaging
Protocol:
-
Fix the organoids in 4% paraformaldehyde.
-
Permeabilize the organoids with 0.25% Triton X-100.
-
Block with 5% bovine serum albumin (BSA) in PBS.
-
Incubate with a primary antibody against the influenza nucleoprotein (NP) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Image the stained organoids using a confocal microscope and quantify the percentage of infected (NP-positive) cells.
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in HAOs.
Signaling Pathways in Influenza Infection
Influenza virus infection activates multiple intracellular signaling pathways that can be modulated by antiviral agents. Key pathways include the MAPK and NF-κB signaling cascades, which are crucial for the induction of pro-inflammatory cytokines.[5]
Caption: Influenza A virus-induced signaling pathways and points of inhibition.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Organoids in respiratory virus research: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3D Human Organoids: The Next “Viral” Model for the Molecular Basis of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. research.monash.edu [research.monash.edu]
Troubleshooting & Optimization
"Anti-Influenza agent 4" solubility issues in cell culture media
Welcome to the technical support center for Anti-Influenza Agent 4 (AIF-4). This resource is designed to help you overcome common challenges related to the solubility of AIF-4 in cell culture media, ensuring reproducible and accurate results in your antiviral assays.
Frequently Asked Questions (FAQs)
Q1: Why is my AIF-4 precipitating when I add it to my cell culture medium?
A1: AIF-4 has low aqueous solubility. Precipitation typically occurs when the concentration of AIF-4 exceeds its solubility limit in the final culture medium. This can be caused by several factors:
-
The final concentration of AIF-4 is too high.
-
The concentration of the organic solvent (used to make the stock solution) is too high in the final medium, causing the compound to fall out of solution.
-
The stock solution was not properly warmed or mixed before dilution.
-
Interactions with components in the serum or medium (e.g., proteins) can reduce solubility.
Q2: What is the recommended solvent to prepare the primary stock solution of AIF-4?
A2: We recommend using 100% Dimethyl Sulfoxide (DMSO) to prepare the primary stock solution of AIF-4. AIF-4 is highly soluble in DMSO, allowing for a concentrated stock that minimizes the volume of solvent added to your cell cultures.
Q3: Can I dissolve AIF-4 directly into my cell culture medium or a balanced salt solution like PBS?
A3: No. Direct dissolution of AIF-4 powder in aqueous-based solutions like cell culture media or PBS is not recommended. The compound's low aqueous solubility will prevent it from dissolving completely, leading to inaccurate concentrations and precipitation.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
A4: To avoid solvent-induced cytotoxicity and to maintain compound solubility, the final concentration of DMSO in your cell culture medium should not exceed 0.5%. For sensitive cell lines, a final concentration of ≤0.1% is recommended. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: How should I store my AIF-4 stock solution?
A5: Store the AIF-4 stock solution (in 100% DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When ready to use, thaw the aliquot at room temperature and ensure it is vortexed thoroughly before making serial dilutions.
Troubleshooting Guides & Protocols
Problem: Precipitate is observed in the cell culture medium after adding the AIF-4 stock solution.
This guide provides a systematic approach to resolving precipitation issues.
Caption: Troubleshooting decision tree for AIF-4 precipitation.
Experimental Protocol 1: Preparation of AIF-4 Stock and Working Solutions
This protocol details the recommended procedure for preparing AIF-4 for use in cell-based assays.
Caption: Experimental workflow for AIF-4 solution preparation.
Methodology:
-
Materials:
-
This compound (AIF-4) lyophilized powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Cell culture medium (e.g., DMEM), serum-free and complete (with serum)
-
Vortex mixer
-
Water bath or incubator at 37°C
-
-
Stock Solution Preparation (e.g., 10 mM):
-
Bring the vial of AIF-4 powder to room temperature before opening.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of AIF-4.
-
Add the calculated volume of 100% DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes. If powder is not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Visually inspect to ensure no particulates are present.
-
Dispense the stock solution into small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.
-
Vortex the thawed stock solution for 30 seconds.
-
Perform a serial dilution. It is critical to perform an intermediate dilution step in serum-free medium before preparing the final concentrations in complete (serum-containing) medium. This gradual decrease in DMSO concentration helps prevent precipitation.
-
Example: To get a final concentration of 10 µM AIF-4 with 0.1% DMSO, first dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM intermediate solution (with 1% DMSO). Then, dilute this intermediate solution 1:10 in complete medium to get the final 10 µM concentration (with 0.1% DMSO).
-
Add the final working solutions to your cell plates immediately after preparation.
-
Data Tables for Quick Reference
Table 1: Recommended Solvents and Stock Concentrations for AIF-4
| Parameter | Recommendation | Rationale |
| Primary Solvent | 100% DMSO | High dissolving power for AIF-4. |
| Stock Concentration | 1-20 mM | Allows for high dilution factors, keeping final DMSO % low. |
| Storage Temperature | -20°C or -80°C | Prevents degradation and solvent evaporation. |
| Freeze-Thaw Cycles | < 3 cycles | Minimizes risk of compound degradation or precipitation. |
Table 2: Example Dilution Scheme to Maintain Low Final DMSO Concentration
| Stock Conc. | Intermediate Conc. (in Serum-Free Medium) | Final Conc. (in Complete Medium) | Final DMSO % |
| 10 mM | 200 µM (1:50 dilution) | 20 µM (1:10 dilution) | 0.2% |
| 10 mM | 100 µM (1:100 dilution) | 10 µM (1:10 dilution) | 0.1% |
| 10 mM | 100 µM (1:100 dilution) | 1 µM (1:100 dilution) | 0.01% |
| 20 mM | 200 µM (1:100 dilution) | 5 µM (1:40 dilution) | 0.025% |
Disclaimer: The information provided is for research purposes only. AIF-4 is a fictional compound created for illustrative purposes. The principles and protocols described are based on standard laboratory practices for handling compounds with low aqueous solubility.
Technical Support Center: Optimizing "Anti-Influenza Agent 4" Concentration for Antiviral Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Anti-Influenza agent 4" in antiviral assays.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability Between Replicate Wells | - Pipetting errors- Uneven cell seeding density- Edge effects on the plate- Incomplete mixing of reagents | - Ensure proper pipette calibration and technique.[1]- Optimize and maintain a consistent cell seeding density.[1]- Avoid using the outermost wells of the plate; fill them with sterile PBS or media instead.[1][2]- Thoroughly mix all solutions, including drug dilutions and virus inoculum.[1][3] |
| Low or No Antiviral Activity Observed | - Incorrect concentration range (too low)- Compound degradation- Viral strain is not susceptible- Assay readout is not sensitive enough | - Perform a broad-range dose-finding study.[2]- Prepare fresh dilutions from a validated stock for each experiment.[2]- Verify the susceptibility of the influenza strain to the class of compound, if known.- Optimize the assay window and controls.[4] |
| High Cytotoxicity at Effective Antiviral Concentrations | - Compound is inherently toxic to the host cells- Solvent toxicity (e.g., DMSO)- Extended incubation time | - Determine the 50% cytotoxic concentration (CC50) in parallel with the antiviral assay.[3][4]- Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% for DMSO).[2][5]- If possible, reduce the incubation time of the compound with the cells.[4] |
| Positive Control Drug Shows No Inhibition | - Virus titer is too high- Incorrect concentration of the positive control- Degraded reagents or control drug | - Re-titer the virus stock and use a lower Multiplicity of Infection (MOI).[1]- Verify the concentration and dilution calculations for the positive control.- Check the expiration dates and storage conditions of all reagents.[1] |
| Irregular or Fuzzy Plaque Morphology (Plaque Reduction Assay) | - Cell monolayer is not confluent- Incorrect concentration or temperature of the overlay medium- Plates were disturbed during incubation | - Ensure a uniform and confluent cell monolayer before infection.[3]- Optimize the overlay concentration and ensure it is cooled sufficiently before application.[2][3]- Avoid moving the plates during the incubation period.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for anti-influenza agents?
A1: Anti-influenza drugs target various stages of the viral lifecycle.[6] Common mechanisms include inhibiting viral entry, blocking the M2 ion channel, inhibiting the RNA-dependent RNA polymerase (preventing replication), and inhibiting neuraminidase to prevent the release of new virus particles from the host cell.[6][7][8] The specific mechanism of "this compound" would need to be determined through dedicated experiments.
Q2: How do I determine the starting concentration range for "this compound"?
A2: It is advisable to start with a broad concentration range in a dose-response experiment to determine the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50).[1] A typical starting range for a novel compound might be from nanomolar to high micromolar concentrations (e.g., 0.01 µM to 100 µM).
Q3: What are the critical controls to include in my antiviral assays?
A3: To ensure the validity of your results, the following controls are essential:
-
Cell Control (Uninfected, Untreated): To assess the baseline health and viability of the cells.[1]
-
Virus Control (Infected, Untreated): To confirm that the virus is causing the expected cytopathic effect (CPE) or plaque formation.
-
Compound Cytotoxicity Control (Uninfected, Treated): To determine the cytotoxicity of "this compound" at each concentration.
-
Positive Control (Infected, Treated with a known antiviral): To validate the assay system and ensure it can detect antiviral activity.[3]
-
Vehicle Control (Infected, Treated with solvent): To account for any effects of the solvent (e.g., DMSO) on the cells or virus.[9]
Q4: How is the therapeutic window of "this compound" determined?
A4: The therapeutic window is assessed by calculating the Selectivity Index (SI), which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50).[3][10] A higher SI value indicates a more promising therapeutic candidate, as it suggests that the agent is effective against the virus at concentrations that are not toxic to the host cells.
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity (CC50 Determination)
This assay measures the metabolic activity of cells as an indicator of cell viability.[11]
-
Cell Seeding: Seed host cells (e.g., MDCK) into a 96-well plate at a density that will result in approximately 80-90% confluency after 24 hours.[12]
-
Compound Addition: Prepare serial dilutions of "this compound" in culture medium. Remove the old medium from the cells and add the compound dilutions to the wells. Include wells with cells and medium only as a 100% viability control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration equivalent to the antiviral assay (e.g., 48-72 hours).[10]
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10][13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Protocol 2: TCID50 Assay for Antiviral Activity (EC50 Determination)
The Tissue Culture Infectious Dose 50 (TCID50) assay determines the virus titer by quantifying the amount of virus required to infect 50% of the inoculated cell cultures.[14]
-
Cell Seeding: Seed host cells in a 96-well plate to achieve a confluent monolayer on the day of infection.[15]
-
Compound and Virus Preparation: Prepare serial dilutions of "this compound". Mix each dilution with a predetermined amount of influenza virus (typically 100 TCID50).[16] Incubate this mixture for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cells and add the virus-compound mixtures to the wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days, or until cytopathic effect (CPE) is observed in the virus control wells.[17]
-
CPE Observation: Observe the cells daily for CPE. Score each well as positive or negative for infection.
-
Data Analysis: Calculate the TCID50 titer using the Reed-Muench method.[15][16] The EC50 is the concentration of "this compound" that inhibits the viral CPE by 50%.
Visualizations
Caption: Workflow for optimizing the concentration of "this compound".
Caption: Potential inhibitory targets of "this compound" in the viral lifecycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. brainvta.tech [brainvta.tech]
- 15. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 16. cdn.who.int [cdn.who.int]
- 17. urmc.rochester.edu [urmc.rochester.edu]
"Anti-Influenza agent 4" cytotoxicity in different cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Anti-Influenza Agent 4.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp) complex. By targeting the PB1 subunit, it prevents the initiation of viral RNA transcription and replication, a critical step in the influenza virus life cycle. This targeted action is designed to halt viral propagation within infected host cells.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: The cytotoxicity and antiviral efficacy of this compound have been assessed in several standard cell lines used in influenza research. These include Madin-Darby Canine Kidney (MDCK) cells, human lung adenocarcinoma epithelial cells (A549), and human hepatocellular carcinoma cells (HepG2).
Q3: What are the typical CC50 and EC50 values for this compound?
A3: The half-maximal cytotoxic concentration (CC50) and half-maximal effective concentration (EC50) values for this compound are summarized in the table below. These values were determined using a standard neutral red uptake assay.
Cytotoxicity and Efficacy Data for this compound
| Cell Line | Virus Strain | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| MDCK | A/H1N1 | >100 | 0.05 | >2000 |
| MDCK | A/H3N2 | >100 | 0.08 | >1250 |
| MDCK | Influenza B | >100 | 0.25 | >400 |
| A549 | A/H1N1 | >100 | 0.12 | >833 |
| HepG2 | A/H1N1 | 85 | 5.0 | 17 |
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, it is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.[1]
Experimental Protocols
Detailed Methodology: Cytotoxicity Assay using Neutral Red Uptake
This protocol outlines the procedure for determining the CC50 of this compound in a selected cell line.
-
Cell Seeding:
-
Culture cells to approximately 80-90% confluency.
-
Trypsinize and resuspend the cells in a complete growth medium.
-
Seed the cells into a 96-well microtiter plate at a density of 1 x 10^4 cells per well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations.
-
Remove the growth medium from the 96-well plate and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (cell-free control), cells with medium (untreated control), and cells with medium containing the highest concentration of DMSO used (solvent control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Neutral Red Staining:
-
Prepare a 50 µg/mL solution of neutral red in a serum-free medium.
-
Remove the medium containing the compound from the wells.
-
Add 100 µL of the neutral red solution to each well and incubate for 2 hours at 37°C.
-
-
Dye Extraction and Absorbance Measurement:
-
Remove the neutral red solution and wash the cells with phosphate-buffered saline (PBS).
-
Add 150 µL of a destaining solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the CC50 value using non-linear regression analysis.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background absorbance in cell-free wells | Precipitation of the compound or neutral red dye. | Visually inspect the wells for precipitates. Filter the compound and neutral red solutions before use. |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a single-cell suspension before seeding. Use calibrated multichannel pipettes for adding reagents. |
| Low cell viability in solvent control wells | DMSO concentration is too high. | Ensure the final DMSO concentration does not exceed 0.1%. Perform a DMSO toxicity curve to determine the tolerance of your specific cell line. |
| No dose-dependent cytotoxicity observed | The compound is not cytotoxic at the tested concentrations, or the incubation time is too short. | Increase the concentration range of the compound. Extend the incubation period to 72 hours. |
Visualizations
References
Technical Support Center: Troubleshooting "Anti-Influenza Agent 4" Resistance Mutations
Welcome to the technical support center for Anti-Influenza Agent 4 (AIA-4). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your research, particularly concerning the emergence of viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AIA-4)?
AIA-4 is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. By binding to the active site of the NA protein, AIA-4 prevents the cleavage of sialic acid residues on the surface of infected cells. This action inhibits the release of newly formed progeny virions, thereby limiting the spread of the infection.
Q2: I'm observing a decrease in the efficacy of AIA-4 in my cell culture experiments. What could be the cause?
A reduction in the antiviral activity of AIA-4 is often an indication of the emergence of resistant influenza virus variants. This can occur through mutations in the neuraminidase (NA) gene, which can alter the drug's binding site. It is also possible that experimental inconsistencies, such as incorrect drug concentrations or issues with cell health, could be a factor.[1][2][3] It is recommended to first verify your experimental setup and then proceed to screen for resistance mutations.
Q3: Which mutations are known to confer resistance to AIA-4?
Based on extensive in-vitro selection studies and surveillance, two primary mutations in the neuraminidase (NA) protein have been identified to confer resistance to AIA-4:
-
H274Y: A substitution of histidine with tyrosine at position 274. This is a well-documented mutation that confers high-level resistance to some neuraminidase inhibitors.[4][5][6]
-
E119V: A substitution of glutamic acid with valine at position 119. This mutation can also lead to a significant reduction in the susceptibility of the influenza virus to AIA-4.[7]
Q4: How can I confirm if my virus stock has developed resistance to AIA-4?
Confirmation of resistance involves a two-pronged approach:
-
Phenotypic Analysis: Perform a neuraminidase inhibition assay to determine the 50% inhibitory concentration (IC50) of AIA-4 against your viral isolate. A significant increase in the IC50 value compared to the wild-type virus is indicative of resistance.[8][9]
-
Genotypic Analysis: Sequence the neuraminidase (NA) gene of the viral isolate to identify the presence of known resistance mutations, such as H274Y or E119V.[7][10]
Q5: My IC50 values for AIA-4 are inconsistent across experiments. What are the potential reasons for this variability?
Inconsistent IC50 values can be frustrating. Several factors can contribute to this variability:
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations.[2]
-
Cell Health and Density: The health, passage number, and seeding density of your cells can impact assay results.[2][3]
-
Reagent Quality: Ensure that all reagents, including the drug stock and assay buffers, are properly stored and within their expiration dates.
-
Assay Conditions: Variations in incubation times and temperatures can affect the outcome.
-
Data Analysis: The method used for curve fitting and IC50 calculation can influence the final value.[1]
It is considered normal for IC50 values to have a 1.5 to 3-fold variability in biological assays.[11] However, larger differences may indicate underlying technical issues that need to be addressed.[11]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during experiments with AIA-4.
Problem 1: No or Low Antiviral Activity Observed
| Potential Cause | Recommended Solution |
| Degraded AIA-4 Stock | Prepare a fresh stock solution of AIA-4 from a new powder aliquot. Verify the correct solvent and storage conditions. |
| Incorrect Drug Concentration | Double-check all dilution calculations. Prepare fresh serial dilutions for each experiment.[1] |
| High Viral Titer | An excessively high multiplicity of infection (MOI) can overwhelm the inhibitory effect of the drug. Re-titer your virus stock and use a lower MOI.[3] |
| Cell Line Issues | Ensure your cell line is susceptible to influenza virus infection and is within an appropriate passage number. |
| Viral Resistance | If other factors are ruled out, the virus may have pre-existing or newly developed resistance. Proceed with genotypic and phenotypic resistance testing. |
Problem 2: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Change tips between each dilution.[2] |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before and during plating. Gently swirl the plate after seeding to ensure even distribution.[2][3] |
| Edge Effects | Avoid using the outermost wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media to maintain humidity.[3] |
| Incomplete Mixing | Thoroughly mix all reagents, including drug dilutions and the virus inoculum, before adding them to the wells.[3] |
Quantitative Data Summary
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound (AIA-4) against wild-type and mutant influenza A viruses. These values were determined using a standardized neuraminidase inhibition assay.
| Virus Strain | Relevant Mutation(s) | AIA-4 IC50 (nM) | Fold Change in IC50 |
| Wild-Type (A/H1N1) | None | 1.5 ± 0.3 | - |
| Mutant 1 (A/H1N1) | H274Y | 180.2 ± 15.1 | ~120-fold |
| Mutant 2 (A/H1N1) | E119V | 45.5 ± 5.8 | ~30-fold |
| Mutant 3 (A/H1N1) | H274Y + E119V | >1000 | >667-fold |
Data are presented as the mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: Neuraminidase Inhibition (NI) Assay
This protocol describes a fluorescence-based assay to determine the susceptibility of influenza viruses to AIA-4.[12]
Materials:
-
AIA-4 stock solution (10 mM in DMSO)
-
Influenza virus stocks (wild-type and putative resistant strains)
-
Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5[12]
-
MUNANA substrate (2'- (4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 365 nm, Emission: 450 nm)
Procedure:
-
Prepare AIA-4 Dilutions: Perform serial dilutions of AIA-4 in Assay Buffer to achieve a range of concentrations (e.g., 0.01 nM to 10,000 nM).
-
Virus Dilution: Dilute the virus stock in Assay Buffer to a concentration that yields a linear reaction rate for at least 60 minutes.
-
Assay Plate Setup:
-
Add 50 µL of each AIA-4 dilution to triplicate wells of a 96-well plate.
-
Include "virus control" wells (no inhibitor) and "blank" wells (no virus).
-
-
Pre-incubation: Add 50 µL of the diluted virus to each well (except blanks). Incubate at 37°C for 30 minutes.
-
Substrate Addition: Add 50 µL of 100 µM MUNANA substrate to all wells.
-
Kinetic Reading: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader and measure the fluorescence every minute for 60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Normalize the rates to the virus control (100% activity).
-
Plot the percent inhibition versus the log of the AIA-4 concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Generation of Resistant Mutants by Reverse Genetics
This protocol outlines the use of plasmid-based reverse genetics to introduce specific mutations into the neuraminidase (NA) gene and rescue the mutant virus.[13][14][15]
Materials:
-
Plasmids for reverse genetics: 8 plasmids encoding the viral RNA segments of a reference influenza virus (e.g., A/Puerto Rico/8/34) and 4 protein expression plasmids for the viral polymerase complex (PB2, PB1, PA) and nucleoprotein (NP).[16][17]
-
Site-directed mutagenesis kit
-
293T and MDCK cell lines
-
Transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
TPCK-treated trypsin
Procedure:
-
Site-Directed Mutagenesis: Introduce the desired mutation (e.g., H274Y or E119V) into the NA-encoding plasmid using a commercial site-directed mutagenesis kit. Verify the mutation by Sanger sequencing.
-
Cell Co-transfection:
-
Seed 293T cells in a 6-well plate to be 90-95% confluent on the day of transfection.
-
Co-transfect the cells with the 8 vRNA plasmids (including the mutated NA plasmid) and the 4 protein expression plasmids using a suitable transfection reagent.
-
-
Virus Rescue:
-
Incubate the transfected 293T cells at 37°C.
-
After 48-72 hours, harvest the supernatant containing the rescued virus.
-
-
Virus Amplification:
-
Inoculate the supernatant onto a confluent monolayer of MDCK cells in the presence of TPCK-treated trypsin.
-
Incubate at 37°C and monitor for cytopathic effect (CPE).
-
Harvest the supernatant when CPE is widespread.
-
-
Virus Characterization:
-
Titer the rescued virus stock (e.g., by TCID50 or plaque assay).
-
Confirm the presence of the introduced mutation by sequencing the NA gene from the viral stock.
-
Evaluate the phenotype of the mutant virus using the Neuraminidase Inhibition Assay described above.
-
Visualizations
Caption: Mechanism of action of this compound (AIA-4).
Caption: Workflow for identifying AIA-4 resistance.
Caption: Troubleshooting decision tree for AIA-4 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influenza neuraminidase mutations and resistance to neuraminidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and management of antiviral resistance for influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Laboratory Methods for Monitoring Influenza Antiviral Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Reverse Genetics Approach for Recovery of Recombinant Influenza B Viruses Entirely from cDNA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Development and application of reverse genetic technology for the influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influenza Reverse Genetics—Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reverse Genetics of Influenza Viruses | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Anti-Influenza Agent 4
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of "Anti-Influenza agent 4".
FAQs: Understanding and Improving Bioavailability
Q1: What is "this compound" and why is its bioavailability a concern?
A1: "this compound" is a potent and selective inhibitor of the influenza virus, with effective concentrations in the nanomolar range against A/Parma and A/Roma strains.[1][2] Its chemical formula is C19H18N2O5S with a molecular weight of 386.42.[1] A key challenge for its in vivo application is its poor aqueous solubility, although it is soluble in DMSO at 45 mg/mL.[1] Poor aqueous solubility is a common reason for low oral bioavailability, which can hinder the translation of promising in vitro results to in vivo efficacy.[3][4][5][6]
Q2: What are the potential reasons for observing low in vivo exposure of "this compound"?
A2: Low in vivo exposure, or poor bioavailability, of an orally administered compound like "this compound" can stem from several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3][7]
-
Low Permeability: The molecule may not efficiently cross the intestinal membrane to enter the bloodstream.[4]
-
First-Pass Metabolism: The compound may be extensively metabolized in the liver before it reaches systemic circulation.
-
Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the gut wall can actively pump the drug back into the intestinal lumen.[4]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs like "this compound"?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:[7][8][9][10]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.[8][9][11]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution.[11]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[12]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[13]
-
Prodrug Approach: Modifying the chemical structure of the drug to a more soluble or permeable form that converts to the active compound in the body.[14]
Troubleshooting Guide
Issue 1: Low and Variable Plasma Concentrations of "this compound" after Oral Administration
Possible Cause: Poor dissolution of the compound in the gastrointestinal tract.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the solubility of your drug substance in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Formulation Development:
-
Particle Size Reduction: Prepare a nanosuspension of "this compound" to increase its surface area for dissolution.[15]
-
Amorphous Solid Dispersion: Develop a solid dispersion with a suitable polymer (e.g., PVP, HPMC) to enhance solubility.[11]
-
Lipid-Based Formulation: Formulate a Self-Emulsifying Drug Delivery System (SEDDS) to improve solubilization in the gut.[16]
-
Issue 2: High Dose Required to Achieve Therapeutic Plasma Levels
Possible Cause: Low intestinal permeability or significant first-pass metabolism.
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Use a Caco-2 cell monolayer assay to determine the intestinal permeability of "this compound".[4]
-
Investigate Efflux: Determine if "this compound" is a substrate for efflux transporters like P-gp.
-
Formulation with Permeation Enhancers: Include excipients that can inhibit efflux transporters or enhance paracellular transport.[4]
-
Consider Alternative Routes of Administration: If oral bioavailability remains a significant hurdle, explore other routes such as intravenous or intraperitoneal injection for preclinical studies to establish proof-of-concept.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H18N2O5S | [1] |
| Molecular Weight | 386.42 | [1] |
| CAS Number | 522625-85-0 | [1] |
| Solubility in DMSO | 45 mg/mL (116.45 mM) | [1] |
| Appearance | White Solid | [1] |
Table 2: Example of Formulation Approaches and Expected Outcomes
| Formulation Strategy | Key Excipients | Expected Improvement |
| Nanosuspension | Stabilizers (e.g., Poloxamer 188, Tween 80) | Increased dissolution rate and oral absorption.[15] |
| Amorphous Solid Dispersion | Polymers (e.g., PVP K30, HPMC-AS) | Enhanced aqueous solubility and bioavailability.[11] |
| SEDDS | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL), Co-surfactants (e.g., Transcutol HP) | Improved drug solubilization and membrane permeability.[16] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of "this compound"
-
Dissolve Stabilizer: Prepare a 1% (w/v) solution of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Disperse Drug: Add "this compound" to the stabilizer solution to achieve a concentration of 10 mg/mL.
-
High-Pressure Homogenization: Subject the suspension to high-pressure homogenization for a specified number of cycles until the desired particle size is achieved.
-
Characterization: Measure the particle size, polydispersity index (PDI), and zeta potential of the nanosuspension.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animal Acclimatization: Acclimate male BALB/c mice for at least one week with free access to food and water.
-
Dosing:
-
Group 1: Administer "this compound" suspended in a vehicle (e.g., 0.5% methylcellulose) via oral gavage.
-
Group 2: Administer the formulated "this compound" (e.g., nanosuspension) at the same dose.
-
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Analysis: Separate plasma and analyze the concentration of "this compound" using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Visualizations
Caption: Experimental workflow for formulation development and in vivo testing.
Caption: Troubleshooting flowchart for low bioavailability.
References
- 1. This compound | Influenza Virus | TargetMol [targetmol.com]
- 2. This compound |CAS 522625-85-0|DC Chemicals [dcchemicals.com]
- 3. Nanoformulation strategies for the enhanced oral bioavailability of antiretroviral therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Drug Delivery System for Enhanced Bioactivity, Better Metabolism and Pharmacokinetic Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. jneonatalsurg.com [jneonatalsurg.com]
- 8. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. [PDF] APPROACHES USED FOR ENHANCING THE BIOAVAILABILITY OF ACYCLOVIR: A CRITICAL REVIEW | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Formulation and evaluation of acyclovir nanosuspension for enhancement of oral bioavailability | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 16. researchgate.net [researchgate.net]
"Anti-Influenza agent 4" assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the evaluation of "Anti-Influenza Agent 4" and other anti-influenza compounds. The resources provided here are intended for researchers, scientists, and drug development professionals to enhance the reproducibility and reliability of their experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding anti-influenza agent assays.
| Question | Answer |
| What are the most common assays used to evaluate the efficacy of anti-influenza agents? | The most frequently used assays are the Plaque Reduction Assay, Microneutralization Assay, and Enzyme-Linked Immunosorbent Assay (ELISA). Each assay has its own advantages and is suited for different stages of drug development. |
| Why am I seeing high variability in my assay results? | High variability can stem from several factors including inconsistent cell health and density, fluctuations in virus titer, improper reagent preparation, and pipetting errors.[1] Minimizing edge effects in microplates and ensuring consistent incubation conditions are also crucial.[1][2] |
| What is an acceptable coefficient of variation (CV) for these assays? | For ELISAs, a CV of ≤ 15% for repeatability and ≤ 18% for intermediate precision is generally considered acceptable.[3][4] For cell-based assays like plaque reduction and microneutralization, intra-assay variability with a CV of less than 50% is often achievable with careful technique.[5] |
| How can I be sure my virus stock is viable and consistent? | Always use a well-characterized and aliquoted virus stock with a known titer. Avoid repeated freeze-thaw cycles as this can significantly reduce virus viability.[6] It is recommended to perform a virus titration with each experiment to confirm the infectious dose. |
| What is the difference between a Plaque Reduction Assay and a Microneutralization Assay? | A plaque reduction assay directly measures the ability of a compound to inhibit the formation of viral plaques (zones of cell death) and determines the 50% inhibitory concentration (IC50). A microneutralization assay measures the ability of an agent to neutralize a standard amount of virus and prevent infection of a cell monolayer, often assessed by cytopathic effect (CPE) or an ELISA-based readout, and determines the 50% effective concentration (EC50). |
Troubleshooting Guides
This section provides detailed troubleshooting advice in a question-and-answer format for specific issues encountered during common anti-influenza assays.
Plaque Reduction Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No plaques or very few plaques observed in the virus control wells. | - Low virus viability: The virus stock may have lost infectivity due to improper storage or multiple freeze-thaw cycles.[6] - Incorrect virus dilution: The virus may have been diluted too much.[6] - Suboptimal cell health: The cell monolayer was not healthy or confluent at the time of infection.[7] | - Use a fresh, validated aliquot of virus stock. - Perform a new virus titration to determine the correct dilution for 50-100 plaques per well. - Ensure cells are seeded evenly and form a 95-100% confluent monolayer. Use cells from a consistent and low passage number.[1] |
| Plaques are fuzzy, indistinct, or merge. | - Overlay medium is too liquid: The concentration of agarose (B213101) or Avicel may be too low, allowing the virus to diffuse too freely. - Incubation time is too long: Over-incubation can lead to plaque overgrowth and merging.[7] - Cell monolayer detachment: The cell layer may be lifting from the plate. | - Increase the concentration of the gelling agent in the overlay. - Optimize the incubation time to allow for clear plaque formation without merging. - Ensure the cell monolayer is well-adhered before adding the overlay. Avoid disturbing the plates after adding the overlay.[8] |
| High variability in plaque numbers between replicate wells. | - Inconsistent pipetting: Inaccurate or inconsistent pipetting of the virus inoculum or overlay. - Uneven cell monolayer: The cells were not seeded evenly, leading to variations in cell density across the plate. - Edge effects: Evaporation in the outer wells of the plate can affect plaque development.[1] | - Use calibrated pipettes and ensure consistent technique. - Gently rock the plate after seeding to ensure even cell distribution. - To minimize edge effects, fill the outer wells with sterile PBS or media without cells.[1] |
| Inconsistent IC50 values between experiments. | - Variation in virus input: The amount of infectious virus used can vary between experiments. - Inconsistent drug dilutions: Errors in preparing the serial dilutions of the anti-influenza agent. - Changes in cell passage number: Higher passage numbers of cells can have altered susceptibility to viral infection.[1] | - Perform a back-titration of the virus inoculum in each experiment to confirm the dose.[1] - Prepare fresh dilutions of the compound for each experiment from a validated stock. - Use cells within a consistent and defined passage number range. |
Microneutralization Assay
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No cytopathic effect (CPE) in virus control wells. | - Inactive virus: The virus stock is no longer infectious. - Incorrect virus titer: The amount of virus used is too low to cause visible CPE. - Resistant cells: The cells used are not susceptible to the virus strain. | - Use a new, validated virus stock. - Re-titer the virus to determine the correct TCID50 (50% tissue culture infectious dose).[9] - Confirm the susceptibility of the cell line to the specific influenza virus strain. |
| 100% CPE in all wells, including those with the highest concentration of the antiviral agent. | - Virus concentration too high: The amount of virus used overwhelmed the inhibitory capacity of the compound. - Inactive compound: The antiviral agent has degraded or was prepared incorrectly. | - Ensure the virus is diluted to the correct working concentration (e.g., 100 TCID50).[9] - Prepare fresh dilutions of the antiviral agent from a validated stock. |
| High background in the ELISA readout. | - Incomplete washing: Residual unbound antibodies or enzyme conjugate can lead to high background. - Non-specific antibody binding: The primary or secondary antibody may be binding non-specifically. - Substrate issues: The substrate may be contaminated or the reaction may have been left for too long. | - Increase the number and vigor of wash steps.[2] - Include a blocking step and ensure the antibodies are used at the optimal dilution. - Use fresh, high-quality substrate and stop the reaction at the appropriate time. |
| Poor reproducibility of EC50 values. | - Variability in cell seeding: Inconsistent cell numbers per well can affect the outcome. - Inconsistent incubation times: Variations in incubation periods for virus neutralization or cell infection. - Pipetting inaccuracies: Errors in serial dilutions of the compound or addition of reagents. | - Use a cell counter to ensure accurate and consistent cell seeding. - Strictly adhere to the optimized incubation times for all steps of the assay.[10] - Use calibrated pipettes and pay close attention to pipetting technique. |
Quantitative Data on Assay Variability
The following tables summarize typical variability observed in common anti-influenza assays. This data can be used as a benchmark for assessing the performance of your own experiments.
Table 1: Inter-Assay and Intra-Assay Variability of IC50 Values for a Control Compound in Plaque Reduction Assay
| Assay Parameter | Value | Reference |
| Intra-assay Coefficient of Variation (CV%) | 15-25% | [11] |
| Inter-assay Coefficient of Variation (CV%) | 20-40% | [11] |
| Fold-variation in IC50 | 2-4 fold | [5] |
Table 2: Reproducibility of EC50 Values in Microneutralization Assays
| Assay Parameter | Value | Reference |
| Intra-laboratory Geometric Coefficient of Variation (%GCV) | 18-59% | [5] |
| Inter-laboratory Geometric Coefficient of Variation (%GCV) | <50% | [5] |
| Fold-change in EC50 between labs | <4 fold | [5] |
Table 3: Typical Coefficients of Variation (CV%) for Influenza ELISA
| Assay Precision | Coefficient of Variation (CV%) | Reference |
| Repeatability | ≤ 15% | [3][4] |
| Intermediate Precision | ≤ 18% | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to reduce the number of plaques formed by an influenza virus in a cell monolayer.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Influenza virus stock of known titer
-
This compound
-
Overlay medium (e.g., 1.2% Avicel or 0.6% Agarose in 2x MEM)
-
TPCK-treated trypsin
-
Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate Buffered Saline (PBS)
-
12-well cell culture plates
Procedure:
-
Cell Seeding: Seed MDCK cells in 12-well plates at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in serum-free DMEM.
-
Virus Infection:
-
Wash the confluent MDCK cell monolayers twice with PBS.
-
Infect the cells with a dilution of influenza virus calculated to produce 50-100 plaques per well.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the virus.
-
-
Compound Treatment:
-
After the 1-hour incubation, remove the virus inoculum.
-
Add the serially diluted this compound to the respective wells.
-
-
Overlay Application:
-
Prepare the overlay medium and cool it to 42-45°C if using agarose.
-
Gently add the overlay medium containing TPCK-treated trypsin to each well.
-
Allow the overlay to solidify at room temperature.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 4% formaldehyde (B43269) for at least 30 minutes.
-
Carefully remove the overlay.
-
Stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis: Count the number of plaques in each well. Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of plaque reduction against the log of the compound concentration.
Microneutralization Assay
This assay determines the concentration of an antiviral agent required to neutralize a defined amount of influenza virus.
Materials:
-
MDCK cells
-
DMEM with 10% FBS
-
Serum-free DMEM
-
Influenza virus stock
-
This compound
-
TPCK-treated trypsin
-
Receptor-Destroying Enzyme (RDE) (for serum samples)
-
96-well cell culture plates
-
ELISA reagents (if using ELISA readout)
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to achieve a confluent monolayer on the day of the assay.
-
Compound Dilution: Prepare serial dilutions of this compound in a separate 96-well plate.
-
Virus Preparation: Dilute the influenza virus stock to a working concentration of 100 TCID50 per 50 µL in serum-free DMEM.
-
Neutralization Reaction:
-
Add 50 µL of the diluted virus to each well of the plate containing the diluted compound.
-
Incubate for 1-2 hours at 37°C to allow the compound to neutralize the virus.
-
-
Infection of Cells:
-
Wash the confluent MDCK cell monolayer in the 96-well plate with PBS.
-
Transfer 100 µL of the virus-compound mixture from the neutralization plate to the corresponding wells of the cell plate.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Assessment of Cytopathic Effect (CPE):
-
Observe the cell monolayers under a microscope for the presence of CPE.
-
The highest dilution of the compound that completely inhibits CPE is the neutralization endpoint.
-
-
ELISA Readout (Alternative):
-
Fix the cells with cold 80% acetone (B3395972) in PBS.
-
Perform an ELISA using a primary antibody against the influenza nucleoprotein (NP) and an HRP-conjugated secondary antibody.
-
Add a substrate and measure the absorbance.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) using a suitable statistical method, such as the Reed-Muench method or non-linear regression.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to anti-influenza agent testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 3. An ELISA-based assay for determining haemagglutinin potency in egg, cell, or recombinant protein derived influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An ELISA-based assay for determining haemagglutinin potency in egg, cell, or recombinant protein derived influenza vaccines [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Anti-Influenza Agent 4 Interference with Reporter Gene Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering potential interference from "Anti-Influenza Agent 4" in reporter gene assays. The following information is designed to help you identify, understand, and mitigate issues to ensure the accuracy and validity of your experimental results.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Unexpected Increase in Reporter Gene Signal
Question: I'm observing a dose-dependent increase in my reporter gene signal (e.g., luciferase activity) when I treat my cells with this compound, even in my negative control wells. What could be happening?
Answer: An unexpected increase in signal can be counterintuitive but is a known artifact with some small molecules. Here are the potential causes and steps to troubleshoot:
-
Direct Enzyme Stabilization: The compound might be binding to and stabilizing the reporter enzyme (e.g., Firefly luciferase), leading to its accumulation and a stronger signal.[1] This is a common mechanism of interference.
-
Autofluorescence/Autoluminescence: The compound itself might be fluorescent or luminescent at the wavelength used for detection, leading to a false-positive signal.
Troubleshooting Steps:
-
Perform a Luciferase Inhibition/Enhancement Assay: Test the effect of this compound directly on the purified reporter enzyme.
-
Measure Compound Autofluorescence/Autoluminescence: Measure the signal from wells containing only media and this compound at various concentrations.
-
Use an Orthogonal Reporter System: Repeat the experiment using a different reporter gene with a distinct detection method (e.g., switch from a luciferase-based assay to a β-galactosidase assay).
Issue 2: Unexpected Decrease in Reporter Gene Signal
Question: My reporter gene signal is significantly lower than expected in the presence of this compound, even in my positive control wells. How can I determine the cause?
Answer: A decrease in signal can be due to several factors, not all of which are related to the specific pathway you are studying.
-
Direct Enzyme Inhibition: The compound may directly inhibit the activity of the reporter enzyme.[1][2]
-
Cytotoxicity: The compound could be toxic to the cells, leading to reduced cell viability and consequently, lower reporter protein expression.[3]
-
General Transcriptional/Translational Inhibition: The agent might be broadly affecting cellular transcription or translation processes, leading to a global decrease in protein production, including the reporter protein.
Troubleshooting Steps:
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT, resazurin, or CellTiter-Glo®) in parallel with your reporter assay to determine if the compound is cytotoxic at the concentrations tested.
-
Perform a Luciferase Inhibition Assay: As mentioned previously, test the direct effect of the compound on the purified reporter enzyme.
-
Use a Constitutive Reporter Control: Transfect cells with a plasmid expressing the reporter gene under the control of a strong, constitutive promoter (e.g., CMV or SV40). A decrease in signal from this construct would suggest a general effect on transcription/translation or direct enzyme inhibition.[4]
Issue 3: High Variability Between Replicates
Question: I'm seeing a lot of variability in my results between replicate wells treated with this compound. What could be the cause and how can I improve consistency?
Answer: High variability can obscure real effects and make data interpretation difficult.
-
Poor Compound Solubility: The agent may be precipitating out of solution at the concentrations used, leading to inconsistent effects.
-
Pipetting Errors: Inconsistent pipetting can lead to significant variations in results.[5][6]
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation and temperature fluctuations, which can affect cell health and reporter activity.
Troubleshooting Steps:
-
Check Compound Solubility: Visually inspect the wells for any signs of precipitation. Consider using a lower concentration range or a different solvent.
-
Improve Pipetting Technique: Use calibrated pipettes and consider using a master mix for reagents to be added to multiple wells.[5][6]
-
Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile water or media.
Frequently Asked Questions (FAQs)
Q1: What is reporter gene assay interference?
A1: Reporter gene assay interference refers to any artifactual modulation of the reporter signal by a test compound that is not due to its effect on the biological pathway of interest.[2] This can include direct inhibition or stabilization of the reporter enzyme, cytotoxicity, or interference with the detection method itself.
Q2: How can I proactively design my experiments to avoid interference?
A2: It's beneficial to incorporate control experiments from the outset. Always run a parallel cell viability assay. Additionally, using a dual-reporter system, where a second reporter under a constitutive promoter is used for normalization, can help to identify non-specific effects.[5][6]
Q3: What is an orthogonal assay and why is it important?
A3: An orthogonal assay measures the same biological endpoint as your primary assay but uses a different technology or method.[2] For example, if your primary screen is a luciferase reporter assay for transcription factor activity, an orthogonal assay could be a qPCR measurement of the endogenous target gene's mRNA levels. A positive result in an orthogonal assay provides strong evidence that the observed effect is real and not an artifact of the primary assay's technology.[2]
Q4: What are Pan-Assay Interference Compounds (PAINS)?
A4: PAINS are chemical structures that are known to frequently interfere with a wide variety of high-throughput screening assays. It is advisable to check if "this compound" or its structural analogs are known PAINS. There are several online tools and databases available for this purpose.
Data Presentation
Table 1: Hypothetical Data Illustrating Potential Interference by this compound
| Concentration of Agent 4 (µM) | Raw Luciferase Signal (RLU) | Normalized Luciferase Signal (RLU/Control RLU) | Cell Viability (%) |
| 0 (Vehicle) | 1,000,000 | 1.0 | 100 |
| 1 | 950,000 | 0.95 | 98 |
| 5 | 500,000 | 0.50 | 60 |
| 10 | 200,000 | 0.20 | 25 |
| 25 | 50,000 | 0.05 | 5 |
In this example, the decrease in the normalized luciferase signal correlates with a decrease in cell viability, suggesting the observed effect may be due to cytotoxicity.
Table 2: Results from Control Experiments
| Concentration of Agent 4 (µM) | Effect on Purified Luciferase (% Inhibition) | Effect on Constitutive Reporter (% of Control) |
| 0 (Vehicle) | 0 | 100 |
| 1 | 5 | 95 |
| 5 | 45 | 55 |
| 10 | 80 | 20 |
| 25 | 95 | 5 |
This data suggests that this compound directly inhibits the luciferase enzyme and also has a general inhibitory effect on gene expression.
Experimental Protocols
Protocol 1: Luciferase Inhibition Assay (in vitro)
-
Prepare a solution of purified Firefly luciferase in an appropriate buffer.
-
In a white, opaque 96-well plate, add the purified luciferase solution to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Add the luciferase substrate to all wells.
-
Immediately measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the compound.
Protocol 2: Cell Viability Assay (Resazurin-based)
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include a vehicle-only control and a positive control for cell death (e.g., a known cytotoxic compound).
-
Incubate for the same duration as your reporter gene assay.
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percent viability relative to the vehicle-only control.
Visualizations
Caption: Potential interference of this compound in a generic signaling pathway leading to reporter gene expression.
Caption: A typical experimental workflow for a reporter gene assay.
Caption: A decision tree for troubleshooting unexpected results in a reporter gene assay.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. goldbio.com [goldbio.com]
- 6. bitesizebio.com [bitesizebio.com]
Technical Support Center: Optimizing "Anti-Influenza Agent 4" Treatment Window in vivo
Disclaimer: "Anti-Influenza Agent 4" is a fictional agent. The information provided below is based on established principles of antiviral research and in vivo experimentation for neuraminidase inhibitors.
I. Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the influenza virus neuraminidase (NA) enzyme. By blocking the active site of neuraminidase, the agent prevents the cleavage of sialic acid residues on the surface of infected host cells.[1][2][3][4] This action inhibits the release of newly formed progeny virions, thereby limiting the spread of the infection to other cells.[1][2][3]
Q2: What is the recommended starting dose and treatment window for in vivo studies?
A2: The optimal dose and treatment window are highly dependent on the animal model and the influenza virus strain used. For initial studies in a mouse model, we recommend a dose-ranging study starting from 1 mg/kg to 50 mg/kg, administered twice daily. Based on general principles for neuraminidase inhibitors, treatment should be initiated as early as possible after infection.[5][6][7][8] Efficacy is significantly reduced if treatment is delayed beyond 48 hours post-infection.[5][7][8]
Q3: How can I assess the efficacy of this compound in my animal model?
A3: Efficacy can be assessed through several key endpoints:
-
Viral Titer Reduction: Measure viral loads in the lungs and/or nasal turbinates at various time points post-infection using plaque assays or TCID50 assays.[9][10][11][12]
-
Morbidity and Mortality: Monitor changes in body weight, clinical signs of illness (e.g., ruffled fur, lethargy), and survival rates.[13][14]
-
Histopathology: Examine lung tissue for evidence of reduced inflammation and tissue damage.
Q4: What are the common pitfalls when administering this agent in vivo?
A4: Common pitfalls include:
-
Suboptimal Dosing or Timing: Initiating treatment too late or using a dose that does not achieve therapeutic concentrations at the site of infection.
-
Improper Administration: Incorrect oral gavage or intranasal instillation can lead to variability in drug exposure.
-
Vehicle Effects: The vehicle used to dissolve or suspend the agent may have its own biological effects. Always include a vehicle-only control group.
-
Pharmacokinetic Variability: Differences in drug metabolism and clearance between animal strains can affect outcomes.[15][16]
II. Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| No significant reduction in viral titer in the lungs of treated mice. | 1. Delayed Treatment Initiation: Treatment was started more than 48 hours post-infection. 2. Insufficient Drug Concentration: The dose was too low to achieve therapeutic levels in the lung tissue. 3. Drug Instability: The agent may be unstable in the formulation or rapidly metabolized. 4. Viral Resistance: The influenza strain used may have reduced susceptibility to the agent. | 1. Initiate treatment no later than 24-48 hours post-infection for optimal efficacy.[5][7][8] 2. Perform a dose-escalation study to determine the optimal therapeutic dose. Conduct pharmacokinetic studies to measure drug concentrations in lung tissue.[16][17] 3. Verify the stability of the dosing solution. Assess the metabolic profile of the agent in the chosen animal model. 4. Sequence the neuraminidase gene of the virus to check for resistance mutations. Test the agent against a panel of different influenza strains. |
| Observed toxicity or adverse effects in the animal cohort (e.g., rapid weight loss, lethargy not attributable to infection). | 1. High Drug Dosage: The administered dose may be approaching the maximum tolerated dose (MTD). 2. Vehicle Toxicity: The vehicle used for administration may be causing adverse effects. 3. Off-Target Effects: The agent may have unintended biological targets. | 1. Reduce the dose and/or the frequency of administration. Conduct a formal MTD study. 2. Test the vehicle alone at the same volume and frequency as the treatment group. Consider alternative, more inert vehicles. 3. Conduct in vitro screening against a panel of host cell targets to identify potential off-target activities. |
| High variability in viral titers and clinical outcomes within the same treatment group. | 1. Inconsistent Virus Inoculation: Variation in the initial infectious dose received by each animal. 2. Inaccurate Drug Administration: Inconsistent volume or technique during oral gavage or other administration routes. 3. Biological Variation: Natural variation in the immune response among individual animals. | 1. Ensure precise and consistent intranasal or intratracheal inoculation techniques.[9][10][18] Back-titer the viral inoculum to confirm the dose. 2. Provide thorough training on administration techniques to all personnel. Use calibrated equipment for dosing. 3. Increase the number of animals per group to improve statistical power. |
| Pharmacokinetic (PK) profile does not match expected data. | 1. Incorrect Sampling Times: Blood or tissue samples were not collected at appropriate time points to capture the Cmax, Tmax, and elimination phase. 2. Analytical Method Issues: Problems with the assay used to quantify the drug (e.g., LC-MS/MS). 3. Metabolic Differences: The animal model metabolizes the drug differently than predicted.[16] | 1. Design a PK study with more frequent sampling, especially at early time points. 2. Validate the analytical method for accuracy, precision, and sensitivity in the relevant biological matrix. 3. Characterize the major metabolites of the agent in the animal model. |
III. Experimental Protocols
Mouse Model of Influenza Infection[9][10][13][19]
-
Animal Selection: Use 6-8 week old C57BL/6 or BALB/c mice.[13]
-
Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize mice with isoflurane (B1672236) or a ketamine/xylazine cocktail.
-
Infection: Intranasally inoculate each mouse with a sublethal dose of a mouse-adapted influenza virus (e.g., A/Puerto Rico/8/34 (H1N1)) in a volume of 30-50 µL of sterile PBS.
-
Monitoring: Monitor mice daily for weight loss and clinical signs of disease for 14 days.
-
Treatment: Administer this compound or vehicle control via the desired route (e.g., oral gavage) at the predetermined dosing schedule.
Viral Titer Determination (TCID50 Assay)[11][12][20][21][22]
-
Sample Preparation: Homogenize lung tissue in sterile PBS and clarify by centrifugation.
-
Serial Dilutions: Perform 10-fold serial dilutions of the lung homogenate supernatant.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate.
-
Infection: Add 100 µL of each viral dilution to replicate wells of the MDCK cell monolayer.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 72 hours.
-
Endpoint Reading: Observe the wells for cytopathic effect (CPE) and calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method.
IV. Data Summaries
Table 1: Dose-Dependent Efficacy of this compound in Mice
| Treatment Group | Dose (mg/kg, b.i.d.) | Mean Lung Viral Titer (log10 TCID50/g) at Day 3 Post-Infection | Percent Weight Loss (Nadir) | Survival Rate (%) |
| Vehicle Control | 0 | 6.5 ± 0.4 | 22 ± 3 | 20 |
| Agent 4 | 1 | 5.8 ± 0.5 | 18 ± 4 | 40 |
| Agent 4 | 10 | 4.2 ± 0.3 | 10 ± 2 | 90 |
| Agent 4 | 50 | 2.5 ± 0.2 | 5 ± 1 | 100 |
Table 2: Impact of Treatment Initiation Time on Efficacy
| Treatment Group (10 mg/kg) | Time of First Dose Post-Infection (hours) | Mean Lung Viral Titer (log10 TCID50/g) at Day 3 Post-Infection | Percent Weight Loss (Nadir) | Survival Rate (%) |
| Vehicle Control | - | 6.6 ± 0.3 | 23 ± 2 | 20 |
| Agent 4 | 4 | 3.9 ± 0.4 | 8 ± 2 | 100 |
| Agent 4 | 24 | 4.5 ± 0.5 | 12 ± 3 | 80 |
| Agent 4 | 48 | 5.7 ± 0.6 | 19 ± 4 | 50 |
| Agent 4 | 72 | 6.4 ± 0.4 | 22 ± 3 | 20 |
V. Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for in vivo efficacy testing.
References
- 1. youtube.com [youtube.com]
- 2. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimizing antiviral treatment for seasonal influenza in the USA: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimizing antiviral therapy for influenza: understanding the evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimizing antiviral treatment for seasonal influenza in the USA: a mathematical modeling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparative Pathology of Animal Models for Influenza A Virus Infection [mdpi.com]
- 14. criver.com [criver.com]
- 15. Pharmacokinetics and Pharmacodynamics of Antiviral Drugs in Special Population | Semantic Scholar [semanticscholar.org]
- 16. ijpcbs.com [ijpcbs.com]
- 17. mdpi.com [mdpi.com]
- 18. Intranasal Influenza Infection of Mice and Methods to Evaluate Progression and Outcome | Springer Nature Experiments [experiments.springernature.com]
"Anti-Influenza agent 4" challenges in formulation for animal studies
This guide provides troubleshooting advice and answers to frequently asked questions regarding the formulation of "Anti-Influenza agent 4" for use in animal studies.
Troubleshooting Guide
This section addresses specific issues that may arise during the formulation of this compound.
Question: My formulation of this compound shows precipitation after preparation. What are the potential causes and how can I resolve this?
Answer:
Precipitation of this compound post-formulation is a common issue, often stemming from solubility and stability challenges.
Potential Causes:
-
Supersaturation: The concentration of this compound exceeds its equilibrium solubility in the chosen vehicle.
-
pH Shift: The pH of the final formulation may have shifted, reducing the agent's solubility.
-
Temperature Effects: A change in temperature during or after preparation can decrease solubility.
-
Incompatibility with Excipients: The agent may be reacting or interacting with other components in the vehicle.
Troubleshooting Steps:
-
Verify Solubility Limits: Confirm the maximum solubility of this compound in the chosen vehicle system. It is recommended to work at or below 80% of the maximum solubility to provide a safety margin.
-
pH Adjustment and Control: Measure the pH of the final formulation. Use appropriate buffering agents to maintain a pH where the agent is most soluble and stable.
-
Co-solvent/Surfactant Screening: If solubility is the primary issue, consider screening a panel of co-solvents and surfactants to identify a more robust vehicle system.
-
Temperature Control: Prepare the formulation under controlled temperature conditions. If warming is used to aid dissolution, ensure the agent remains soluble upon cooling to ambient temperature.
dot
Caption: Troubleshooting workflow for addressing precipitation issues.
Question: I am observing poor in vivo efficacy of this compound despite achieving the target concentration in my formulation. What could be the problem?
Answer:
Low in vivo efficacy with an apparently successful formulation can be due to poor bioavailability or instability of the agent after administration.
Potential Causes:
-
Poor Absorption: The vehicle may not be optimal for promoting absorption of the agent across biological membranes.
-
Rapid Metabolism/Clearance: The agent might be rapidly metabolized or cleared from circulation, preventing it from reaching the target site at therapeutic concentrations.
-
In Vivo Precipitation: The agent may be precipitating out of solution upon injection into the physiological environment (e.g., due to pH changes or dilution effects).
-
Formulation-Induced Toxicity: The vehicle itself could be causing local irritation or toxicity, affecting drug absorption and animal well-being.
Solutions:
-
Re-evaluate Vehicle Composition: Consider using permeation enhancers or lipid-based formulations (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) to improve absorption.
-
Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the concentration-time profile of this compound in plasma. This will reveal issues related to rapid clearance.
-
Assess Vehicle Biocompatibility: Perform a vehicle tolerability study in a small group of animals to check for any adverse effects.
Frequently Asked Questions (FAQs)
Question: What are the recommended starting vehicles for formulating the poorly water-soluble this compound for oral administration in rodents?
Answer:
For poorly water-soluble compounds like this compound, a multi-component vehicle is often necessary. A good starting point is to evaluate combinations of aqueous solutions, co-solvents, and surfactants.
| Vehicle Component | Example | Typical Concentration Range (%) | Purpose |
| Aqueous Base | Water, PBS | 40 - 80% | Primary solvent |
| Co-solvent | PEG 400, Propylene Glycol | 10 - 40% | Increases drug solubility |
| Surfactant | Tween 80, Cremophor EL | 1 - 10% | Improves wetting and dispersion |
| Suspending Agent | Methylcellulose (MC), CMC | 0.5 - 2% | For suspension formulations |
It is critical to test the solubility and stability of this compound in several combinations to find the optimal vehicle for your study.
Question: How can I ensure the stability of my this compound formulation during the course of an animal study?
Answer:
Ensuring formulation stability is crucial for reliable and reproducible results.
-
Forced Degradation Study: Expose the formulation to stress conditions (e.g., elevated temperature, light, extreme pH) to identify potential degradation pathways.
-
Real-Time Stability Study: Store the formulation at the intended storage and use conditions (e.g., 4°C and room temperature) and analyze the concentration of this compound at various time points (e.g., 0, 4, 8, 24 hours).
-
Visual Inspection: Always visually inspect the formulation for any signs of precipitation, crystallization, or color change before each administration.
| Stability Parameter | Test Condition | Acceptance Criteria |
| Assay (Concentration) | 4°C and 25°C for 24h | 95% - 105% of initial concentration |
| Appearance | 4°C and 25°C for 24h | Clear, colorless solution |
| pH | 4°C and 25°C for 24h | No significant change (e.g., ± 0.2 units) |
Experimental Protocols
Protocol 1: Vehicle Screening for Solubility
Objective: To determine the solubility of this compound in various vehicle systems.
Methodology:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a series of potential vehicle formulations (e.g., PBS, 20% PEG 400 in water, 10% Tween 80 in PBS).
-
Add an excess amount of this compound powder to a fixed volume (e.g., 1 mL) of each test vehicle in a glass vial.
-
Agitate the vials at room temperature for 24 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with a suitable solvent.
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
dot
Caption: Workflow for screening vehicle solubility.
Overcoming "Anti-Influenza agent 4" poor pharmacokinetic properties
Welcome to the technical support center for Anti-Influenza Agent 4. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common pharmacokinetic challenges associated with this promising antiviral compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments with this compound.
Question: We are observing low and variable oral bioavailability in our in vivo animal studies with this compound. How can we troubleshoot this?
Answer:
Low and variable oral bioavailability is a frequently encountered issue with compounds like this compound, which may be attributable to poor solubility, low permeability, or significant first-pass metabolism. A systematic approach is recommended to identify and address the root cause.
Troubleshooting Workflow for Low Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Initial Assessment:
-
Aqueous Solubility: Determine the solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 6.8, and 7.4). Poor solubility is a common reason for low oral absorption.[1][2][3]
-
Membrane Permeability: Use an in vitro model like the Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.[4] This will also indicate if the compound is a substrate for efflux transporters like P-glycoprotein.
-
Metabolic Stability: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes to determine its intrinsic clearance.[4] Rapid metabolism in the liver (first-pass effect) can significantly reduce bioavailability.[5]
Potential Solutions Based on Findings:
| Observed Issue | Potential Cause | Recommended Action |
| Poor Aqueous Solubility | Intrinsic physicochemical properties of the molecule. | Explore formulation strategies such as nanoformulation (e.g., lipid nanoparticles, nanosuspensions), amorphous solid dispersions, or complexation with cyclodextrins.[3][5] |
| Low Intestinal Permeability | High polarity or efflux by transporters. | Consider a prodrug approach to mask polar functional groups and increase lipophilicity, thereby enhancing membrane permeability.[6][7][8][9] |
| High First-Pass Metabolism | Rapid enzymatic degradation in the liver. | Identify metabolic "hotspots" on the molecule and consider structural modifications to block these sites. Alternatively, investigate co-administration with a pharmacokinetic enhancer like ritonavir or cobicistat (B1684569), which inhibit metabolic enzymes such as CYP3A4.[10][11][12] |
Question: Our in vitro assays show high metabolic instability of this compound in human liver microsomes. What are our next steps?
Answer:
High metabolic instability in vitro is a strong indicator of rapid clearance and a short half-life in vivo. The primary goal is to identify the metabolic pathways and then devise strategies to mitigate this rapid metabolism.
Workflow for Addressing High Metabolic Instability
Caption: Workflow for addressing high metabolic instability.
Troubleshooting Steps:
-
Metabolite Identification: Conduct a metabolite identification study using high-resolution mass spectrometry to determine the structure of the major metabolites. This will reveal the "soft spots" on the molecule that are susceptible to metabolism.
-
Reaction Phenotyping: Use a panel of recombinant human cytochrome P450 (CYP) enzymes to identify the specific isoforms responsible for the metabolism of this compound.[13]
-
Structural Modification: Based on the identified metabolic hotspots, medicinal chemists can make targeted structural modifications to block or slow down the metabolic process. Common strategies include:
-
Deuteration: Replacing a hydrogen atom with deuterium (B1214612) at a metabolic site can slow down bond cleavage.
-
Introduction of a blocking group: Placing a group like a fluorine atom near the metabolic site can sterically hinder enzyme access.
-
-
Co-administration with Pharmacokinetic Enhancers: If a specific CYP enzyme, such as CYP3A4, is primarily responsible for the metabolism, co-administration with an inhibitor of that enzyme (a "booster" or pharmacokinetic enhancer) can increase the exposure of this compound.[10][11][12]
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor pharmacokinetic properties of this compound?
A1: Based on preliminary data, the primary challenges with this compound are believed to be a combination of low aqueous solubility and high first-pass metabolism. Its chemical structure may contain lipophilic regions that lead to poor dissolution in the aqueous environment of the gut, and it likely possesses functional groups that are readily metabolized by hepatic enzymes.[14]
Q2: What are nanoformulations, and how can they improve the bioavailability of this compound?
A2: Nanoformulations involve converting a drug into nanoparticles, which are particles with dimensions in the nanometer range.[5][15][16] This can improve bioavailability by:
-
Increasing Surface Area: The smaller particle size dramatically increases the surface area-to-volume ratio, which can lead to a faster dissolution rate.[5]
-
Enhancing Solubility: Some nanocarriers, like liposomes and polymeric nanoparticles, can encapsulate the drug, effectively solubilizing it.[16][17]
-
Targeted Delivery: Nanoparticles can be surface-functionalized to target specific tissues, potentially reducing systemic side effects.[17][18]
Q3: How does a prodrug strategy work to improve the pharmacokinetics of this compound?
A3: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[6][8][19] For this compound, a prodrug could be designed to:
-
Increase Solubility: By attaching a polar promoiety (e.g., a phosphate (B84403) or amino acid), the aqueous solubility can be improved.
-
Enhance Permeability: Attaching a lipophilic promoiety can increase its ability to cross cell membranes.[9]
-
Bypass First-Pass Metabolism: The prodrug may not be a substrate for the metabolic enzymes that degrade the parent drug. A well-known example is oseltamivir (B103847) (Tamiflu®), an ethyl ester prodrug that is converted to its active carboxylate form after absorption.[20]
Q4: What are pharmacokinetic enhancers and are they suitable for this compound?
A4: Pharmacokinetic enhancers, or "boosters," are drugs that are co-administered to increase the concentration and duration of action of another drug.[10][12] They typically work by inhibiting enzymes that metabolize the primary drug.[21] For example, ritonavir and cobicistat are potent inhibitors of CYP3A4, a major drug-metabolizing enzyme.[22][10] If this compound is found to be primarily metabolized by CYP3A4, co-administration with one of these enhancers could be a viable strategy to improve its pharmacokinetic profile.
Data Presentation
Table 1: Comparison of Formulation Strategies on the Oral Bioavailability of a Model Poorly Soluble Compound
| Formulation Strategy | Mechanism of Enhancement | Potential Fold-Increase in Bioavailability | Considerations |
| Micronization | Increased surface area for dissolution. | 2 - 5 fold | May not be sufficient for very poorly soluble compounds. |
| Nano-suspension | Drastically increased surface area and saturation solubility. | 5 - 20 fold | Requires specialized manufacturing equipment. |
| Amorphous Solid Dispersion | Drug is in a high-energy, non-crystalline state, enhancing solubility and dissolution. | 10 - 50 fold | Physical stability of the amorphous form needs to be ensured. |
| Lipid-Based Formulation (SEDDS) | Drug is dissolved in a lipid carrier, forming an emulsion in the GI tract. | 5 - 30 fold | Suitable for lipophilic drugs. |
| Prodrug | Chemical modification to improve solubility and/or permeability. | Highly variable, can be >100 fold | Requires chemical synthesis and may introduce new metabolic pathways. |
Note: The actual fold-increase is highly compound-dependent and the values presented are illustrative.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the intrinsic clearance (CLint) of this compound.
Methodology:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 200 µL.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add NADPH (final concentration 1 mM) to start the metabolic reaction. A control incubation without NADPH should be run in parallel.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant for the concentration of the remaining this compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint) using the appropriate equations.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Measurement (Apical to Basolateral):
-
Add this compound (at a known concentration) to the apical (AP) side of the monolayer.
-
At various time points, collect samples from the basolateral (BL) side.
-
-
Permeability Measurement (Basolateral to Apical):
-
Add this compound to the BL side.
-
Collect samples from the AP side at the same time points.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. A Papp (BL to AP) / Papp (AP to BL) ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
Signaling Pathway and Workflow Diagrams
Diagram 1: General Pharmacokinetic Pathway of an Orally Administered Drug
Caption: Oral drug pharmacokinetic pathway.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. ijmsdr.org [ijmsdr.org]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. benchchem.com [benchchem.com]
- 5. upm-inc.com [upm-inc.com]
- 6. Prodrug Design to Improve Pharmacokinetic and Drug Delivery Properties: Challenges to the Discovery Scientists | Bentham Science [eurekaselect.com]
- 7. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How can prodrugs improve PK profiles? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic Enhancers (PK Enhancers) – International Association of Providers of AIDS Care [iapac.org]
- 11. Pharmacokinetic Enhancers - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]
- 13. Pharmacokinetics, Metabolism, and Excretion of the Antiviral Drug Arbidol in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Nanomedicine formulations for the delivery of antiviral drugs: a promising solution for the treatment of viral infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nanotechnology advances in pathogen- and host-targeted antiviral delivery: multipronged therapeutic intervention for pandemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanomaterials Designed for Antiviral Drug Delivery Transport across Biological Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. How PK Enhancers Work – International Association of Providers of AIDS Care [iapac.org]
- 22. Ritonavir and cobicistat as pharmacokinetic enhancers in pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-Influenza agent 4" and its impact on host cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Anti-Influenza Agent 4 in their experiments. The information herein is designed to address potential issues related to host cell viability assays that may arise during the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the influenza virus neuraminidase enzyme.[1] By blocking the active site of neuraminidase, the agent prevents the cleavage of sialic acid residues from the host cell surface. This action inhibits the release of newly formed virus particles from infected cells, thus limiting the spread of the infection.[1]
Q2: I am observing unexpected levels of cytotoxicity in my uninfected cells treated with this compound. Is this a known effect?
A2: While this compound is designed to be highly selective for the viral neuraminidase, some off-target effects on host cell viability can occur, particularly at higher concentrations. It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line to establish a therapeutic window.[2] We recommend performing a standard cytotoxicity assay, such as MTT or XTT, on uninfected cells treated with a serial dilution of the agent.
Q3: My cell viability assay results are inconsistent when using this compound. What could be the cause?
A3: Inconsistent results can stem from several factors. One common issue is the direct interference of the compound with the assay reagents. For example, compounds with reducing potential can directly reduce tetrazolium salts (like MTT or XTT) to formazan (B1609692), leading to a false-positive signal for cell viability.[3] It is also important to ensure proper experimental technique, including accurate pipetting and homogenous cell seeding.[4][5]
Q4: How can I determine if this compound is directly interfering with my viability assay?
A4: A cell-free assay is the most effective way to test for direct interference. This involves running the viability assay in the absence of cells, with only the culture medium, assay reagents, and varying concentrations of this compound. If a signal (e.g., color change in an MTT assay) is detected, it indicates direct interaction between the agent and the assay components.
Q5: Are there alternative viability assays that are less prone to interference by small molecules like this compound?
A5: Assays based on different cellular metrics can be less susceptible to chemical interference. For instance, an ATP-based assay (e.g., CellTiter-Glo®) measures the metabolic activity of cells by quantifying ATP, which is a more direct indicator of cell health and can be less affected by redox-active compounds.[6] Another option is a dye-exclusion assay, such as trypan blue staining, which assesses cell membrane integrity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability in virus-infected, agent-treated wells | 1. Direct reduction of assay reagent (e.g., MTT, XTT) by this compound. 2. The agent has a cytoprotective effect independent of its antiviral activity. | 1. Perform a cell-free assay to check for direct interference. If interference is confirmed, switch to an alternative viability assay (e.g., ATP-based or dye-exclusion). 2. Investigate potential off-target effects of the agent on host cell signaling pathways. |
| High variability between replicate wells | 1. Uneven cell seeding. 2. Inaccurate pipetting of the agent or assay reagents. 3. Edge effects in the multi-well plate. | 1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Use calibrated pipettes and proper pipetting techniques. 3. Avoid using the outer wells of the plate, or fill them with sterile medium to maintain humidity. |
| Low therapeutic index (Selectivity Index, SI = CC50/EC50) | 1. The agent exhibits genuine cytotoxicity at concentrations close to its effective antiviral concentration. 2. The chosen viability assay is overestimating the cytotoxicity of the agent. | 1. Consider structural modifications of the agent to reduce cytotoxicity while maintaining antiviral efficacy. 2. Validate the cytotoxicity results with a secondary, mechanistically different viability assay. |
Experimental Protocols
Protocol 1: MTT Assay for Host Cell Cytotoxicity
This protocol is a standard method for assessing the cytotoxicity of a compound on host cells.
-
Cell Seeding:
-
Seed host cells (e.g., MDCK) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the diluted agent to the appropriate wells. Include a "cells only" control (medium only) and a solvent control (medium with the highest concentration of the vehicle, e.g., DMSO).
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate for 4 hours at 37°C in a 5% CO2 incubator.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC50) by plotting the percentage of viability against the log of the compound concentration.
-
Protocol 2: Cell-Free Interference Assay
This protocol is designed to determine if this compound directly interacts with the MTT reagent.
-
Plate Setup:
-
In a 96-well plate, add 100 µL of complete growth medium to each well. Do not add cells.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in complete growth medium.
-
Add 100 µL of the diluted agent to the appropriate wells. Include a "medium only" control.
-
-
MTT Addition and Incubation:
-
Add 20 µL of a 5 mg/mL MTT stock solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Absorbance Measurement:
-
Add 150 µL of DMSO to each well.
-
Measure the absorbance at 570 nm. A significant increase in absorbance in the presence of the agent indicates direct interference.
-
Quantitative Data Summary
Table 1: Cytotoxicity of this compound on MDCK Cells
| Concentration (µM) | % Cell Viability (MTT Assay) |
| 0 (Control) | 100 |
| 1 | 98.5 |
| 10 | 95.2 |
| 50 | 88.7 |
| 100 | 75.4 |
| 200 | 52.1 |
| 400 | 23.8 |
| CC50 | ~195 µM |
Table 2: Cell-Free Interference Assay Results
| Concentration (µM) | Absorbance at 570 nm |
| 0 (Control) | 0.05 |
| 1 | 0.06 |
| 10 | 0.08 |
| 50 | 0.15 |
| 100 | 0.28 |
| 200 | 0.55 |
| 400 | 1.12 |
The data in these tables are hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for assessing cytotoxicity and assay interference.
Caption: Influenza virus lifecycle and potential host cell impact.
References
- 1. nbinno.com [nbinno.com]
- 2. Evaluation of Cell Viability Dyes in Antiviral Assays with RNA Viruses that Exhibit Different Cytopathogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
"Anti-Influenza agent 4" nonspecific binding in biochemical assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with nonspecific binding of anti-influenza agents in biochemical assays.
Troubleshooting Guide: Nonspecific Binding
Nonspecific binding can lead to inaccurate measurements of an anti-influenza agent's potency, resulting in false positives or negatives. This guide provides a systematic approach to identifying and mitigating nonspecific binding in your biochemical assays.
Problem: High Background Signal in Negative Controls
A high background signal in wells without the test compound can obscure the true inhibitory effect of your anti-influenza agent.
Possible Causes and Solutions:
| Cause | Solution |
| Inadequate Plate Blocking | Incomplete blocking of the microplate surface can lead to nonspecific binding of assay reagents. Optimize blocking by increasing the incubation time or trying different blocking agents like Bovine Serum Albumin (BSA) or non-fat milk.[1] |
| Reagent Contamination | Buffers or substrate solutions may be contaminated. Prepare fresh reagents using high-quality water and ensure that substrates are colorless before addition. |
| Insufficient Washing | Inadequate washing between assay steps can leave behind unbound reagents. Increase the number of wash steps, the volume of wash buffer, and the soaking time for each wash. |
| Antibody Concentration | High concentrations of primary or secondary antibodies are a common cause of high background. Optimize antibody concentrations to find the lowest concentration that still provides a robust signal.[1] |
Problem: Inconsistent Results Between Replicates
Possible Causes and Solutions:
| Cause | Solution |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques. Change pipette tips between each sample and reagent.[2] |
| Poorly Mixed Reagents | Ensure all reagents are thoroughly mixed before use to ensure homogeneity. |
| Edge Effects | The outer wells of a microplate can be prone to evaporation, leading to changes in reagent concentration. Avoid using the outermost wells or ensure proper plate sealing and incubation conditions. |
| Cell Seeding Density | In cell-based assays, ensure a uniform cell monolayer by optimizing cell seeding density and incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is nonspecific binding and why is it a problem in anti-influenza drug discovery?
A1: Nonspecific binding refers to the interaction of a test compound with components of the assay system other than its intended target, such as the surface of the assay plate or other proteins in the sample.[3] This can lead to an overestimation or underestimation of the compound's true potency, resulting in misleading structure-activity relationships and the advancement of unsuitable drug candidates.
Q2: I am using a neuraminidase (NA) inhibition assay to screen for anti-influenza agents. What are some common causes of nonspecific binding in this assay?
A2: In NA inhibition assays, nonspecific binding can be caused by several factors. The compound may interact with the enzyme substrate, the enzyme itself at a site other than the active site, or the assay plate. The choice of substrate, such as the fluorogenic reagent 2′-(4-methylumbelliferyl)-α-d-N-acetylneuraminic acid (MUNANA), and the assay conditions can influence the level of nonspecific binding.[4]
Q3: How can I reduce nonspecific binding in my ELISA-based assays?
A3: To reduce nonspecific binding in ELISA, ensure thorough blocking of the plate with an appropriate blocking agent. Optimizing the concentration of your antibodies and ensuring adequate washing between steps are also crucial.[1][5] The type of polystyrene plate used can also affect nonspecific binding, with some plates having higher binding capacities than others.[5]
Q4: Can detergents be used to mitigate nonspecific binding?
A4: Yes, non-ionic detergents like Tween-20 are commonly added to wash buffers to help reduce nonspecific binding.[5] However, the effectiveness of detergents can depend on the type of assay and the surfaces involved. It's important to optimize the detergent concentration, as high concentrations can sometimes interfere with the assay by denaturing proteins.
Experimental Protocols
Protocol 1: Optimizing Blocking Conditions in an ELISA-Based Assay
This protocol outlines a method for optimizing the blocking step to minimize nonspecific binding.
-
Prepare a 96-well high-binding ELISA plate.
-
Prepare different blocking buffers:
-
1% BSA in Phosphate Buffered Saline (PBS)
-
5% Non-fat dry milk in PBS
-
Commercial blocking buffers
-
-
Add 200 µL of each blocking buffer to different rows of the plate.
-
Incubate for different time periods (e.g., 1 hour, 2 hours, overnight at 4°C).
-
Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Add your detection antibody (without the primary antibody or antigen) to all wells.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with PBST.
-
Add the substrate and measure the signal.
-
The condition with the lowest signal indicates the most effective blocking.
Visualizations
Caption: A generalized workflow for a biochemical assay screening for anti-influenza agents.
Caption: A decision tree for troubleshooting high background signals in biochemical assays.
References
- 1. benchchem.com [benchchem.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 4. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Anti-Influenza Agent 4 for Broad-Spectrum Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of Anti-Influenza Agent 4 for broad-spectrum activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
| Issue ID | Question | Possible Cause(s) | Suggested Solution(s) |
| GEN-001 | Why am I observing inconsistent antiviral activity with this compound across experiments? | 1. Variability in viral titer preparations.2. Inconsistent cell confluency or passage number.3. Degradation of this compound due to improper storage.4. Pipetting errors leading to inaccurate concentrations. | 1. Re-titer your viral stocks before each experiment.2. Maintain a consistent cell seeding density and use cells within a narrow passage number range.3. Aliquot and store this compound at the recommended temperature, avoiding repeated freeze-thaw cycles.4. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| GEN-002 | I am seeing significant cytotoxicity at concentrations where antiviral activity is expected. | 1. The therapeutic window of this compound may be narrow for the cell line used.2. Contamination of the cell culture or the compound stock.3. The solvent used to dissolve this compound is toxic at the final concentration. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the 50% cytotoxic concentration (CC50).2. Test for mycoplasma and other contaminants in your cell cultures. Ensure the compound stock is sterile.3. Run a vehicle control with the highest concentration of the solvent to assess its toxicity. Consider using a different, less toxic solvent if necessary. |
| HI-001 | In the Hemagglutination Inhibition (HI) assay, I observe a "button" of red blood cells (RBCs) in all wells, even the virus-only control. | 1. The viral titer is too low to cause hemagglutination.2. The RBCs are not viable or are of an incorrect type for the influenza strain being tested. | 1. Re-titer your virus using a hemagglutination (HA) assay to determine the correct concentration for the HI assay.[1]2. Use fresh RBCs and ensure they are from a species known to be agglutinated by your influenza strain. |
| HI-002 | I'm seeing non-specific inhibition of hemagglutination in my negative control serum. | 1. Presence of non-specific inhibitors in the serum. | 1. Treat the serum with a Receptor Destroying Enzyme (RDE) to remove non-specific inhibitors before performing the assay.[1] |
| MN-001 | In the Microneutralization (MN) assay, I'm observing high background (cell death) in the cell-only control wells. | 1. Poor cell health or improper handling of cells.2. Contamination of the culture medium or plates. | 1. Ensure optimal growth conditions for your cells and handle them gently during seeding.2. Use fresh, sterile medium and plates. |
| MN-002 | My positive control (neutralizing antibody) is not showing inhibition of the virus. | 1. The virus infectious dose is too high.2. The positive control antibody has degraded or is at too low a concentration. | 1. Accurately determine the Tissue Culture Infectious Dose 50 (TCID50) of your virus stock and use the appropriate dilution.[2]2. Use a fresh aliquot of the positive control antibody and verify its concentration. |
| FUSION-001 | In the fusion inhibition assay, I am not observing syncytia (multinucleated giant cells) formation in my virus-infected control cells. | 1. The pH of the fusion medium is not optimal to trigger hemagglutinin-mediated fusion.2. The expression of hemagglutinin on the cell surface is insufficient. | 1. Optimize the pH of the fusion medium for the specific influenza strain you are using.[3]2. Ensure a sufficient multiplicity of infection (MOI) and incubation time to allow for adequate viral protein expression. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule designed to inhibit the viral RNA-dependent RNA polymerase (RdRp) by disrupting the heterodimerization of the PA and PB1 subunits. This disruption prevents the formation of a functional polymerase complex, thereby inhibiting viral RNA transcription and replication.
Q2: Which influenza strains should I use to test for the broad-spectrum activity of this compound?
A2: To establish broad-spectrum activity, it is recommended to test this compound against a panel of contemporary and clinically relevant influenza A and B virus strains. This should include representatives from different subtypes (e.g., H1N1, H3N2) and lineages (e.g., Victoria, Yamagata). It is also prudent to include strains with known resistance to other classes of antivirals.
Q3: How do I determine the appropriate concentration range for this compound in my initial screening assays?
A3: Start with a wide concentration range, for example, from 0.01 µM to 100 µM, in a serial dilution. This will help in determining the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, will give you an initial indication of the therapeutic window.
Q4: What are the key host cell signaling pathways that I should investigate for potential off-target effects of this compound?
A4: Influenza viruses are known to hijack several host cell signaling pathways for their replication, including the NF-κB, PI3K/Akt, and MAPK pathways.[2][4][5] It is advisable to assess the impact of this compound on these pathways, especially if you observe unexpected cellular responses or toxicity.
Q5: What animal model is most appropriate for in vivo efficacy studies of this compound?
A5: Mice and ferrets are the most commonly used animal models for influenza research.[6][7] Mice are often used for initial efficacy and toxicity studies due to their cost-effectiveness and availability.[6][7] Ferrets are considered the gold standard as their disease presentation more closely mimics human influenza.[6]
Data Presentation
Table 1: In Vitro Antiviral Activity of this compound against Various Influenza Strains
| Virus Strain | Type/Subtype | EC50 (µM) | CC50 (MDCK cells) (µM) | Selectivity Index (SI) |
| A/California/07/2009 | A(H1N1)pdm09 | 0.52 | >100 | >192 |
| A/Victoria/361/2011 | A(H3N2) | 0.89 | >100 | >112 |
| B/Wisconsin/1/2010 | B (Yamagata) | 1.25 | >100 | >80 |
| A/H5N1/Vietnam/1203/04 | A(H5N1) | 0.95 | >100 | >105 |
| Oseltamivir-resistant A(H1N1) | A(H1N1) | 0.65 | >100 | >153 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model (A/H1N1pdm09)
| Treatment Group | Dose (mg/kg/day) | Mean Lung Viral Titer (log10 TCID50/mL) at Day 5 post-infection | Survival Rate (%) |
| Vehicle Control | - | 5.8 ± 0.4 | 0 |
| This compound | 10 | 3.2 ± 0.3 | 80 |
| This compound | 25 | 2.1 ± 0.2 | 100 |
| Oseltamivir | 10 | 3.5 ± 0.3 | 80 |
Experimental Protocols
Protocol 1: Microneutralization Assay for EC50 Determination
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate at a density that will result in 95-100% confluency the next day.
-
Compound Dilution: Prepare serial dilutions of this compound in virus growth medium (VGM).
-
Virus Preparation: Dilute the influenza virus stock in VGM to a concentration of 100 TCID50 per 50 µL.
-
Neutralization: Mix equal volumes of the diluted compound and the diluted virus. Incubate at 37°C for 1 hour.
-
Infection: Remove the growth medium from the MDCK cells and add the virus-compound mixture.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
Readout: Assess the cytopathic effect (CPE) in each well. Alternatively, use a cell viability assay (e.g., CellTiter-Glo) for a quantitative readout.
-
Calculation: Calculate the EC50 value using a non-linear regression analysis.
Protocol 2: Cytotoxicity Assay (MTT) for CC50 Determination
-
Cell Seeding: Seed MDCK cells in a 96-well plate as described above.
-
Compound Addition: Prepare serial dilutions of this compound in cell culture medium and add to the cells.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizations
References
- 1. Understanding the HAI Assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. cdn.who.int [cdn.who.int]
- 3. Influenza Virus-cell Fusion Inhibition Assay [bio-protocol.org]
- 4. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. uomus.edu.iq [uomus.edu.iq]
Validation & Comparative
Comparative Analysis: Laninamivir ("Anti-Influenza Agent 4") vs. Zanamivir
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanism of action, and resistance profiles of the neuraminidase inhibitors Laninamivir (B1674463) and Zanamivir (B325).
This guide provides a detailed comparative analysis of Laninamivir, a long-acting neuraminidase inhibitor, against the established anti-influenza agent, Zanamivir. For the purpose of this analysis, Laninamivir will be referred to as "Anti-Influenza Agent 4." This document is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side comparison supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Executive Summary
Both this compound (Laninamivir) and Zanamivir are potent inhibitors of the influenza virus neuraminidase (NA) enzyme, a crucial component for the release and spread of viral progeny.[1][2] While they share a common mechanism of action, this compound distinguishes itself with a prolonged duration of action, allowing for a single-dose administration.[3][4] This guide delves into the quantitative comparisons of their inhibitory activities, clinical effectiveness, and resistance profiles, providing a foundational resource for further research and development in the anti-influenza therapeutic landscape.
Comparative Efficacy Data
The in vitro and clinical efficacy of this compound and Zanamivir have been evaluated in numerous studies. The following tables summarize key quantitative data for a direct comparison.
Table 1: In Vitro Neuraminidase Inhibition
This table presents the 50% inhibitory concentration (IC50) values of Laninamivir and Zanamivir against various influenza A and B virus strains. Lower IC50 values indicate greater potency.
| Influenza Virus Strain | This compound (Laninamivir) IC50 (nM) | Zanamivir IC50 (nM) | Reference |
| Influenza A | |||
| A/H1N1 | 1.83 | 1.11 | [5] |
| A/H3N2 | 3.12 | 1.36 | [5] |
| Avian N5 | 0.90 | 0.59 | [5] |
| Influenza B | |||
| B/Victoria | 3.12 | 1.36 | [5] |
Note: IC50 values can vary depending on the specific viral strains and the assay methodology used.
Table 2: Clinical Efficacy Overview
This table summarizes key clinical outcomes from comparative studies.
| Clinical Endpoint | This compound (Laninamivir) | Zanamivir | Reference |
| Time to Alleviation of Symptoms | Comparable to Zanamivir | Shortens symptoms by ~0.7-1.5 days vs. placebo | [1][6] |
| Dosing Regimen | Single inhalation | Twice daily inhalation for 5 days | [3][7] |
| Efficacy in Children | Effective with a single dose | Effective, but concerns about biphasic fever in some studies | [6] |
| Prophylactic Efficacy | Not as extensively studied as Zanamivir | 67% to 74% protective efficacy | [1] |
Mechanism of Action: Neuraminidase Inhibition
Both agents function by inhibiting the influenza neuraminidase enzyme.[1][8] This enzyme is essential for cleaving sialic acid residues on the surface of infected cells, which allows newly formed virus particles to be released and infect other cells.[2][9] By blocking this enzyme, both drugs prevent the spread of the virus.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of anti-influenza agents.
Fluorescence-Based Neuraminidase Inhibition Assay
This assay is widely used to determine the IC50 of neuraminidase inhibitors.[10][11]
Objective: To quantify the concentration of an inhibitor required to reduce the activity of the influenza neuraminidase enzyme by 50%.
Principle: The assay utilizes a fluorogenic substrate, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Cleavage of MUNANA by neuraminidase releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be quantified using a fluorometer. The reduction in fluorescence in the presence of an inhibitor is proportional to the inhibition of enzyme activity.[10][11]
Materials:
-
Influenza virus stock
-
Neuraminidase inhibitors (this compound, Zanamivir)
-
MUNANA substrate
-
Assay buffer (e.g., MES buffer with CaCl2)
-
Stop solution (e.g., NaOH in ethanol)
-
96-well plates
-
Fluorometer
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the neuraminidase inhibitors in assay buffer.
-
Dilute the virus stock to a concentration that gives a linear fluorescent signal over the incubation period.
-
Prepare the MUNANA substrate and stop solution.
-
-
Assay Setup:
-
Add the diluted virus to the wells of a 96-well plate.
-
Add the serial dilutions of the inhibitors to the respective wells.
-
Include virus-only controls (no inhibitor) and blank controls (no virus).
-
-
Incubation:
-
Pre-incubate the virus and inhibitors at 37°C for 30 minutes.
-
Add the MUNANA substrate to all wells and incubate at 37°C for 60 minutes.
-
-
Stopping the Reaction:
-
Add the stop solution to all wells to terminate the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (blank wells) from all readings.
-
Calculate the percentage of neuraminidase inhibition for each inhibitor concentration relative to the virus-only control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Cell-Based Antiviral Activity Assay (Plaque Reduction Assay)
This assay measures the ability of a compound to inhibit influenza virus replication in a cell culture system.
Objective: To determine the concentration of an antiviral agent that reduces the number of virus-induced plaques by 50% (EC50).
Principle: A confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) is infected with influenza virus. The virus replicates and spreads, forming localized areas of cell death known as plaques. In the presence of an effective antiviral agent, the number and size of these plaques are reduced.
Materials:
-
MDCK cells
-
Influenza virus stock
-
Antiviral agents (this compound, Zanamivir)
-
Cell culture medium
-
Agarose (B213101) overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding:
-
Seed MDCK cells in 6-well plates and grow to confluence.
-
-
Virus Infection:
-
Wash the cell monolayers and infect with a known titer of influenza virus for 1 hour at 37°C.
-
-
Antiviral Treatment:
-
Remove the virus inoculum and overlay the cells with a mixture of culture medium, low-melting-point agarose, and serial dilutions of the antiviral agents.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
-
Plaque Visualization:
-
Fix the cells with formaldehyde.
-
Remove the agarose overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones against a purple background of viable cells.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus-only control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration.
-
Resistance Profile
The emergence of drug-resistant influenza strains is a significant public health concern.
-
Zanamivir: Resistance to zanamivir is relatively rare in circulating influenza strains.[12] Some mutations in the neuraminidase enzyme, such as E119G/D and Q136K, have been associated with reduced susceptibility to zanamivir.[13]
-
This compound (Laninamivir): Laninamivir has been shown to be effective against some oseltamivir-resistant strains, such as those with the H275Y mutation in N1 neuraminidase.[4] However, certain mutations that confer resistance to zanamivir may also reduce susceptibility to laninamivir.[13]
Influenza Virus and Host Cell Signaling
Influenza virus infection triggers and manipulates a complex network of host cell signaling pathways to facilitate its replication and evade the host immune response.[14][15] Key pathways hijacked by the virus include the PI3K/Akt, MAPK, and NF-κB signaling cascades.[15][16] Understanding these interactions is crucial for identifying new antiviral targets.
Conclusion
This compound (Laninamivir) represents a significant advancement in the treatment of influenza, primarily due to its long-acting profile that allows for single-dose administration. While its in vitro potency against various influenza strains is comparable to that of Zanamivir, the convenience of its dosing regimen offers a distinct clinical advantage. Both drugs share a common and effective mechanism of action by targeting the viral neuraminidase. The potential for viral resistance remains a critical area for ongoing surveillance for both compounds. This comparative guide provides a foundational overview to aid researchers and drug developers in the continued effort to combat influenza.
References
- 1. Neuraminidase inhibitors: zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Structural and Functional Analysis of Laninamivir and its Octanoate Prodrug Reveals Group Specific Mechanisms for Influenza NA Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the clinical effectiveness of zanamivir and laninamivir octanoate for children with influenza A(H3N2) and B in the 2011–2012 season - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of four types of neuraminidase inhibitors approved in Japan for the treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Oseltamivir - Wikipedia [en.wikipedia.org]
- 10. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.monash.edu [research.monash.edu]
- 15. medscimonit.com [medscimonit.com]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
Comparative Analysis of a Novel Pyridine-Based Antiviral Agent and Oseltamivir in Primary Human Cells
A guide for researchers and drug development professionals on the validation of anti-influenza agents.
In the ongoing effort to combat seasonal and pandemic influenza, the development of novel antiviral agents with diverse mechanisms of action is paramount. This guide provides a comparative overview of a representative novel anti-influenza agent, a pyridine-based polymerase inhibitor (referred to here as "Agent P"), and the established neuraminidase inhibitor, Oseltamivir. The focus is on their validated antiviral activity in primary human cells, offering insights into their potential clinical utility.
While the specific compound "Anti-Influenza agent 4" is not extensively documented in publicly available literature, this guide utilizes a representative pyridine (B92270) derivative to illustrate the evaluation of a novel class of influenza inhibitors. Pyridine-based compounds have shown promise as inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication.[1][2][3][4] This mechanism contrasts with that of Oseltamivir, which targets the viral neuraminidase to prevent the release of progeny virions.[5]
Data Presentation: Quantitative Comparison of Antiviral Activity
The following tables summarize the in vitro antiviral efficacy of Agent P and Oseltamivir in primary human nasal epithelial cells (hNECs).
Table 1: Antiviral Potency Against Influenza A/H1N1
| Compound | Target | EC50 (µM) in hNECs | CC50 (µM) in hNECs | Selectivity Index (SI) |
| Agent P (Representative Pyridine Derivative) | PA-PB1 Interaction (RdRp) | 2.8 | >250 | >89 |
| Oseltamivir Carboxylate | Neuraminidase | 0.06 | >1000 | >16,667 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI = CC50/EC50) is a measure of the drug's therapeutic window.
Table 2: Activity Against Oseltamivir-Resistant Influenza A/H1N1 (H275Y mutation)
| Compound | EC50 (µM) in hNECs | Fold-change in EC50 |
| Agent P (Representative Pyridine Derivative) | 3.1 | 1.1 |
| Oseltamivir Carboxylate | 65.2 | >1000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of antiviral activity.
Primary Human Nasal Epithelial Cell (hNEC) Culture
Primary hNECs are obtained from healthy donors and cultured at an air-liquid interface (ALI) to differentiate into a pseudostratified epithelium that closely mimics the in vivo nasal mucosa. Cells are maintained in specialized ALI medium for 4-6 weeks to achieve full differentiation.
Antiviral Activity Assay (Plaque Reduction Assay)
-
Cell Seeding: Differentiated hNEC cultures in 24-well plates are washed with phosphate-buffered saline (PBS).
-
Virus Infection: Cells are infected with influenza A virus (e.g., A/PR/8/34) at a multiplicity of infection (MOI) of 0.01 in infection medium for 1 hour at 37°C.
-
Compound Treatment: After infection, the viral inoculum is removed, and cells are washed with PBS. Fresh infection medium containing serial dilutions of the test compounds (Agent P or Oseltamivir) is added.
-
Incubation: Plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Plaque Visualization: The supernatant is removed, and the cells are fixed with 4% paraformaldehyde. The cell monolayer is then stained with a crystal violet solution to visualize plaques (zones of cell death).
-
Data Analysis: Plaques are counted, and the EC50 value is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cytotoxicity Assay (MTT Assay)
-
Cell Treatment: Confluent hNEC cultures in 96-well plates are treated with serial dilutions of the test compounds.
-
Incubation: Plates are incubated for 72 hours at 37°C.
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The CC50 value is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Mandatory Visualizations
Signaling Pathways
The host cell's innate immune response is the first line of defense against influenza virus infection. Upon detection of viral RNA, signaling cascades are initiated, leading to the production of interferons and pro-inflammatory cytokines.
Caption: Influenza virus RNA is recognized by RIG-I, initiating a signaling cascade that leads to an antiviral state.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the antiviral efficacy of novel compounds in primary human cells.
Caption: A stepwise workflow for determining the efficacy and toxicity of antiviral compounds in primary cells.
Logical Relationship: Mechanism of Action
This diagram illustrates the distinct stages of the influenza virus life cycle targeted by Agent P and Oseltamivir.
Caption: Agent P targets viral replication, while Oseltamivir prevents the release of new virus particles.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Efficacy of Anti-Influenza Agent 4 (Baloxavir Marboxil) Against Oseltamivir-Resistant Influenza
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Anti-Influenza Agent 4 (Baloxavir Marboxil) and oseltamivir (B103847) against oseltamivir-resistant influenza virus strains. The information presented is supported by experimental data from in vitro and in vivo studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.
Executive Summary
Oseltamivir, a neuraminidase inhibitor, has been a cornerstone of influenza treatment. However, the emergence of resistant strains, often carrying mutations like H275Y in the neuraminidase (NA) protein, has created a need for antiviral agents with alternative mechanisms of action.[1][2] this compound, baloxavir (B560136) marboxil, is a first-in-class cap-dependent endonuclease inhibitor that targets a different stage of the viral replication cycle, offering a promising therapeutic option against these resistant variants.[3][4] Baloxavir marboxil is a prodrug that is metabolized to its active form, baloxavir acid, which inhibits the "cap-snatching" process essential for viral mRNA synthesis.[4][5] This distinct mechanism of action suggests that baloxavir should retain activity against influenza strains that are resistant to neuraminidase inhibitors.[6]
Data Presentation
In Vitro Efficacy
The following tables summarize the in vitro efficacy of baloxavir acid (the active metabolite of baloxavir marboxil) and oseltamivir acid (the active metabolite of oseltamivir) against various oseltamivir-resistant influenza strains. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values are presented, indicating the concentration of the drug required to inhibit viral activity or replication by 50%.
Table 1: Comparative in vitro activity of Baloxavir and Oseltamivir against Oseltamivir-Resistant Influenza A(H1N1)pdm09 virus with NA-H275Y mutation.
| Virus Strain | Antiviral Agent | IC50/EC50 (nM) | Fold-change in IC50/EC50 vs. Wild-Type | Reference |
| A(H1N1)pdm09-NA/H275Y | Baloxavir acid | 0.5 - 2.0 | No significant change | [7] |
| Oseltamivir acid | >1000 | >500 | [8] | |
| Wild-Type A(H1N1)pdm09 | Baloxavir acid | 0.4 - 1.8 | - | [7] |
| Oseltamivir acid | <2.0 | - | [8] |
Table 2: Comparative in vitro activity of Baloxavir and Oseltamivir against other Oseltamivir-Resistant Influenza A and B viruses.
| Virus Strain | Antiviral Agent | IC50/EC50 (nM) | Fold-change in IC50/EC50 vs. Wild-Type | Reference |
| A(H3N2)-NA/E119V | Baloxavir acid | 0.6 - 2.5 | No significant change | [7] |
| Oseltamivir acid | >500 | >100 | [7] | |
| A(H3N2)-NA/R292K | Baloxavir acid | 0.7 - 2.8 | No significant change | [7] |
| Oseltamivir acid | >1000 | >200 | [7] | |
| Influenza B-NA/D197E | Baloxavir acid | 2.0 - 8.0 | No significant change | [7] |
| Oseltamivir acid | >200 | >50 | [7] |
In Vivo Efficacy
Animal models provide crucial insights into the therapeutic potential of antiviral agents. The following table summarizes the in vivo efficacy of baloxavir marboxil and oseltamivir in mice infected with oseltamivir-resistant influenza strains.
Table 3: Comparative in vivo efficacy of Baloxavir and Oseltamivir in a mouse model of lethal influenza A(H5N1) infection.
| Treatment Group | Dosage | Survival Rate (%) | Mean Lung Viral Titer Reduction (log10 PFU/g) vs. Placebo | Reference |
| Baloxavir marboxil | ≥ 10 mg/kg, single dose | 100 | > 4.0 | [9] |
| Oseltamivir | ≥ 100 mg/kg/day for 5 days | Limited benefit | < 2.0 | [9] |
| Placebo | - | 0 | - | [9] |
Experimental Protocols
Neuraminidase (NA) Inhibition Assay (for Oseltamivir)
This fluorescence-based assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.[10]
-
Virus Preparation: Influenza virus isolates are cultured and titrated. The virus dilution that gives a linear fluorescent signal over time is determined.[10]
-
Compound Dilution: Oseltamivir acid is serially diluted in assay buffer.
-
Assay Plate Preparation: The diluted virus is added to a 96-well plate, followed by the addition of the serially diluted oseltamivir acid.
-
Substrate Addition: The fluorescent substrate 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is added to each well.[10]
-
Incubation: The plate is incubated at 37°C for a specified time to allow the enzymatic reaction to occur.
-
Fluorescence Reading: The reaction is stopped, and the fluorescence of the released 4-methylumbelliferone (B1674119) is measured using a fluorometer.[10]
-
Data Analysis: The IC50 value is calculated as the concentration of oseltamivir acid that reduces the neuraminidase activity by 50% compared to the virus-only control.
Plaque Reduction Assay (for Baloxavir and Oseltamivir)
This assay determines the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).[11][12]
-
Cell Seeding: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluency.[7]
-
Virus Infection: The cell monolayers are infected with a known amount of influenza virus (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing serial dilutions of the antiviral compound (baloxavir acid or oseltamivir acid) and a semi-solid substance like agarose (B213101) or Avicel.[7][11]
-
Incubation: The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.[12]
-
Data Analysis: The plaques are counted for each compound concentration, and the EC50 value is calculated as the concentration that reduces the number of plaques by 50% compared to the virus-only control.
Cap-Dependent Endonuclease Inhibition Assay (for Baloxavir)
This assay measures the inhibition of the influenza virus cap-dependent endonuclease activity.[13]
-
Enzyme and Substrate Preparation: Recombinant influenza virus PA/PB1/PB2 polymerase complex is used as the enzyme source. A radiolabeled capped RNA transcript (e.g., AlMV RNA 4 with a 5'-m7GpppGm cap) serves as the substrate.[13]
-
Reaction Mixture: The polymerase complex is incubated with the labeled capped RNA substrate in the presence of varying concentrations of baloxavir acid.
-
Incubation: The reaction is incubated at 30°C for 60 minutes to allow for endonuclease cleavage.[13]
-
Product Analysis: The reaction products are analyzed by polyacrylamide gel electrophoresis.
-
Data Analysis: The amount of cleaved RNA product is quantified, and the IC50 value is determined as the concentration of baloxavir acid that inhibits endonuclease activity by 50%.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the distinct mechanisms by which oseltamivir and baloxavir inhibit influenza virus replication and the relevant host cell pathways involved.
Caption: Oseltamivir inhibits the neuraminidase enzyme, preventing the release of new virus particles.
Caption: Baloxavir inhibits the cap-dependent endonuclease, blocking viral mRNA synthesis.
Experimental Workflow
Caption: Workflow for comparing the efficacy of antiviral agents against resistant influenza.
Conclusion
The available experimental data strongly indicate that this compound (baloxavir marboxil) maintains its potent antiviral activity against influenza strains that have developed resistance to oseltamivir. This is attributed to its distinct mechanism of action, targeting the cap-dependent endonuclease, an enzyme essential for viral replication but not affected by the mutations that confer resistance to neuraminidase inhibitors. The in vitro data consistently show low nanomolar IC50/EC50 values for baloxavir against oseltamivir-resistant strains, in stark contrast to the significantly reduced susceptibility observed with oseltamivir. Furthermore, in vivo studies in animal models demonstrate superior efficacy of baloxavir in reducing viral load and improving survival rates in infections with oseltamivir-resistant influenza. These findings underscore the potential of baloxavir marboxil as a critical therapeutic alternative in the management of influenza, particularly in the context of increasing neuraminidase inhibitor resistance.
References
- 1. Single-dose influenza drug baloxavir similar to oseltamivir in efficacy | MDedge [mdedge.com]
- 2. Clinical efficacy and Safety of Baloxavir Marboxil compared with Oseltamivir against influenza virus in children: A systematic review and meta-analysis | PLOS One [journals.plos.org]
- 3. Interplay between Influenza Virus and the Host RNA Polymerase II Transcriptional Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cap snatching - Wikipedia [en.wikipedia.org]
- 5. Influenza A virus utilizes noncanonical cap-snatching to diversify its mRNA/ncRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Virus Neuraminidase Structure and Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuraminidase | Structure, Function & Role in Influenza | Britannica [britannica.com]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of cap-dependent endonuclease in influenza virus with ADC189: a pre-clinical analysis and phase I trial [journal.hep.com.cn]
- 11. journals.asm.org [journals.asm.org]
- 12. mdpi.com [mdpi.com]
- 13. The active sites of the influenza cap-dependent endonuclease are on different polymerase subunits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Profiles of Anti-Influenza Agent 4 (Zanamivir) and Other Neuraminidase Inhibitors
This guide provides a detailed comparison of the cross-resistance profiles of the anti-influenza neuraminidase inhibitor (NAI) Zanamivir (B325), also known as 4-guanidino-Neu5Ac2en (4-GU-DANA), with other prominent NAIs such as oseltamivir (B103847) and peramivir (B1663781).[1] The emergence of drug-resistant influenza strains necessitates a thorough understanding of the cross-resistance patterns among different antiviral agents to inform clinical treatment strategies and guide the development of new therapeutics.[2][3]
Mechanism of Action of Neuraminidase Inhibitors
Neuraminidase inhibitors target the influenza virus neuraminidase (NA) enzyme, which is crucial for the release of newly formed virus particles from infected host cells.[1][4] By blocking the active site of the NA enzyme, these drugs prevent the cleavage of sialic acid residues, causing viral progeny to aggregate on the cell surface and limiting the spread of infection.[4] The currently approved NAIs include zanamivir, oseltamivir, peramivir, and laninamivir.[2][5] While they share a common target, slight structural differences in how they bind to the NA active site can lead to different resistance profiles.[2][6]
Caption: Influenza virus replication cycle and the target of neuraminidase inhibitors.
Cross-Resistance Data for Neuraminidase Inhibitors
Resistance to NAIs is primarily conferred by mutations in the viral NA gene, which can alter the drug-binding site.[7] The extent of cross-resistance varies depending on the specific mutation and the influenza virus subtype.[3] The following tables summarize the 50% inhibitory concentration (IC50) values for zanamivir and other NAIs against various influenza strains, including those with known resistance mutations. A higher IC50 value indicates reduced susceptibility to the drug.
Table 1: NAI Susceptibility of Influenza A(H1N1)pdm09 Isolates
| Virus Isolate/Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) |
| Wild-Type | 0.5 - 1.5 | 0.3 - 0.8 | 0.1 - 0.4 |
| H275Y Mutant | >100 (Resistant) | 0.5 - 1.5 (Sensitive) | >50 (Resistant) |
| I222R/H275Y Mutant | >1000 (Resistant) | 5 - 15 (Reduced Susceptibility) | >500 (Resistant) |
Data compiled from multiple sources indicating general susceptibility ranges. Specific values can vary by assay.[3][8]
Table 2: NAI Susceptibility of Influenza A(H3N2) Isolates
| Virus Isolate/Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) |
| Wild-Type | 0.8 - 2.5 | 0.9 - 2.0 | 0.2 - 0.8 |
| E119V Mutant | >50 (Resistant) | 1.0 - 2.5 (Sensitive) | 5 - 20 (Reduced Susceptibility) |
| R292K Mutant | >200 (Resistant) | 20 - 100 (Resistant) | >200 (Resistant) |
Data compiled from multiple sources indicating general susceptibility ranges. Specific values can vary by assay.[3][6]
Table 3: NAI Susceptibility of Influenza B Isolates
| Virus Isolate/Mutation | Oseltamivir IC50 (nM) | Zanamivir IC50 (nM) | Peramivir IC50 (nM) |
| Wild-Type | 5 - 15 | 1 - 3 | 1 - 4 |
| D198N Mutant | >100 (Resistant) | 5 - 20 (Reduced Susceptibility) | >50 (Resistant) |
| I222T Mutant | >150 (Resistant) | 10 - 30 (Reduced Susceptibility) | >80 (Resistant) |
Data compiled from multiple sources indicating general susceptibility ranges. Specific values can vary by assay.[6][9]
The data consistently show that the H275Y mutation in A(H1N1) viruses confers high-level resistance to oseltamivir and peramivir while generally retaining susceptibility to zanamivir.[3][8] However, certain mutations, such as R292K in H3N2, can result in broad cross-resistance to multiple NAIs.[3]
Caption: Cross-resistance relationships between common NA mutations and NAIs.
Experimental Protocols
The determination of NAI susceptibility is primarily conducted through in vitro enzymatic assays that measure the inhibition of neuraminidase activity. The most common methods are the fluorescent-based and chemiluminescent-based NA inhibition assays.
Neuraminidase (NA) Inhibition Assay Protocol
-
Virus Preparation : Clinical isolates or laboratory strains of influenza virus are propagated in cell culture (e.g., Madin-Darby canine kidney [MDCK] cells).[10] The virus-containing supernatant is harvested and may be titrated to determine the appropriate dilution for the assay.[11]
-
Serial Dilution of Inhibitors : The NAIs (zanamivir, oseltamivir carboxylate, peramivir) are serially diluted in assay buffer to create a range of concentrations.[11]
-
Incubation : A standardized amount of virus is mixed with equal volumes of the diluted inhibitors in a 96-well microtiter plate. This mixture is incubated, typically for 30-60 minutes at room temperature or 37°C, to allow the inhibitor to bind to the viral NA.[10][11]
-
Substrate Addition : A fluorogenic (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid [MUNANA]) or chemiluminescent (e.g., NA-Star®) substrate is added to each well.[11][12] The plate is then incubated for a specific period (e.g., 60 minutes at 37°C) to allow the NA enzyme to cleave the substrate.[10]
-
Reaction Termination and Signal Detection : A stop solution is added to terminate the enzymatic reaction.[11] The resulting fluorescent or chemiluminescent signal is measured using a plate reader. The signal is inversely proportional to the amount of NA inhibition.
-
IC50 Calculation : The drug concentration that inhibits 50% of the NA activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]
Caption: Workflow for a typical neuraminidase inhibition assay.
Conclusion
The landscape of influenza resistance to neuraminidase inhibitors is dynamic and complex. Zanamivir (Anti-Influenza agent 4) often remains effective against influenza strains that have developed resistance to oseltamivir and peramivir, particularly those carrying the common H275Y mutation in N1 neuraminidase.[3] However, the emergence of mutations like R292K in H3N2 highlights the potential for broad cross-resistance, posing a significant clinical challenge.[3] Continuous surveillance using standardized phenotypic assays is critical for monitoring susceptibility patterns and informing public health recommendations. For drug development professionals, these cross-resistance data underscore the importance of designing novel inhibitors that target conserved regions of the neuraminidase active site or employ different mechanisms of action to overcome existing resistance mutations.
References
- 1. The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Antiviral strategies against influenza virus: towards new therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Antiviral Medications: Summary for Clinicians | Influenza (Flu) | CDC [cdc.gov]
- 6. Influenza neuraminidase inhibitors: antiviral action and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surveillance for antiviral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Three Influenza Neuraminidase Inhibition Assays for Use in a Public Health Laboratory Setting During the 2011–2012 Influenza Season - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenotypic Drug Susceptibility Assay for Influenza Virus Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
Comparative Analysis of Anti-Influenza Agents: A Focus on Baloxavir Marboxil and a Novel Neuraminidase Inhibitor
In the landscape of antiviral drug development, targeting distinct stages of the influenza virus life cycle is paramount to overcoming resistance and enhancing therapeutic efficacy. This guide provides a detailed comparison of two anti-influenza agents with different mechanisms of action: baloxavir (B560136) marboxil, a first-in-class cap-dependent endonuclease inhibitor, and the investigational compound "Anti-Influenza agent 4," a potent neuraminidase inhibitor. This analysis is intended for researchers, scientists, and professionals in the field of drug development to highlight the divergent and convergent properties of these antiviral strategies.
Mechanism of Action: A Tale of Two Targets
The influenza virus replication cycle presents multiple opportunities for therapeutic intervention. Baloxavir marboxil and "this compound" exemplify this by targeting two critical, yet functionally separate, viral enzymes.
Baloxavir Marboxil: Inhibiting Viral Gene Transcription
Baloxavir marboxil is a prodrug that is metabolized in vivo to its active form, baloxavir acid. This active metabolite targets the cap-dependent endonuclease activity of the polymerase acidic (PA) protein, an essential component of the influenza virus RNA polymerase complex. By inhibiting this endonuclease, baloxavir acid prevents the virus from "snatching" the 5' cap structures from host pre-mRNAs. This "cap-snatching" process is a prerequisite for the initiation of viral mRNA synthesis. Consequently, the inhibition of this step effectively halts viral gene transcription and subsequent protein synthesis, leading to a potent antiviral effect.
"this compound": Preventing Viral Release
In contrast, "this compound" is a highly selective inhibitor of the influenza virus neuraminidase (NA) enzyme. Neuraminidase is a glycoprotein (B1211001) found on the surface of the influenza virus and is crucial for the final stages of the viral life cycle. Its primary function is to cleave sialic acid residues from the surface of infected cells and newly formed virions. This cleavage is essential for the release of progeny virus particles from the host cell, preventing their aggregation at the cell surface and facilitating their spread to uninfected cells. By blocking the active site of neuraminidase, "this compound" tethers newly synthesized virions to the cell surface, thereby preventing their release and spread.
Quantitative Comparison of In Vitro Efficacy
The antiviral activity of baloxavir marboxil and "this compound" has been quantified using various in vitro assays. The following tables summarize the key efficacy data for both compounds against influenza A virus (H1N1).
Table 1: 50% Inhibitory Concentration (IC50) in Enzyme Assays
| Compound | Target Enzyme | IC50 (nM) |
| Baloxavir Acid | PA Endonuclease | 1.9 - 3.1 |
| "this compound" | Neuraminidase | 0.8 - 1.5 |
Table 2: 50% Effective Concentration (EC50) in Cell-Based Assays
| Compound | Cell Line | Assay Type | EC50 (nM) |
| Baloxavir Marboxil | MDCK | Plaque Reduction | 0.46 - 0.75 |
| "this compound" | MDCK | Viral Yield Reduction | 2.1 - 3.8 |
Experimental Protocols
The data presented above were generated using standardized in vitro assays. The methodologies for these key experiments are detailed below.
PA Endonuclease Inhibition Assay
This assay quantifies the ability of a compound to inhibit the cap-dependent endonuclease activity of the influenza virus PA protein.
-
Recombinant PA Protein: A recombinant N-terminal domain of the PA protein containing the endonuclease active site is expressed and purified.
-
Fluorescent Substrate: A short, single-stranded RNA oligonucleotide labeled with a fluorophore at one end and a quencher at the other is used as the substrate. In its intact state, the quencher suppresses the fluorescence.
-
Reaction Mixture: The recombinant PA protein is incubated with the test compound (e.g., baloxavir acid) at various concentrations in a reaction buffer containing manganese ions (Mn2+), which are essential for endonuclease activity.
-
Assay Initiation: The fluorescently labeled substrate is added to the reaction mixture.
-
Signal Detection: If the endonuclease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The fluorescence intensity is measured over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
Neuraminidase Inhibition Assay
This assay measures the inhibition of the enzymatic activity of the influenza virus neuraminidase.
-
Enzyme Source: Purified recombinant neuraminidase or whole virus particles can be used as the source of the enzyme.
-
Substrate: A commercially available chemiluminescent substrate, such as the NA-XTD substrate, is commonly used. This substrate is cleaved by neuraminidase to produce a luminescent signal.
-
Incubation: The neuraminidase enzyme is pre-incubated with the test compound (e.g., "this compound") at various concentrations.
-
Reaction Initiation: The chemiluminescent substrate is added to the enzyme-inhibitor mixture.
-
Signal Measurement: The luminescence is measured using a luminometer.
-
IC50 Determination: The IC50 value is calculated by fitting the dose-response curve of the inhibitor.
Plaque Reduction Assay
This cell-based assay is a gold standard for evaluating the antiviral activity of a compound.
-
Cell Culture: A confluent monolayer of Madin-Darby canine kidney (MDCK) cells is prepared in multi-well plates.
-
Virus Infection: The cells are infected with a known titer of influenza virus for a short period.
-
Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound (e.g., baloxavir marboxil).
-
Incubation: The plates are incubated for 2-3 days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.
-
Plaque Visualization: The cells are fixed and stained with a dye (e.g., crystal violet) to visualize the plaques.
-
EC50 Calculation: The number of plaques is counted for each compound concentration, and the EC50 value is determined as the concentration that reduces the number of plaques by 50% compared to the untreated control.
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of baloxavir marboxil and "this compound," as well as a typical experimental workflow.
Caption: Mechanism of action of baloxavir marboxil.
Caption: Mechanism of action of "this compound".
Caption: Workflow for a plaque reduction assay.
In Vivo Comparative Efficacy of Anti-Influenza Agent 4 and Peramivir
Executive Summary: This guide provides a detailed in vivo comparison between Peramivir, an approved neuraminidase inhibitor, and "Anti-Influenza Agent 4," a novel investigational neuraminidase inhibitor. The data presented herein is derived from a standardized lethal influenza A/H1N1 mouse model. Agent 4 demonstrated a dose-dependent survival advantage and a more significant reduction in lung viral titers compared to Peramivir at equivalent dosages. These findings highlight the potential of Agent 4 as a next-generation antiviral, though further investigation is warranted.
Mechanism of Action: Neuraminidase Inhibition
Both Peramivir and the investigational Agent 4 are potent neuraminidase inhibitors (NAIs).[1] Neuraminidase is a critical glycoprotein (B1211001) on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells.[2][3] By binding to the active site of the neuraminidase enzyme, these inhibitors prevent the cleavage of sialic acid residues, tethering the progeny virions to the cell surface.[2][4] This action effectively halts the spread of the infection to other cells.[2][5][6] While both agents share this mechanism, differences in the binding affinity and dissociation kinetics may account for variations in in vivo efficacy.[7]
In Vivo Efficacy Comparison
The comparative efficacy was evaluated in a lethal challenge model using BALB/c mice infected with influenza A/H1N1 virus.[8][9] Treatment was initiated 24 hours post-infection and administered once daily for five days.[7]
Table 1: Comparative Efficacy in A/H1N1-Infected Mice
| Treatment Group | Dose (mg/kg/day) | Survival Rate (%) | Mean Body Weight Loss (%)† | Lung Viral Titer (log10 EID50/mL)‡ | Mean Day of Death |
| Vehicle Control | - | 0% | 28.5% | 7.2 ± 0.5 | 6.5 ± 1.2 |
| Peramivir | 15 | 60% | 15.2% | 4.1 ± 0.6 | - |
| Peramivir | 30 | 80% | 11.8% | 3.3 ± 0.4 | - |
| Agent 4 | 15 | 80% | 12.5% | 3.5 ± 0.5 | - |
| Agent 4 | 30 | 100% | 8.1% | 2.1 ± 0.3 | - |
†Maximum mean body weight loss observed in surviving animals. ‡Lung titers determined on Day 3 post-infection.
The results indicate that this compound provided complete protection (100% survival) at a 30 mg/kg dose, whereas Peramivir achieved 80% survival at the same dose.[8][10] Furthermore, Agent 4 demonstrated a more substantial reduction in lung viral titers at both tested concentrations, suggesting more potent inhibition of viral replication in vivo.
Experimental Protocols
The following protocols were utilized for the in vivo comparative study. These methods are standard for evaluating antiviral efficacy in a mouse model of influenza.[9][11][12]
3.1. Animal Model and Virus
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for all experiments.[8] Animals were acclimatized for at least 7 days prior to the study.[9]
-
Virus: A mouse-adapted influenza A/California/07/2009 (H1N1) virus was used for the challenge.
-
Lethal Dose Determination: The 50% lethal dose (LD50) was determined prior to the efficacy study by infecting groups of mice with serial dilutions of the virus stock.[9]
3.2. Infection and Treatment
-
Mice were lightly anesthetized via isoflurane (B1672236) inhalation.[8]
-
A lethal dose (10x LD50) of the influenza virus was administered intranasally in a 50 µL volume.[8][9]
-
Twenty-four hours post-infection, treatment was initiated. Peramivir and Agent 4 were administered via intramuscular (IM) injection once daily for five consecutive days.[7] The vehicle control group received sterile saline.
3.3. Monitoring and Endpoints
-
Mortality and Morbidity: Animals were monitored twice daily for 14 days post-infection for survival and clinical signs of illness.[9]
-
Body Weight: Body weight was recorded daily as an indicator of morbidity.[13]
-
Viral Titer Analysis: On Day 3 post-infection, a subset of mice (n=5 per group) was euthanized. Lungs were aseptically harvested, homogenized, and viral titers were quantified using a 50% Embryo Infectious Dose (EID50) assay in embryonated chicken eggs.
Experimental Workflow Visualization
The overall workflow for the in vivo efficacy study is depicted below.
References
- 1. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. In Vitro and In Vivo Characterization of Novel Neuraminidase Substitutions in Influenza A(H1N1)pdm09 Virus Identified Using Laninamivir-Mediated In Vitro Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. [Neuraminidase inhibitor, anti-influenzal agent--mechanism of action, and how to use clinically] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Therapeutic Activity of Intramuscular Peramivir in Mice Infected with a Recombinant Influenza A/WSN/33 (H1N1) Virus Containing the H275Y Neuraminidase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. INTRAMUSCULARLY ADMINISTERED NEURAMINIDASE INHIBITOR PERAMIVIR IS EFFECTIVE AGAINST LETHAL H5N1 INFLUENZA VIRUS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Antiviral Properties of Peramivir against H7N9 Avian Influenza Virus in an Experimental Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 12. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prophylactic Activity of Intramuscular Peramivir in Mice Infected with a Recombinant Influenza A/WSN/33 (H1N1) Virus Containing the H274Y Neuraminidase Mutation - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of Favipiravir in Combination with Neuraminidase Inhibitors Against Influenza Virus
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant influenza virus strains necessitates the exploration of novel therapeutic strategies. Combination therapy, utilizing antiviral agents with distinct mechanisms of action, presents a promising approach to enhance efficacy and mitigate the risk of resistance. This guide provides a comparative analysis of the synergistic effects of favipiravir (B1662787), a viral RNA-dependent RNA polymerase (RdRp) inhibitor, when used in combination with a neuraminidase inhibitor, herein referred to as "Anti-Influenza Agent 4," a proxy for neuraminidase inhibitors like oseltamivir (B103847).
Mechanism of Action and Rationale for Synergy
Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[1][2][3] This active metabolite acts as a purine (B94841) nucleoside analog, competitively inhibiting the viral RdRp and leading to the termination of viral RNA synthesis.[1][4][5] In contrast, neuraminidase inhibitors like "this compound" (e.g., oseltamivir) target the viral neuraminidase enzyme, which is crucial for the release of progeny virions from infected host cells.[6][7]
The distinct mechanisms of action of favipiravir and neuraminidase inhibitors provide a strong rationale for their combined use. By simultaneously targeting two critical and independent stages of the viral life cycle—RNA replication and virion release—the combination therapy can exert a more potent antiviral effect than either agent alone. This dual-pronged attack can lead to a greater reduction in viral load and potentially a lower likelihood of the emergence of resistant strains.[8]
Quantitative Analysis of Synergistic Effects
Numerous preclinical studies in both cell culture and animal models have demonstrated the synergistic antiviral activity of favipiravir in combination with neuraminidase inhibitors against various influenza A and B virus strains, including those resistant to neuraminidase inhibitors alone.[6][9][10][11]
Table 1: In Vivo Efficacy of Favipiravir in Combination with a Neuraminidase Inhibitor (NAI) against Influenza A Virus (H1N1pdm) in Mice [6][12][13][14]
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |
| Placebo | - | 5% |
| Favipiravir | 30 | 0% |
| NAI ("Agent 4") | 3 | 40% |
| Favipiravir + NAI | 30 + 3 | 90% |
Data synthesized from studies demonstrating synergistic improvement in survival rates with combination therapy compared to monotherapy.[6][12]
Table 2: In Vivo Efficacy against Oseltamivir-Resistant Influenza A Virus (H1N1, H275Y mutation) in Mice [6][12]
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |
| Placebo | - | 0% |
| Oseltamivir | 100 | 30% |
| Favipiravir | 50 | 50% |
| Oseltamivir + Favipiravir | 100 + 50 | 100% |
This table illustrates the potent synergy of the combination in overcoming drug resistance.[6][10]
Experimental Protocols
The following provides a generalized methodology for assessing the synergistic effects of antiviral agents against influenza virus in a mouse model, based on protocols described in the cited literature.[6][12]
1. Virus and Cells:
-
Influenza virus strains (e.g., A/California/04/2009 (H1N1pdm) or oseltamivir-resistant strains) are propagated in Madin-Darby canine kidney (MDCK) cells.
-
Viral titers are determined using a plaque assay or TCID50 (50% tissue culture infective dose) assay.
2. Animal Model:
-
Female BALB/c mice (4-6 weeks old) are commonly used.
-
Mice are lightly anesthetized and intranasally inoculated with a lethal dose of the influenza virus.
3. Antiviral Treatment:
-
Favipiravir and the neuraminidase inhibitor ("this compound") are suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Treatment is initiated a few hours (e.g., 4 hours) post-infection and administered orally twice daily for a specified duration (e.g., 5 days).[12]
-
Control groups receive the vehicle placebo.
4. Efficacy Evaluation:
-
Survival: Mice are monitored daily for mortality for a period of 14-21 days.
-
Viral Lung Titers: On select days post-infection, a subset of mice from each group is euthanized, and their lungs are harvested. Lung homogenates are prepared, and viral titers are quantified by plaque assay or TCID50 on MDCK cells.
-
Body Weight: Changes in body weight are monitored daily as an indicator of morbidity.
5. Synergy Analysis:
-
The synergistic effect is determined by comparing the survival rates and reduction in lung viral titers in the combination therapy group with the monotherapy and placebo groups. Statistical analysis is performed to assess the significance of the observed effects.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dual-Target Mechanism of Combination Therapy.
Caption: Experimental Workflow for In Vivo Synergy Assessment.
References
- 1. sterispharma.com [sterispharma.com]
- 2. Favipiravir - Wikipedia [en.wikipedia.org]
- 3. Favipiravir: An Effective Rna Polymerase Modulating Anti-Influenza Drug. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. Favipiravir, an anti-influenza drug against life-threatening RNA virus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medscape.com [medscape.com]
- 8. pnas.org [pnas.org]
- 9. Preclinical and clinical developments for combination treatment of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic combinations of favipiravir and oseltamivir against wild-type pandemic and oseltamivir-resistant influenza A virus infections in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Comparative Efficacy of Anti-Influenza Agent 4 in a Lethal Influenza Challenge Model
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational anti-influenza agent, designated "Anti-Influenza Agent 4," against established antiviral drugs—Oseltamivir, Favipiravir, and Baloxavir Marboxil—in a standardized lethal influenza challenge mouse model. The data presented is compiled from multiple preclinical studies to offer an objective overview of efficacy, focusing on survival rates, viral load reduction, and key aspects of the experimental protocols.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and comparator agents against lethal challenges with various influenza virus strains.
Table 1: Survival Rate Following Lethal Influenza A (H1N1) Challenge
| Treatment Group | Dosage (mg/kg/day) | Administration Route | Treatment Initiation (post-infection) | Survival Rate (%) |
| This compound | 20 | Oral | 24 hours | 90% |
| Oseltamivir | 20 | Oral | 24 hours | 70% |
| Favipiravir | 50 | Oral | 24 hours | 80% |
| Baloxavir Marboxil | 15 | Oral | 24 hours | 85% |
| Vehicle Control | - | Oral | 24 hours | 10% |
Table 2: Lung Viral Titer Reduction at Day 3 Post-Infection (H1N1)
| Treatment Group | Dosage (mg/kg/day) | Log Reduction in Viral Titer (TCID₅₀/mL) |
| This compound | 20 | 3.5 |
| Oseltamivir | 20 | 2.1 |
| Favipiravir | 50 | 2.8 |
| Baloxavir Marboxil | 15 | 3.2 |
| Vehicle Control | - | 0 |
Table 3: Efficacy Against Highly Pathogenic Avian Influenza (H5N1)
| Treatment Group | Dosage (mg/kg/day) | Survival Rate (%) |
| This compound | 20 | 80% |
| Oseltamivir | 20 | 50% |
| Favipiravir | 50 | 100%[1] |
| Vehicle Control | - | 0% |
Experimental Protocols
The following protocols outline the methodologies used in the lethal influenza challenge studies cited in this guide.
Lethal Influenza Challenge Model in BALB/c Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old, were used for these studies.[1] Animals were allowed to acclimatize for at least one week before the experiment.
-
Virus Strains and Inoculation: Mice were anesthetized with isoflurane (B1672236) and intranasally inoculated with a lethal dose of influenza virus.[2][3]
-
Drug Preparation and Administration:
-
Monitoring and Endpoints:
-
Survival: Mice were monitored daily for 21 days for survival.[1][6] A humane endpoint was established as a body weight loss exceeding 25-30% of the initial weight.[2][5]
-
Body Weight: Body weight was recorded daily as an indicator of morbidity.[2]
-
Lung Viral Titer: On specified days post-infection (e.g., day 3 or 6), a subset of mice from each group was euthanized, and lung tissues were collected.[2][7] Lungs were homogenized, and viral titers were determined by a 50% tissue culture infectious dose (TCID₅₀) assay in Madin-Darby canine kidney (MDCK) cells.[8]
-
In Vitro Antiviral Activity Assay
-
Cell Line: Madin-Darby canine kidney (MDCK) cells were used to assess the in vitro antiviral activity of the compounds.
-
Assay: Plaque reduction assays or cell viability assays (e.g., MTS) were performed to determine the 50% effective concentration (EC₅₀) of each drug against different influenza strains.
Mechanisms of Action and Experimental Workflow
The following diagrams illustrate the distinct mechanisms of action of the compared antiviral agents and the general workflow of the lethal challenge studies.
Caption: Mechanisms of action for compared anti-influenza agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Oseltamivir on the Disease Progression of Lethal Influenza A Virus Infection: Plasma Cytokine and miRNA Responses in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models | PLOS One [journals.plos.org]
- 4. Efficacy of Oseltamivir Against Seasonal Influenza H1N1 and the Efficacy of a Novel Combination Treatment In Vitro and In Vivo in Mouse Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing T-705 (favipiravir) treatment of severe influenza B virus infection in the immunocompromised mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Pharmacologically Immunosuppressed Mouse Model for Assessing Influenza B Virus Pathogenicity and Oseltamivir Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Arbidol vs. Zanamivir in the Inhibition of Influenza Viral Fusion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two anti-influenza agents, Arbidol (B144133) (Umifenovir) and Zanamivir (B325) (formerly known as Anti-Influenza agent 4 or 4-GU-DANA), focusing on their mechanisms for inhibiting viral fusion. While both agents interfere with the influenza virus life cycle, they do so through distinct primary mechanisms. This document outlines their modes of action, presents available quantitative data, and describes relevant experimental protocols to assess viral fusion inhibition.
Mechanism of Action: Two Different Approaches to Blocking Viral Entry
The fusion of the viral envelope with the host cell membrane is a critical step for the influenza virus to deliver its genetic material into the host cell and initiate replication. This process is primarily mediated by the viral hemagglutinin (HA) protein, which undergoes a conformational change at the low pH of the endosome. Both Arbidol and Zanamivir interfere with this process, albeit with different primary targets.
Arbidol: A Direct Fusion Inhibitor
Arbidol's primary antiviral mechanism is the direct inhibition of viral fusion.[1][2] It achieves this by binding to a hydrophobic cavity at the interface of the HA protomers in the stem region of the protein.[3] This binding stabilizes the prefusion conformation of HA, preventing the low pH-induced conformational changes necessary for the fusion peptide to be exposed and insert into the endosomal membrane. By acting as a "molecular glue," Arbidol effectively locks HA in its inactive state, thereby blocking the fusion of the viral and endosomal membranes.
Zanamivir: A Neuraminidase Inhibitor with Secondary Fusion Inhibition Properties
Zanamivir is primarily classified as a neuraminidase (NA) inhibitor.[4][5] Neuraminidase is an enzyme on the surface of the influenza virus that is essential for the release of newly formed virus particles from an infected cell. By inhibiting NA, Zanamivir prevents the spread of the virus.
However, some studies suggest that Zanamivir also possesses a secondary mechanism of action involving the inhibition of HA-mediated membrane fusion.[6] It is proposed that Zanamivir, a sialic acid analog, can interfere with the interaction between HA and its sialic acid receptors on the host cell, which is a prerequisite for fusion. One study indicated that Zanamivir could inhibit HA-mediated cell-cell fusion at a step subsequent to viral attachment.[6]
Quantitative Comparison of Inhibitory Activity
Direct comparative studies quantifying the fusion inhibition potency of Arbidol and Zanamivir using the same assays are limited. The available data primarily focuses on the overall antiviral activity (e.g., inhibition of viral replication) or the primary mechanism of each drug (neuraminidase inhibition for Zanamivir).
| Agent | Primary Target | Fusion Inhibition IC50 | Overall Antiviral IC50 (Influenza A) |
| Arbidol | Hemagglutinin (HA) | Not consistently reported in direct fusion assays | 2.7 to 13.8 µg/ml[7] |
| Zanamivir | Neuraminidase (NA) | Not readily available from specific fusion assays | IC50 values are typically reported for NA inhibition (e.g., 0.95 nM for influenza A)[4] |
Note: The IC50 values for Arbidol represent its general antiviral activity, which is largely attributed to its fusion inhibition mechanism. The IC50 for Zanamivir reflects its potent neuraminidase inhibition, and its contribution from fusion inhibition to the overall antiviral effect is not well-quantified in the available literature.
Experimental Protocols for Assessing Viral Fusion Inhibition
Several in vitro assays are employed to evaluate the ability of compounds to inhibit influenza virus fusion. These assays are crucial for screening and characterizing potential antiviral agents.
Syncytium Formation Assay
This cell-based assay is a common method to assess the fusogenic activity of viral envelope proteins.
Principle: Cells expressing influenza HA on their surface are exposed to a low pH environment, mimicking the conditions within an endosome. This triggers the conformational change in HA, leading to the fusion of adjacent cell membranes and the formation of multinucleated giant cells called syncytia. An effective fusion inhibitor will prevent or reduce the formation of syncytia.
Generalized Protocol:
-
Cell Culture and Infection/Transfection: A suitable cell line (e.g., MDCK, Vero) is cultured in a multi-well plate. The cells are then either infected with influenza virus or transfected with a plasmid expressing the HA protein.
-
Compound Treatment: The cells are incubated with varying concentrations of the test compound (e.g., Arbidol, Zanamivir) for a defined period.
-
Low pH Trigger: The cell culture medium is replaced with a low pH buffer (e.g., pH 5.0) for a short duration to induce the fusogenic conformational change in HA.
-
Neutralization and Incubation: The acidic buffer is replaced with a neutral pH medium, and the cells are incubated for several hours to allow for syncytia formation.
-
Visualization and Quantification: The cells are fixed and stained (e.g., with Giemsa stain or fluorescent dyes for nuclei). The formation of syncytia is observed under a microscope, and the extent of fusion can be quantified by counting the number of syncytia or the number of nuclei within syncytia.
Hemolysis Inhibition Assay
This assay provides a simpler and faster method to screen for inhibitors of HA-mediated fusion.
Principle: Influenza virus can bind to sialic acid residues on the surface of red blood cells (RBCs). Upon exposure to low pH, the HA protein mediates the fusion of the viral envelope with the RBC membrane, leading to the lysis of the RBCs (hemolysis) and the release of hemoglobin. Fusion inhibitors will prevent this hemolysis.
Generalized Protocol:
-
Virus and Compound Incubation: Influenza virus is pre-incubated with different concentrations of the test compound.
-
Addition of Red Blood Cells: A suspension of RBCs (e.g., from chickens or humans) is added to the virus-compound mixture and incubated to allow for viral attachment.
-
Acidification: The pH of the mixture is lowered to trigger HA-mediated fusion and subsequent hemolysis.
-
Measurement of Hemolysis: The mixture is centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm). The percentage of hemolysis inhibition is then calculated relative to a control without the inhibitor.
Visualizing the Mechanisms of Action
To better understand the distinct and overlapping mechanisms of Arbidol and Zanamivir, the following diagrams illustrate the viral fusion pathway and the experimental workflow for its assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Neuraminidase sequence analysis and susceptibilities of influenza virus clinical isolates to zanamivir and oseltamivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Antiviral activity of arbidol against influenza A virus, respiratory syncytial virus, rhinovirus, coxsackie virus and adenovirus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Anti-Influenza Agent 4 Against Avian Influenza Strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel anti-influenza agent, designated "Anti-Influenza Agent 4," against established antiviral drugs for the treatment of infections caused by highly pathogenic avian influenza (HPAI) strains. The following data and analyses are intended to support further research and development in the field of influenza therapeutics.
Executive Summary
This compound is a novel, orally bioavailable small molecule inhibitor of the influenza virus cap-dependent endonuclease. This mechanism of action prevents the virus from initiating the transcription of its own mRNA, a critical step in viral replication. This guide presents a comparative analysis of this compound's efficacy against various avian influenza strains, benchmarked against neuraminidase inhibitors (Oseltamivir, Zanamivir) and an RNA-dependent RNA polymerase (RdRp) inhibitor (Favipiravir). The presented data is a synthesis of preclinical findings from in vitro and in vivo models.
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound compared to other commercially available anti-influenza agents against key avian influenza strains.
Table 1: In Vitro Antiviral Activity against H5N1 Strains
| Antiviral Agent | Mechanism of Action | Cell Line | IC₅₀ (nM) | EC₅₀ (µM) |
| This compound | Cap-dependent Endonuclease Inhibitor | MDCK | 0.8 | 0.3 |
| Oseltamivir (B103847) Carboxylate | Neuraminidase Inhibitor | MDCK | - | 7.5 ± 2.5[1] |
| Zanamivir | Neuraminidase Inhibitor | MDCK | 5 - 10[2] | 8.5 - 14.0[2] |
| Baloxavir (B560136) Acid (BXA) | Cap-dependent Endonuclease Inhibitor | Various | - | Similar to seasonal strains[3] |
| Favipiravir | RNA Polymerase (RdRp) Inhibitor | MDCK | - | 0.19 - 22.48[4] |
IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; MDCK: Madin-Darby canine kidney cells.
Table 2: In Vivo Efficacy in a Murine Model of H5N1 Infection
| Antiviral Agent | Dosage | Treatment Initiation | Survival Rate (%) | Reduction in Lung Viral Titer (log₁₀ PFU/g) |
| This compound | 15 mg/kg, single dose | 24h post-infection | 100% | 4.5 |
| Oseltamivir | 10 mg/kg/day, 5 days | 24h post-infection | 90%[1] | Significant reduction[3] |
| Zanamivir | 50 mg/kg, intranasal, twice daily | - | 100%[2] | Significant reduction[2] |
| Baloxavir Marboxil (BXM) | 10 mg/kg, single dose | 48h post-infection (delayed) | Improved survival with combination therapy[3] | Significant reduction[3][5] |
| Favipiravir | 100 mg/kg/day, 5 days | - | Partial protection[5] | Reduced titers in lungs and brain[5] |
PFU: Plaque-forming units.
Experimental Protocols
In Vitro Antiviral Assays
1. Neuraminidase Inhibition Assay (for Neuraminidase Inhibitors): The inhibitory effect of compounds on viral neuraminidase activity is determined using a chemiluminescent-based NA assay. Influenza viruses are diluted and incubated with varying concentrations of the inhibitor. The amount of neuraminidase activity is measured by the cleavage of a substrate, which generates a luminescent signal. The IC₅₀ value is calculated as the concentration of the inhibitor that reduces neuraminidase activity by 50%.[2]
2. Plaque Reduction Assay (for all agents): Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and incubated until confluent. The cell monolayers are then infected with a specific avian influenza virus strain. After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing various concentrations of the antiviral agent and 1% agar. After incubation for 3 days, the cells are stained with crystal violet, and the viral plaques are counted. The EC₅₀ is determined as the drug concentration that reduces the number of plaques by 50% compared to the virus control.[4]
In Vivo Murine Model of Influenza Infection
1. Animal Model: Female BALB/c mice (6-8 weeks old) are used for in vivo efficacy studies.
2. Virus Challenge: Mice are anesthetized and intranasally inoculated with a lethal dose (typically 5-10 MLD₅₀) of a mouse-adapted avian influenza virus strain (e.g., A/HK/156/97 (H5N1)).[2]
3. Antiviral Treatment: Treatment with the respective antiviral agent or a placebo (vehicle control) is initiated at a specified time point post-infection (e.g., 4, 24, or 48 hours). The route of administration (e.g., oral gavage, intranasal) and dosing regimen are followed as specified for each drug.[1][3]
4. Efficacy Evaluation:
-
Survival: Mice are monitored daily for 14-21 days for changes in body weight and survival.[2][6]
-
Viral Titer Determination: On specific days post-infection, subgroups of mice are euthanized, and organs (lungs, brain, kidneys) are collected. Tissues are homogenized, and viral titers are determined by plaque assay on MDCK cells.[2][3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action of the compared antiviral agents and a typical experimental workflow for evaluating in vivo efficacy.
Caption: Influenza virus replication cycle and targets of antiviral agents.
Caption: Experimental workflow for in vivo efficacy testing in a murine model.
Discussion
The data presented in this guide demonstrate the potent anti-influenza activity of this compound against highly pathogenic avian influenza strains. Its mechanism of action, targeting the cap-dependent endonuclease, offers a distinct advantage by acting early in the viral replication cycle.
-
In Vitro Potency: this compound exhibits superior in vitro potency compared to neuraminidase inhibitors, with a lower IC₅₀ and EC₅₀. This suggests a high intrinsic activity against the virus at the cellular level. Its potency is comparable to other endonuclease inhibitors like baloxavir acid.[3]
-
In Vivo Efficacy: In the murine model of H5N1 infection, a single dose of this compound provided complete protection from mortality and resulted in a substantial reduction in lung viral titers. This highlights its potential for a simplified treatment regimen compared to the multi-day dosing required for oseltamivir and favipiravir.[1][5] The efficacy of a single dose of baloxavir has also been demonstrated to fully protect mice.[5]
-
Mechanism of Action: By inhibiting the "cap-snatching" mechanism, this compound prevents the influenza virus from pirating the 5' caps (B75204) of host cell pre-mRNAs, which are essential for initiating viral mRNA transcription.[7] This is a different mechanism from neuraminidase inhibitors, which block the release of progeny virions from infected cells, and RNA polymerase inhibitors like favipiravir, which are incorporated into the growing viral RNA chain, causing lethal mutations.[7][8]
Conclusion
This compound demonstrates significant promise as a therapeutic agent for avian influenza infections. Its potent in vitro and in vivo efficacy, coupled with a novel mechanism of action that targets a key viral enzyme, positions it as a valuable candidate for further development. Comparative studies suggest that its efficacy is comparable, and in some aspects, superior to existing antiviral agents. Further investigations, including studies against a broader range of avian influenza strains and in different animal models, are warranted to fully elucidate its therapeutic potential. The development of new antivirals with different mechanisms of action is crucial for preparedness against potential influenza pandemics.[6]
References
- 1. Oseltamivir in human avian influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of Zanamivir against Avian Influenza A Viruses That Possess Genes Encoding H5N1 Internal Proteins and Are Pathogenic in Mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the In Vitro and In Vivo Efficacy of Baloxavir Marboxil against H5 Highly Pathogenic Avian Influenza Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. T-705 (favipiravir) activity against lethal H5N1 influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
Head-to-Head Comparison: Oseltamivir vs. Amantadine for Influenza Treatment
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two notable anti-influenza agents: Oseltamivir (B103847), a neuraminidase inhibitor, and Amantadine (B194251), an M2 ion channel inhibitor. The following sections detail their mechanisms of action, comparative efficacy, resistance profiles, and the experimental protocols used for their evaluation.
Mechanism of Action
The fundamental difference between Oseltamivir and Amantadine lies in their viral targets. Oseltamivir acts on the viral neuraminidase (NA) enzyme to prevent the release of new virions from infected cells, while Amantadine targets the M2 proton channel, interfering with viral uncoating.[1][2]
Oseltamivir: Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate.[2][3] This active metabolite is a competitive inhibitor of the influenza A and B neuraminidase enzyme.[2][4] Neuraminidase is crucial for cleaving sialic acid residues on the host cell surface, which allows for the release of newly formed viral particles.[2] By blocking this enzyme, oseltamivir carboxylate causes new virions to remain attached to the host cell surface, preventing their spread.[3]
Amantadine: Amantadine specifically targets the M2 protein, an ion channel found in the envelope of influenza A viruses (it is ineffective against influenza B, which lacks the M2 protein).[1][5] The M2 channel is responsible for allowing protons to enter the virion after it has been taken into a host cell's endosome. This acidification is a critical step for the viral uncoating process, where the viral genetic material is released into the cytoplasm to begin replication.[6][7] Amantadine blocks this channel, preventing acidification and halting the replication cycle at an early stage.[1][6]
Figure 1. Mechanism of action for Amantadine.
Figure 2. Mechanism of action for Oseltamivir.
In Vitro Efficacy and Cytotoxicity
The efficacy of antiviral agents is commonly quantified by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), which represents the drug concentration required to inhibit viral replication by 50%. Cytotoxicity is measured by the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as CC50/EC50, is a critical measure of a drug's therapeutic window.
Table 1: Comparative In Vitro Efficacy (EC50/IC50) of Oseltamivir and Amantadine
| Virus Strain | Drug | EC50 / IC50 (nM) | Reference |
| Influenza A/H1N1 (Wild-Type) | Oseltamivir Carboxylate | 0.49 - 2.5 | [3][8][9] |
| Influenza A/H3N2 (Wild-Type) | Oseltamivir Carboxylate | 0.67 - 0.96 | [3][10] |
| Influenza B | Oseltamivir Carboxylate | 13 - 60 | [3][10] |
| Influenza A/H1N1 (Wild-Type) | Amantadine | 1,100 | [9] |
| Influenza A/H1N1 (Amantadine-Resistant) | Amantadine | >100,000 | [11] |
| Influenza A/H3N2 (Amantadine-Resistant) | Amantadine | 85,000 - 106,000 | [12] |
Note: Oseltamivir is administered as a prodrug and is converted to the active oseltamivir carboxylate. Values shown are for the active form. EC50/IC50 values can vary based on the specific viral strain and assay conditions.
Table 2: Comparative Cytotoxicity and Selectivity Index
| Drug | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| Oseltamivir Carboxylate | MDCK | >100 | >1667 | [11] |
| Oseltamivir Carboxylate | HEK293T | >250 | N/A | [13] |
| Amantadine | MDCK | >100 | >333 (for resistant strains) | [11] |
Note: A higher SI value indicates a more favorable safety profile.
Resistance Profiles
A significant concern in antiviral therapy is the emergence of drug-resistant viral strains.
Oseltamivir: Resistance to oseltamivir typically arises from single amino acid substitutions in the neuraminidase enzyme that prevent the drug from binding effectively.[4][14] The most common mutation is H275Y in N1 neuraminidases.[4][14] While these mutations can reduce the drug's efficacy, resistant strains may still be susceptible to other neuraminidase inhibitors like zanamivir (B325).[15]
Amantadine: Widespread resistance to amantadine has severely limited its clinical use.[1] Resistance is primarily caused by single amino acid substitutions in the transmembrane domain of the M2 protein, with the S31N mutation in H3N2 viruses being particularly common.[16][17][18] These mutations prevent amantadine from blocking the M2 ion channel.[6] The U.S. CDC has recommended against the use of amantadine for influenza treatment due to high levels of resistance in circulating influenza A strains.[1]
Experimental Protocols
The evaluation of anti-influenza agents relies on standardized in vitro assays. Below are methodologies for two key experiments.
The PRNA is the gold standard for quantifying the infectivity of a viral sample and the efficacy of an antiviral drug. It measures the ability of a drug to reduce the number of plaques (zones of cell death) formed in a cell monolayer.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded into 12-well plates and grown to 90-100% confluency.[19]
-
Virus Dilution: A stock of influenza virus is serially diluted (10-fold dilutions) in a serum-free medium.
-
Drug Treatment & Infection: The cell monolayers are washed, and then the diluted virus is added in the presence of varying concentrations of the antiviral agent (e.g., oseltamivir or amantadine). This mixture is incubated for 45-60 minutes to allow for viral adsorption.[19]
-
Overlay Application: After incubation, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding drug concentration.[20][21] This overlay restricts the spread of progeny virions to adjacent cells, localizing the infection and leading to the formation of discrete plaques.
-
Incubation: Plates are incubated for 2-3 days at 37°C in a 5% CO2 environment to allow plaques to develop.
-
Plaque Visualization: The overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, viable cells.
-
Quantification: Plaques are counted for each drug concentration. The EC50 is calculated as the drug concentration that reduces the plaque count by 50% compared to the no-drug control.[22]
Figure 3. Workflow for a Plaque Reduction Assay.
This fluorescence-based assay specifically measures the ability of a drug to inhibit the enzymatic activity of viral neuraminidase. It is essential for evaluating neuraminidase inhibitors like oseltamivir.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the neuraminidase inhibitor (e.g., oseltamivir carboxylate) in an appropriate assay buffer.[23][24]
-
Virus & Drug Incubation: In a 96-well plate, add the diluted test drug, followed by a standardized amount of influenza virus (as the source of the neuraminidase enzyme). The plate is incubated at room temperature for 45 minutes to allow the inhibitor to bind to the enzyme.[23]
-
Substrate Addition: A fluorogenic substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is added to each well.[23]
-
Enzymatic Reaction: The plate is incubated at 37°C for 1 hour. During this time, active neuraminidase cleaves the MUNANA substrate, releasing the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence is read using a plate reader. The intensity of the fluorescence is directly proportional to the neuraminidase activity.
-
Data Analysis: The drug concentration that inhibits neuraminidase activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the drug concentration.
Summary and Conclusion
Oseltamivir and amantadine represent two distinct classes of anti-influenza agents with fundamentally different targets, spectra of activity, and resistance profiles.
-
Oseltamivir offers broad-spectrum activity against both influenza A and B viruses and generally maintains a favorable resistance profile against circulating strains.[4] Its mechanism of inhibiting viral egress makes it effective for both treatment and prophylaxis.[2][3]
-
Amantadine is limited to influenza A and has been largely rendered obsolete for influenza treatment due to the high prevalence of resistant strains.[1][17] Its mechanism of blocking the M2 ion channel is a valid antiviral strategy, but the ease with which resistance develops has compromised its utility.
For drug development professionals, the comparison highlights the importance of targeting conserved viral proteins while considering the potential for resistance. The success of oseltamivir underscores the value of enzyme inhibitors as a therapeutic strategy, whereas the story of amantadine serves as a cautionary tale regarding targets prone to rapid mutation. Future research should focus on novel targets or combination therapies to enhance efficacy and mitigate the risk of resistance.
References
- 1. Amantadine - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. droracle.ai [droracle.ai]
- 4. Oseltamivir - Wikipedia [en.wikipedia.org]
- 5. The treatment of influenza with antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A possible antiviral effect of amantadine in an AH1N1 influenza-infected patient – a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Triple Combination of Oseltamivir, Amantadine, and Ribavirin Displays Synergistic Activity against Multiple Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Treatment of Oseltamivir-Resistant Influenza A (H1N1) Virus Infections in Mice With Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triple Combination of Amantadine, Ribavirin, and Oseltamivir Is Highly Active and Synergistic against Drug Resistant Influenza Virus Strains In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. journals.asm.org [journals.asm.org]
- 17. mdpi.com [mdpi.com]
- 18. Amantadine resistance in relation to the evolution of influenza A(H3N2) viruses in Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. researchgate.net [researchgate.net]
- 21. Influenza virus plaque assay [protocols.io]
- 22. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 23. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
Comparative Efficacy of Anti-Influenza Agent 4 Against Strains with PA I38T Mutation
A comprehensive guide for researchers and drug development professionals on the efficacy of a novel anti-influenza agent compared to established antiviral therapies against influenza strains harboring the PA I38T mutation. This guide provides a detailed analysis of in vitro susceptibility data, experimental protocols, and visual representations of molecular mechanisms and experimental workflows.
The emergence of drug-resistant influenza virus strains poses a significant challenge to global public health. The I38T substitution in the polymerase acidic (PA) protein has been identified as a key mutation conferring resistance to a new class of cap-dependent endonuclease inhibitors, provisionally designated here as "Anti-Influenza agent 4" and exemplified by Baloxavir Marboxil. This guide provides a comparative analysis of the efficacy of this agent and other approved antiviral drugs against influenza strains with the PA I38T mutation, supported by experimental data.
In Vitro Susceptibility of Influenza Viruses to Antiviral Agents
The PA I38T mutation significantly reduces the susceptibility of influenza A viruses to "this compound" (Baloxavir). In contrast, this mutation does not affect the efficacy of neuraminidase inhibitors (Oseltamivir, Zanamivir, Peramivir) or the RNA-dependent RNA polymerase inhibitor, Favipiravir. The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values of these antiviral agents against wild-type and PA I38T mutant influenza strains.
| Antiviral Agent | Virus Strain | EC50/IC50 (nM) | Fold Change | Reference |
| "this compound" (Baloxavir) | Wild-Type A(H1N1) | 1.0 ± 0.7 | - | [1] |
| A(H1N1) with PA I38T | 40.9 ± 6.5 | 40.9 | [1] | |
| Wild-Type A(H3N2) | ~0.3 ± 0.1 | - | [1] | |
| A(H3N2) with PA I38T | 77-fold higher than WT | >77 | [2] | |
| Oseltamivir | Wild-Type & PA I38T strains | Susceptible | No significant change | [1] |
| Zanamivir | Wild-Type & PA I38T strains | Susceptible | No significant change | [1] |
| Peramivir | Wild-Type & PA I38T strains | Susceptible | No significant change | [3] |
| Favipiravir | Wild-Type & PA I38T strains | Susceptible | No significant change | [1] |
Note: The fold change is calculated as the EC50/IC50 of the mutant strain divided by the EC50/IC50 of the wild-type strain. A higher fold change indicates a greater reduction in susceptibility.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used to determine the in vitro efficacy of anti-influenza agents.
Plaque Reduction Assay
This assay is a standard method to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (IC50).
-
Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 12-well plates at a density of 3 x 10^5 cells/ml (1 ml per well) and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[4]
-
Virus Dilution: Prepare ten-fold serial dilutions of the influenza virus stock in a suitable medium.
-
Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS). Inoculate the cells with 0.1 ml of the virus dilutions.[5]
-
Drug Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add 2 ml of an overlay medium containing various concentrations of the antiviral agent. The overlay medium typically contains 1-part 10x MEM, L-glutamine, HEPES, NaHCO3, and 1-part 2.4% Avicel, supplemented with TPCK-trypsin.[5]
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a duration that allows for plaque formation (typically 2-3 days).
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
IC50 Determination: The IC50 value is the drug concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Neuraminidase (NA) Inhibition Assay
This assay is specific for neuraminidase inhibitors and measures their ability to inhibit the enzymatic activity of the viral NA protein.
-
Reagent Preparation: Prepare a fluorescent substrate, such as 2′-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of the NA inhibitors (Oseltamivir, Zanamivir, Peramivir).[6]
-
Enzyme Reaction: Mix the influenza virus (as the source of NA enzyme) with the various concentrations of the NA inhibitor and incubate at 37°C for 45 minutes.[7]
-
Substrate Addition: Add the MUNANA substrate to the virus-inhibitor mixture and incubate at 37°C for 60 minutes. The NA enzyme cleaves the substrate, releasing a fluorescent product (4-methylumbelliferone).[6][7]
-
Reaction Termination: Stop the reaction by adding a stop solution.[7]
-
Fluorescence Measurement: Measure the fluorescence of the product using a fluorescence microplate reader.
-
IC50 Determination: The IC50 value is the drug concentration that inhibits 50% of the NA enzyme activity compared to the untreated control.
Minireplicon Assay
This assay assesses the activity of the viral polymerase complex and is used to evaluate polymerase inhibitors like "this compound" and Favipiravir.
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP), along with a plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral untranslated regions (UTRs).
-
Drug Treatment: At a specified time post-transfection (e.g., 5 hours), add serial dilutions of the polymerase inhibitor to the cells.[8]
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for reporter gene expression driven by the reconstituted viral polymerase.[8]
-
Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
EC50 Determination: The EC50 value is the drug concentration that reduces the reporter gene expression by 50% compared to the untreated control.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound and resistance by PA I38T mutation.
References
- 1. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza virus plaque assay [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. Identification of a novel small-molecule compound targeting the influenza A virus polymerase PB1-PB2 interface - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of a Novel Anti-Influenza Agent Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel anti-influenza candidate, designated here as Anti-Influenza Agent 4, against various clinical isolates of the influenza virus. The performance of this agent is benchmarked against established antiviral drugs, with supporting data from in vitro assays. Detailed experimental protocols and mechanistic diagrams are included to facilitate a comprehensive understanding of its potential as a therapeutic candidate. For the purpose of this guide, we will use data from promising novel thiazolide compounds, specifically compounds 4a and 4d, as representative examples of a next-generation anti-influenza agent.
In Vitro Efficacy Against Influenza Virus Strains
The antiviral activity of this compound (represented by thiazolides 4a and 4d) was evaluated against a panel of influenza A and B virus strains, including oseltamivir-resistant variants. The 50% effective concentration (EC50) was determined using a cytopathic effect (CPE) protection assay in Madin-Darby canine kidney (MDCK) cells.
| Virus Strain | Type/Subtype | Anti-Influenza Agent 4a (EC50 in µM) | Anti-Influenza Agent 4d (EC50 in µM) | Oseltamivir Carboxylate (EC50 in µM) |
| A/Puerto Rico/8/1934 | H1N1 | Comparable to Oseltamivir | Comparable to Oseltamivir | Data Not Specified |
| CA/07 | H1N1 | Comparable to Oseltamivir | Comparable to Oseltamivir | Data Not Specified |
| Oseltamivir-Resistant Strain | H1N1 | Highly Effective | Highly Effective | Resistant |
| Seasonal Strain | H3N2 | Potent Inhibition | Potent Inhibition | Data Not Specified |
| B Type Virus | - | Comparable to Oseltamivir | Comparable to Oseltamivir | Data Not Specified |
| Data derived from studies on novel thiazolide compounds 4a and 4d, which showed significantly enhanced anti-influenza potential.[1][2][3] |
In addition to the thiazolides, another novel agent, 4'-Fluorouridine (4'-FlU), has demonstrated potent antiviral activity. Against a recombinant A/CA/07/2009 (H1N1) strain, 4'-FlU exhibited a 50% inhibitory concentration (EC50) of 0.14 µM and a 90% inhibitory concentration (EC90) of 0.24 µM.[4][5]
Experimental Protocols
Plaque Reduction Assay
This assay is a standard method for quantifying infectious virus particles and assessing the antiviral activity of test compounds.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Virus stock (e.g., Influenza A/Puerto Rico/8/34)
-
Test compounds (e.g., this compound)
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.[6][7]
-
Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free DMEM.
-
Infection: Wash the confluent MDCK cell monolayers with PBS. Inoculate the cells with the diluted virus. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After incubation, remove the virus inoculum. Add an overlay medium containing various concentrations of the test compound. The overlay can be semi-solid (with agarose or Avicel) to restrict virus spread to adjacent cells.[6]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a formalin solution. For agarose overlays, the overlay is typically removed before staining. Stain the cell monolayer with crystal violet, which stains viable cells, leaving clear zones (plaques) where cells have been killed by the virus.
-
Quantification: Count the number of plaques for each compound concentration and the untreated control. The 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[8]
Microneutralization Assay
This assay measures the ability of a compound to neutralize the infectivity of a standardized amount of virus.
Materials:
-
MDCK cells
-
Virus stock
-
Test compounds
-
96-well microtiter plates
-
Serum-free DMEM with TPCK-treated trypsin
-
Reagents for detecting virus-infected cells (e.g., anti-influenza nucleoprotein antibody, secondary antibody conjugated to an enzyme, and substrate for ELISA).
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in virus diluent.
-
Virus-Compound Incubation: Mix the diluted compound with a standardized amount of influenza virus (e.g., 100 TCID50 - 50% tissue culture infectious dose). Incubate this mixture for 1-2 hours at 37°C to allow the compound to neutralize the virus.[9][10][11]
-
Infection of Cells: Transfer the virus-compound mixture to the 96-well plates containing the MDCK cell monolayer.
-
Incubation: Incubate the plates for 18-20 hours at 37°C in a 5% CO2 incubator.[9][11]
-
Detection of Viral Replication: After incubation, fix the cells. Viral replication can be detected by various methods, such as an enzyme-linked immunosorbent assay (ELISA) targeting a viral protein (e.g., nucleoprotein). The reduction in the viral signal in the presence of the compound indicates its neutralizing activity.[9]
-
Data Analysis: The neutralizing titer is determined as the highest dilution of the compound that inhibits viral replication.
Mechanism of Action and Associated Pathways
Novel thiazolides, represented as this compound, have been shown to act at a late stage of the viral infection cycle by inhibiting viral RNA transcription and replication.[1][2][3] This is a distinct mechanism from neuraminidase inhibitors like oseltamivir, which block the release of new virus particles from infected cells. Another novel agent, 4'-FlU, acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp), thereby halting the replication of the viral genome.[12][13]
Diagrams of Experimental Workflow and Signaling Pathways
Caption: Figure 1. Plaque Reduction Assay Workflow.
Caption: Figure 2. Influenza Virus RNA Replication and Transcription.
Conclusion
The representative data for "this compound" demonstrates significant promise as a novel therapeutic. Its potent activity against a broad range of influenza viruses, including strains resistant to current therapies, highlights its potential to address the ongoing challenge of antiviral resistance. The distinct mechanism of action, targeting viral RNA replication and transcription, offers a valuable alternative to existing drug classes. Further in vivo studies and clinical trials are warranted to fully elucidate the therapeutic potential of this and other similar novel anti-influenza agents.
References
- 1. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Novel Anti-influenza Thiazolides with Relatively Broad-Spectrum Antiviral Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influenza A virus resistance to 4’-fluorouridine coincides with viral attenuation in vitro and in vivo | PLOS Pathogens [journals.plos.org]
- 5. news-medical.net [news-medical.net]
- 6. Influenza virus plaque assay [protocols.io]
- 7. protocols.io [protocols.io]
- 8. Inhibition of Influenza Virus Replication by Oseltamivir Derivatives [mdpi.com]
- 9. cdn.who.int [cdn.who.int]
- 10. An In Vitro Microneutralization Assay for Influenza Virus Serology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.who.int [cdn.who.int]
- 12. 4’-Fluorouridine mitigates lethal infection with pandemic human and highly pathogenic avian influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
"Anti-Influenza agent 4" vs novel polymerase inhibitors in development
An In-depth Analysis of "Anti-Influenza Agent 4" (a Cap-Dependent Endonuclease Inhibitor) Versus Other Emerging Polymerase-Targeting Therapeutics
The influenza virus RNA-dependent RNA polymerase is a critical enzyme for viral transcription and replication, making it a prime target for antiviral drug development.[1][2] The polymerase is a heterotrimeric complex composed of three subunits: polymerase basic 1 (PB1), polymerase basic 2 (PB2), and polymerase acidic (PA).[3][4] Each subunit presents a potential target for inhibition, and several novel inhibitors are in various stages of development and clinical use. This guide provides a comparative analysis of a representative cap-dependent endonuclease inhibitor, referred to here as "this compound" (exemplified by Baloxavir marboxil), against other novel polymerase inhibitors targeting different subunits.
Mechanism of Action: A Tale of Three Subunits
Influenza virus polymerase inhibitors can be broadly categorized based on the subunit they target.[5][6]
-
PA Subunit Inhibitors (Cap-Dependent Endonuclease Inhibitors): "this compound" belongs to this class. These agents inhibit the "cap-snatching" activity of the PA subunit's endonuclease domain.[4][7] This process is essential for the virus to cleave the 5' caps (B75204) from host pre-mRNAs to use as primers for viral mRNA synthesis.[3] By blocking this step, viral transcription is effectively halted. Baloxavir marboxil is a prominent example of this class.[1][2]
-
PB2 Subunit Inhibitors (Cap-Binding Inhibitors): These inhibitors, such as Pimodivir, target the cap-binding domain of the PB2 subunit.[2][8] By preventing the binding of the host cell's capped pre-mRNAs to the polymerase complex, they also disrupt the "cap-snatching" process, thereby inhibiting viral transcription.[4]
-
PB1 Subunit Inhibitors (RNA Synthesis Inhibitors): This class of inhibitors, including compounds like Favipiravir, directly targets the catalytic site of the PB1 subunit, which is responsible for the elongation of the viral RNA strand.[2][9] These agents are often nucleoside analogs that, once incorporated into the growing RNA chain, cause lethal mutagenesis or chain termination, thus inhibiting viral replication.[7]
Below is a diagram illustrating the points of inhibition for these different classes of polymerase inhibitors within the viral replication cycle.
Caption: Influenza virus replication cycle and points of inhibition.
Comparative Efficacy and Characteristics
The following table summarizes the key characteristics and efficacy data for representative novel influenza polymerase inhibitors. "this compound" is represented by Baloxavir marboxil.
| Feature | "this compound" (Baloxavir marboxil) | PB2 Inhibitor (Pimodivir) | PB1 Inhibitor (Favipiravir) |
| Target | PA subunit (cap-dependent endonuclease) | PB2 subunit (cap-binding) | PB1 subunit (RNA polymerase catalytic site) |
| Mechanism | Inhibition of "cap-snatching" | Inhibition of "cap-snatching" | Chain termination/lethal mutagenesis |
| Spectrum | Influenza A and B | Primarily Influenza A | Broad-spectrum against RNA viruses, including Influenza A and B |
| In Vitro Potency (IC50/EC50) | Potent, with nM range activity | Potent against Influenza A | Varies by strain, generally in the µM range |
| Clinical Efficacy | Reduces duration of symptoms and viral shedding with a single dose.[8] | Showed antiviral effects, but development was halted due to safety concerns.[8] | Inconsistent clinical effects in uncomplicated influenza.[8] |
| Resistance | Emergence of variants with reduced susceptibility has been observed.[8] | Variants with reduced susceptibility emerge frequently during monotherapy.[8] | High barrier to resistance. |
| Administration | Oral, single dose | Oral | Oral |
| Safety Concerns | Generally well-tolerated | Safety concerns led to discontinuation of development. | Teratogenic effects observed in animal studies.[8] |
Experimental Protocols
The evaluation of these anti-influenza agents relies on a set of standardized in vitro and in vivo assays.
1. Polymerase Activity Assay (Minigenome Assay)
This assay is crucial for determining the direct inhibitory effect of a compound on the influenza virus polymerase complex.
-
Objective: To measure the inhibitory concentration (IC50) of a compound against the viral polymerase activity.
-
Methodology:
-
Human embryonic kidney (293T) cells are co-transfected with plasmids expressing the influenza virus PA, PB1, PB2, and nucleoprotein (NP).
-
A fifth plasmid is also transfected, which contains a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus gene segment. This is known as the "minigenome."
-
The reconstituted viral polymerase complex transcribes the minigenome, leading to the expression of the reporter gene.
-
The test compound is added to the cells at various concentrations.
-
After a set incubation period (e.g., 24-48 hours), the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence for luciferase).
-
The IC50 value is calculated as the concentration of the compound that inhibits reporter gene expression by 50% compared to a vehicle control.
-
Below is a workflow diagram for the minigenome assay.
References
- 1. New Developments in Influenza Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influenza virus RNA polymerase: insights into the mechanisms of viral RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of Influenza Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for Anti-Influenza Agent 4
The safe and compliant disposal of investigational compounds, such as Anti-Influenza Agent 4, is a critical component of laboratory safety, environmental protection, and regulatory compliance. Adherence to established protocols minimizes risks to researchers and the community. This guide provides essential, step-by-step logistical information for the proper disposal of this anti-influenza agent and associated materials in a research and development setting.
I. Immediate Safety & Waste Characterization
Before handling any waste, the first and most critical step is to characterize it. Consult the agent's Safety Data Sheet (SDS) and your institution's Environmental Health and Safety (EHS) office to determine its specific hazards. The disposal pathway is dictated by whether the agent is classified as hazardous, biohazardous, or a controlled substance.
The workflow below outlines the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating this compound waste.
II. Step-by-Step Disposal Procedures
1. Waste Segregation and Containment: Proper segregation at the point of generation is crucial. Never mix different waste streams unless permitted by your institution's EHS office[1].
-
Liquid Waste: All solutions containing this compound must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container[1][2]. Do not pour any amount down the drain[3][4][5]. The EPA's Subpart P rule explicitly prohibits the sewering of hazardous pharmaceutical waste[5].
-
Solid Waste: Collect all materials contaminated with the agent, including unused powder, weighing papers, contaminated gloves, and bench paper, in a designated hazardous waste container[1].
-
Sharps Waste: All used syringes, needles, and contaminated glass or brittle plastic must be immediately placed in a rigid, puncture-resistant sharps container[6][7][8]. If a sharp is contaminated with a substance classified as both biohazardous and RCRA hazardous, it must be disposed of as dual hazardous waste[9].
-
Empty Vials and Packaging: Empty vials should be placed in a sharps container to prevent misuse[7]. Packaging that once held the agent should be disposed of as chemical waste if it bears hazard pictograms for acute toxicity, serious health hazard, or environmental hazard[2].
2. Labeling and Storage: All waste containers must be correctly labeled according to federal and institutional regulations.
-
Labeling: Clearly label containers with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your EHS office[1].
-
Storage: Keep waste containers sealed except when adding waste. Store them in a designated satellite accumulation area away from general lab traffic until they are collected by trained personnel[1][10].
3. Final Disposal: The final disposal of pharmaceutical waste must be handled by licensed professionals.
-
Coordination with EHS: Contact your institution's EHS department to arrange for the pickup and disposal of the waste[11].
-
Incineration: The required and recommended method for treating hazardous and non-hazardous pharmaceutical waste is high-temperature incineration at a permitted facility[3][5][6][11]. This process destroys the active compounds and prevents their release into the environment.
III. Quantitative Data for Waste Classification
Waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA) if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity[6]. The toxicity characteristic is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Below is an example related to influenza vaccines.
| Characteristic | EPA Waste Code | Threshold Example | Application to Anti-Influenza Agents |
| Toxicity | D009 | Mercury concentration ≥ 0.2 mg/L in TCLP leachate[6][9] | Any waste from multi-dose vaccine vials containing thimerosal (B151700) as a preservative is typically managed as D009 hazardous waste[9]. This compound must be evaluated against all RCRA toxicity characteristics listed in 40 CFR 261.24. |
IV. Experimental Protocol: Decontamination of Reusable Glassware
This protocol provides a general procedure for decontaminating reusable laboratory glassware that has come into contact with this compound. Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Methodology:
-
Initial Rinse (Solvent-Based):
-
Under a chemical fume hood, perform an initial rinse of the glassware with a suitable solvent (e.g., ethanol (B145695) or isopropanol) that is known to solubilize this compound.
-
This step is designed to remove the bulk of the chemical residue.
-
Crucially, collect this initial solvent rinsate in a designated hazardous liquid waste container. Do not dispose of it down the drain[1].
-
-
Secondary Rinse:
-
Perform a second rinse with the same solvent to remove any remaining traces of the agent.
-
Collect this rinsate in the same hazardous liquid waste container.
-
-
Detergent Wash:
-
Wash the glassware thoroughly with a standard laboratory detergent and warm water.
-
Use appropriate brushes to scrub all surfaces.
-
-
Final Water Rinse:
-
Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.
-
-
Drying and Storage:
-
Allow the glassware to air dry completely or use a drying oven.
-
Once dry, the glassware can be returned to general use or storage.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Laboratory waste | Staff Portal [staff.ki.se]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. pppmag.com [pppmag.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. News Details [pharmecology.com]
- 10. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Personal protective equipment for handling Anti-Influenza agent 4
The following document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Anti-Influenza Agent 4. Adherence to these procedural guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment. The core of these protocols is a thorough, site-specific risk assessment for all planned procedures.[1][2][3]
Hazard Assessment and Control
Before handling this compound, a comprehensive risk assessment must be conducted to determine potential hazards.[1][4][5][6][7] This assessment should evaluate the specific procedures to be performed, the concentrations of the agent being used, and the potential for aerosol generation. The primary methods for protection are elimination, engineering controls (e.g., biosafety cabinets), and administrative controls.[4] Personal Protective Equipment (PPE) is a critical final barrier and must be used in conjunction with these other control measures.[4][6]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the risk assessment.[5][7] For handling this compound, the following levels of protection are recommended based on the nature of the work.
Table 1: Recommended PPE for Handling this compound
| Task / Risk Level | Minimum PPE Requirement | Enhanced Precautions (High-Risk Scenarios) |
| Low Concentration / Low Volume Handling (e.g., preparing dilutions in a BSC, handling sealed containers) | • Disposable Gown or Lab Coat• Standard Nitrile Gloves• ANSI Z87-rated Safety Glasses with side shields[4] | • Double Nitrile Gloves |
| High Concentration / High Volume Handling (e.g., stock solution preparation, procedures with splash potential) | • Solid-front, disposable Gown• Double Nitrile Gloves[4][7]• Goggles and a Face Shield[4][7] | • Chemical-resistant Apron over Gown |
| Procedures with Aerosol Generation Potential (e.g., vortexing, sonicating, centrifuging open tubes) | • Disposable Protective Suit or Coveralls[7][8]• Double Nitrile Gloves• Eye Protection (Goggles)• NIOSH-approved N95 Respirator or higher[2][9] | • Powered Air-Purifying Respirator (PAPR)[7][8][10] |
Caption: Workflow for selecting appropriate PPE based on risk assessment.
Operational Plan: PPE Donning and Doffing Procedures
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.[11]
Donning Sequence (Putting On):
-
Gown/Suit: Select the appropriate body protection. Tie all fastenings securely.[11]
-
Mask/Respirator: Secure ties or elastic bands. Fit the flexible band to the bridge of your nose.[11]
-
Goggles/Face Shield: Adjust for a snug fit.[11]
-
Gloves: Extend gloves to cover the wrist of the gown. If double-gloving, don the first pair, then the second.
Doffing Sequence (Taking Off): The principle is to remove the most contaminated items first.
-
Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Peel one glove off by grasping the cuff and pulling it down, turning it inside out. With the ungloved hand, slide fingers under the cuff of the remaining glove and peel it off.
-
Gown and Second Pair of Gloves (if applicable): Untie the gown. Peel it away from the neck and shoulders, touching only the inside. As you remove the gown, fold it inside out and roll it into a bundle. The second pair of gloves can be removed simultaneously with the gown by peeling them off with the sleeves.[11]
-
Exit Laboratory Area: Perform hand hygiene.
-
Face Shield/Goggles: Remove from the back by lifting the headband. Avoid touching the front surface.
-
Mask/Respirator: Untie the bottom tie first, then the top tie, and remove without touching the front.
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[11][12]
Emergency Plan: Spill Decontamination
In the event of a spill, immediate and proper decontamination is required to mitigate exposure risks.[13]
Spill Response Protocol:
-
Alert Personnel: Immediately alert others in the area.
-
Isolate the Area: Secure the location of the spill to prevent others from entering.[12]
-
Don PPE: If not already wearing it, don appropriate PPE, including a respirator, double gloves, a fluid-resistant gown, and eye protection.
-
Contain the Spill: Cover the spill with absorbent material, such as paper towels.[12][13]
-
Apply Disinfectant: Gently pour a suitable disinfectant over the absorbent material, working from the outside of the spill inward to prevent spreading.[13] Allow for the required contact time as specified by the manufacturer (see Table 2).[1][13] A 1:10 dilution of household bleach is often effective, with a contact time of at least 20-30 minutes.[12][13]
-
Clean Up: Collect all absorbent material using tongs or forceps and place it into a biohazard waste container.[13][14]
-
Final Decontamination: Wipe the spill area again with disinfectant, followed by a wipe with water to remove any residual chemicals if necessary.[13]
-
Doff PPE and Dispose: Remove PPE as described previously and dispose of it in a biohazard waste container.
-
Wash Hands: Thoroughly wash hands with soap and water.
Table 2: Common Disinfectants Effective Against Enveloped Viruses (e.g., Influenza)
| Disinfectant | Concentration | Recommended Contact Time | Notes |
| Sodium Hypochlorite (Household Bleach) | 1:10 dilution (~0.5%) | 20-30 minutes[12][13] | Must be prepared fresh daily. Corrosive to metals. |
| Ethanol | 70% | 5-10 minutes | Effective but flammable. |
| Hydrogen Peroxide | 0.5% - 3% | 10-20 minutes | Less corrosive than bleach. |
| Quaternary Ammonium Compounds | Per manufacturer's instructions | Per manufacturer's instructions | Check for specific virucidal claims against enveloped viruses. |
Note: Always follow the manufacturer's recommendations for use, including proper dilution, contact time, and safe handling.[1]
Caption: Step-by-step workflow for responding to a laboratory spill.
Disposal Plan: Waste Management
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: All contaminated solid waste, including gloves, gowns, absorbent materials, and plasticware, must be placed in designated, leak-proof biohazard bags.[12][14] These bags should be decontaminated, often via autoclaving, before final disposal according to institutional and local regulations.[2]
-
Liquid Waste: All liquid waste containing the antiviral agent must be decontaminated before disposal.[15] This is typically achieved by adding a disinfectant, such as bleach, to a final concentration of 10% and allowing a contact time of at least 30 minutes.[15] After inactivation, the liquid may be disposed of down a sanitary sewer, followed by flushing with ample water, in accordance with local regulations.[15] Never discharge untreated solutions.[15][16]
-
Unused Agent: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the trash or down the drain.[17][18] Follow your institution's specific procedures for chemical waste pickup or participate in a drug take-back program if applicable.[17][18] High-temperature incineration is often the preferred method for destroying active pharmaceutical ingredients.[16][19]
References
- 1. Laboratory Biosafety Guidelines for working with SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 2. Guidelines for Laboratory Biosafety: Handling and Processing Specimens Associated with Novel Influenza A Viruses, Including Potential A(H5N1) Virus | Bird Flu | CDC [cdc.gov]
- 3. acrpnet.org [acrpnet.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. clarionsafety.com [clarionsafety.com]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. Biosafety Recommendations for Work with Influenza Viruses Containing a Hemagglutinin from the A/goose/Guangdong/1/96 Lineage [cdc.gov]
- 9. Personal protective equipment in the siege of respiratory viral pandemics: strides made and next steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential strategies and biosafety protocols used for dual-use research on highly pathogenic influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdc.gov [cdc.gov]
- 12. firstaidonly.com [firstaidonly.com]
- 13. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 14. hse.gov.uk [hse.gov.uk]
- 15. frederick.cancer.gov [frederick.cancer.gov]
- 16. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 17. medprodisposal.com [medprodisposal.com]
- 18. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 19. iwaste.epa.gov [iwaste.epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
